2-(3,5-Dimethylphenoxy)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dimethylphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-7-11(2)9-12(8-10)16-14-6-4-3-5-13(14)15/h3-9H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIUMXPVBZUZAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC=CC=C2N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101298037 | |
| Record name | 2-(3,5-Dimethylphenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101298037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60287-71-0 | |
| Record name | 2-(3,5-Dimethylphenoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60287-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,5-Dimethylphenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101298037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(3,5-Dimethylphenoxy)aniline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-(3,5-Dimethylphenoxy)aniline, a versatile aromatic amine with potential applications in medicinal chemistry and materials science. We will delve into its chemical identity, physicochemical properties, synthesis strategies, potential applications, and safety considerations.
Core Identity: CAS Number and Molecular Profile
CAS Number: 60287-71-0[1]
Molecular Formula: C₁₄H₁₅NO
Molecular Weight: 213.28 g/mol
IUPAC Name: this compound
Synonyms: 2-(3,5-Dimethylphenoxy)benzenamine
This molecule features a central aniline ring substituted at the 2-position with a 3,5-dimethylphenoxy group. This diaryl ether linkage is a key structural motif found in various biologically active compounds.
Physicochemical and Predicted Properties
A summary of the known and predicted properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and potential biological interactions.
| Property | Value | Source |
| Melting Point | 56-57 °C | [1] |
| Boiling Point (Predicted) | 320.8±30.0 °C | [1] |
| Density (Predicted) | 1.094±0.06 g/cm³ | [1] |
| pKa (Predicted) | 4.00±0.10 | [1] |
| Appearance | Off-white to pale yellow solid | [1] |
| XLogP3-AA (Predicted) | 3.9 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 2 |
Synthesis Strategies: A Focus on C-O and C-N Bond Formation
The synthesis of this compound can be approached through two primary retrosynthetic disconnections, focusing on the formation of the diaryl ether (C-O) bond or the amination of an aryl halide (C-N bond).
Ullmann Condensation: A Classic Approach to Diaryl Ether Synthesis
The Ullmann condensation is a well-established method for forming C-O bonds, typically involving a copper catalyst.[2][3] In this approach, 2-nitrohalobenzene is reacted with 3,5-dimethylphenol, followed by the reduction of the nitro group to an amine.
Step 1: Synthesis of 1-(3,5-Dimethylphenoxy)-2-nitrobenzene
-
To a reaction vessel, add 3,5-dimethylphenol (1.0 eq), 1-fluoro-2-nitrobenzene (1.0 eq), and potassium carbonate (1.5 eq) in a polar aprotic solvent such as DMF or DMSO.
-
Add a catalytic amount of copper(I) iodide (0.1 eq).
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield 1-(3,5-Dimethylphenoxy)-2-nitrobenzene.
Step 2: Reduction of the Nitro Group
-
Dissolve the 1-(3,5-Dimethylphenoxy)-2-nitrobenzene (1.0 eq) in ethanol.
-
Add 5% palladium on activated carbon (0.1 eq by weight).
-
Slowly add hydrazine hydrate (4.0 eq) dropwise at room temperature.
-
Stir the reaction for 4-6 hours.
-
Filter the reaction mixture through celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain this compound.
Caption: Ullmann condensation followed by nitro group reduction.
Buchwald-Hartwig Amination: A Modern Alternative
The Buchwald-Hartwig amination offers a palladium-catalyzed route to form C-N bonds with high efficiency and functional group tolerance.[1] This strategy would involve the coupling of 2-bromo(3,5-dimethylphenoxy)benzene with an ammonia equivalent or a protected amine.
-
To a reaction vessel under an inert atmosphere, add 2-bromo(3,5-dimethylphenoxy)benzene (1.0 eq), a palladium precatalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like Xantphos (0.04 eq).
-
Add a strong base, for instance, sodium tert-butoxide (1.4 eq).
-
If using an ammonia source, a surrogate like benzophenone imine can be employed, followed by hydrolysis. Alternatively, a protected amine can be used.
-
Add a dry, aprotic solvent such as toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the product by column chromatography.
Caption: Buchwald-Hartwig C-N cross-coupling reaction.
Potential Applications in Drug Development and Agrochemicals
While specific drug development programs centered on this compound are not extensively documented in publicly available literature, the broader class of 2-phenoxyaniline derivatives has garnered significant interest. Aniline and its derivatives are crucial building blocks in the synthesis of a wide array of pharmaceuticals, including analgesics, antibiotics, and anticancer agents.[4]
Patent literature suggests that derivatives of this compound have been investigated for their potential as fungicides . This indicates its utility as a scaffold in agrochemical research. The structural motif is also present in compounds explored for various therapeutic applications. The 2-phenoxyaniline scaffold is a known pharmacophore that can be tailored to interact with various biological targets.
Safety and Handling
As with all aniline derivatives, this compound should be handled with care. Aniline and its analogues are known to be toxic and can be absorbed through the skin.[5] It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
General Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of exposure, seek immediate medical attention.
Conclusion
This compound is a valuable chemical intermediate with established physicochemical properties and clear synthetic pathways. Its structural features make it an attractive building block for the development of new fungicides and potentially other therapeutic agents. Further research into its biological activity and structure-activity relationships is warranted to fully explore its potential in drug discovery and materials science.
References
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Wikipedia. Buchwald–Hartwig amination. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
Bloom Tech. Can Aniline Be Used In Drug Development?. [Link]
- Google Patents.
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A Guide to the Synthesis and Characterization of 2-(3,5-Dimethylphenoxy)aniline
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The diaryl ether linkage is a privileged scaffold in medicinal chemistry and materials science, imparting a unique combination of conformational flexibility and chemical stability. When integrated with an aniline moiety, it forms a versatile building block for a diverse range of functional molecules. This technical guide provides an in-depth exploration of the synthesis and comprehensive characterization of 2-(3,5-Dimethylphenoxy)aniline, a key intermediate whose structural motifs are relevant to modern drug discovery. We present a field-proven, two-step synthetic protocol centered on an Ullmann condensation followed by nitro group reduction, offering insights into the causality behind experimental choices. Furthermore, a detailed characterization workflow is outlined, establishing a self-validating system to confirm the identity and purity of the final compound through spectroscopic and physical analyses.
Introduction: The Strategic Importance of the Diaryl Ether Aniline Scaffold
This compound (Molecular Formula: C₁₄H₁₅NO, Molecular Weight: 213.27 g/mol ) is a bifunctional organic compound featuring a diaryl ether backbone. This structure is of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical development. The aniline functional group is a cornerstone of synthetic chemistry, serving as a precursor for a vast array of bioactive molecules, including analgesics, antibiotics, and anti-tumor agents.[1][2][3] The 2-substituted aniline framework, in particular, is widely utilized in the development of kinase inhibitors.[1]
The diaryl ether component provides a robust, yet semi-flexible, linker that can orient functional groups in three-dimensional space, a critical feature for optimizing ligand-receptor interactions. This guide eschews a generic template to deliver a focused, practical manual for the laboratory synthesis and rigorous analytical validation of this important molecular scaffold.
Synthetic Strategy: A Two-Step Approach via Ullmann Condensation
The formation of the C-O aryl ether bond is the cornerstone of this synthesis. While modern palladium-catalyzed methods like the Buchwald-Hartwig amination exist, the copper-catalyzed Ullmann condensation remains a robust and cost-effective strategy, especially for electron-deficient aryl halides.[4][5][6] Our selected pathway involves an initial Ullmann condensation to construct the diaryl ether, followed by a clean and efficient reduction of a nitro group to yield the target aniline. This sequence is often preferred as it avoids potential catalyst poisoning of palladium systems by the free amine in a cross-coupling approach.
Synthesis Workflow Diagram
Caption: A two-step workflow for the synthesis of this compound.
Experimental Protocol: Step-by-Step Methodology
PART A: Synthesis of 1-(3,5-Dimethylphenoxy)-2-nitrobenzene (Intermediate)
This step leverages the Ullmann condensation, a copper-promoted nucleophilic aromatic substitution.[4][7] We utilize 2-fluoronitrobenzene as the aryl halide due to the high electronegativity of fluorine, which activates the ring towards nucleophilic attack.
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,5-dimethylphenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq, finely ground), and copper(I) iodide (CuI, 0.1 eq).
-
Expertise & Causality: Potassium carbonate acts as the base to deprotonate the phenol, generating the more nucleophilic phenoxide in situ. Anhydrous conditions are crucial to prevent quenching of the phenoxide. Copper(I) is the active catalyst that facilitates the coupling.[8]
-
-
Solvent and Reagent Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a stirrable slurry. Add 2-fluoronitrobenzene (1.1 eq) dropwise.
-
Expertise & Causality: DMF is a high-boiling polar aprotic solvent, ideal for SₙAr reactions as it solvates the potassium cation without interfering with the nucleophile and can sustain the high temperatures required for the Ullmann reaction.[4]
-
-
Reaction: Heat the mixture to 120-140 °C under a nitrogen atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Extraction: Cool the reaction mixture to room temperature. Pour the mixture into cold water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(3,5-dimethylphenoxy)-2-nitrobenzene as a solid.
PART B: Synthesis of this compound (Final Product)
The reduction of the nitro group is a standard transformation. Catalytic hydrogenation is chosen for its high efficiency and clean workup, as the only by-product is water.[9]
-
Reaction Setup: In a hydrogenation flask, dissolve the intermediate from Part A (1.0 eq) in ethanol. Carefully add 5-10% Palladium on carbon (Pd/C) (approx. 0.05 eq by weight).
-
Trustworthiness: The catalyst should be handled carefully as it can be pyrophoric. The system must be purged thoroughly to remove all oxygen before introducing hydrogen.
-
-
Reduction: Seal the flask, evacuate the air, and backfill with hydrogen gas (H₂). Repeat this purge cycle three times. Maintain the reaction under a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature for 4-8 hours.
-
Alternative Method: As a substitute for H₂ gas, hydrazine hydrate (4.0 eq) can be added dropwise to the ethanolic solution at room temperature.[9] This method avoids the need for specialized hydrogenation equipment.
-
-
Workup: Upon reaction completion (monitored by TLC), carefully vent the hydrogen atmosphere and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to afford this compound.
Characterization and Data Validation
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The data presented below serves as a benchmark for validation.
Characterization Workflow Diagram
Caption: A logical workflow for the comprehensive characterization of the final product.
Summary of Analytical Data
The following table summarizes the expected analytical data for this compound.
| Analysis Technique | Parameter | Expected Result |
| Physical Properties | Appearance | Off-white to light brown solid |
| Melting Point | 56-57 °C[10] | |
| Mass Spectrometry | Molecular Formula | C₁₄H₁₅NO |
| Molecular Weight | 213.27 g/mol [10] | |
| [M+H]⁺ (ESI-MS) | m/z 214.12 | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) | ~ 6.80-7.20 (m, 4H, Ar-H), ~6.60 (s, 1H, Ar-H), ~6.55 (d, 2H, Ar-H), ~3.80 (s, 2H, -NH₂), ~2.25 (s, 6H, 2 x -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) | ~158, 145, 140, 138, 125, 122, 120, 118, 116, 115, 21.5 |
| IR Spectroscopy (KBr) | Wavenumber (cm⁻¹) | ~3450, ~3360 (N-H stretch, primary amine), ~3050 (Aromatic C-H stretch), ~2920 (Aliphatic C-H stretch), ~1600 (N-H bend & C=C stretch), ~1230 (Asymmetric C-O-C stretch) |
Note: NMR chemical shifts (δ) are predicted values and may vary slightly based on solvent and experimental conditions. The two distinct N-H stretching bands in the IR spectrum are characteristic of a primary amine.[11][12][13]
Conclusion and Applications in Drug Development
This guide has detailed a reliable and well-documented protocol for the synthesis of this compound. The Ullmann condensation followed by nitro reduction provides a scalable and efficient route to this valuable building block. The comprehensive characterization data forms a crucial quality control standard for any researcher working with this compound.
The structural motifs present in this compound are of high strategic value. Aniline derivatives are foundational to the synthesis of a vast range of pharmaceuticals.[2][3] The diaryl ether scaffold is present in numerous approved drugs, where it often serves to correctly position pharmacophores for optimal target engagement. Therefore, this compound is not merely a chemical curiosity but a potent starting material for constructing more complex molecules with potential therapeutic applications, from kinase inhibitors to novel central nervous system agents.[1][14]
References
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Wikipedia. (2023, December 29). Ullmann condensation. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Buchwald–Hartwig amination. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN102070471A - Medicine intermediate 2-phenoxy aniline and preparation method thereof.
-
MDPI. (2021). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Retrieved from [Link]
-
Bloom Tech. (n.d.). Can Aniline Be Used In Drug Development?. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2,4,5-trimethoxy aniline. Retrieved from [Link]
-
MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
Knowde. (n.d.). Industrial Applications of Aniline. Retrieved from [Link]
- Google Patents. (n.d.). BR112014005935A2 - aniline derivatives, their preparation and their therapeutic application.
-
ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]
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ResearchGate. (n.d.). IR transmission spectrum of aniline. Retrieved from [Link]
-
NIST. (n.d.). Aniline - IR Spectrum. Retrieved from [Link]
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A Spectroscopic Guide to 2-(3,5-Dimethylphenoxy)aniline: In-Depth Analysis for Researchers
This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-(3,5-Dimethylphenoxy)aniline (CAS No. 60287-71-0). Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data pertinent to this molecule. The insights herein are grounded in established spectroscopic principles and data from analogous structures, providing a robust framework for understanding the structural and electronic characteristics of this diaryl ether amine.
Introduction
This compound is an aromatic compound featuring a diphenyl ether linkage connecting an aniline and a 3,5-dimethylphenyl moiety. This structural motif is of interest in medicinal chemistry and materials science due to the conformational flexibility of the ether linkage and the potential for the aniline group to participate in a variety of chemical transformations and intermolecular interactions. A thorough understanding of its spectroscopic signature is paramount for its identification, purity assessment, and the elucidation of its role in chemical and biological systems.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram illustrating the numbering of the carbon and hydrogen atoms, which will be referenced throughout this guide.
Figure 2: Predicted key fragmentation pathways for this compound in EI-MS.
Experimental Protocol: MS Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Employ a quadrupole or time-of-flight (TOF) mass analyzer.
-
Detection: Scan a mass-to-charge ratio (m/z) range of approximately 50 to 300.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations and proposed acquisition protocols, offer a solid foundation for researchers working with this compound. While experimental verification is always recommended, this guide serves as a valuable resource for the initial identification, characterization, and quality control of this compound in a research and development setting.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
2-(3,5-Dimethylphenoxy)aniline chemical structure and IUPAC name
An In-Depth Technical Guide to 2-(3,5-Dimethylphenoxy)aniline: Structure, Synthesis, and Potential Applications
Introduction
The 2-phenoxyaniline scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The strategic placement of substituents on both the aniline and phenoxy rings allows for the fine-tuning of physicochemical and pharmacological properties. This guide provides a detailed technical overview of a specific derivative, this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its chemical structure, a proposed synthetic route, and its potential as a building block in the design of novel therapeutics. The aniline moiety is a crucial starting material in the synthesis of numerous pharmaceuticals, including analgesics, antibiotics, and more, underscoring the potential utility of its derivatives[1][2].
Part 1: Chemical Structure and Nomenclature
The foundational step in understanding any chemical entity is the precise definition of its structure and internationally recognized name.
IUPAC Name
The formal IUPAC name for the compound is This compound .
Chemical Structure
The structure consists of an aniline ring substituted at the 2-position with a 3,5-dimethylphenoxy group via an ether linkage.
Caption: Chemical structure of this compound.
Part 2: Physicochemical Properties
| Property | Predicted Value | Rationale/Comparison |
| Molecular Formula | C₁₄H₁₅NO | Based on the chemical structure. |
| Molecular Weight | 213.28 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature | Aniline and its derivatives are often solids. |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane), sparingly soluble in water | Typical for aromatic ethers and anilines. |
| XLogP3 | ~3.5 - 4.0 | Estimated based on analogs like 4-(2,3-dimethylphenoxy)aniline (XLogP3 of 3.5)[5]. |
| Hydrogen Bond Donors | 1 (from the -NH₂ group) | |
| Hydrogen Bond Acceptors | 2 (from the ether oxygen and the nitrogen) |
Part 3: Synthesis and Mechanistic Insights
The synthesis of diaryl ethers, particularly those bearing an amino group, can be achieved through several established methods. A common and effective approach is the Ullmann condensation, followed by the reduction of a nitro group.
Proposed Synthetic Pathway: Ullmann Condensation and Nitro Reduction
This two-step process is a reliable method for constructing the 2-phenoxyaniline scaffold. The choice of a nitro-substituted precursor is strategic, as the nitro group is a strong electron-withdrawing group that activates the ring for nucleophilic aromatic substitution, and it can be readily reduced to the desired amine in the final step.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
This step involves the copper-catalyzed coupling of an aryl halide with a phenol.
-
Reagents and Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,5-dimethylphenol (1.0 eq), 2-chloronitrobenzene (1.0 eq), potassium carbonate (2.0 eq) as the base, and a catalytic amount of copper(I) iodide (0.1 eq) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF).
-
Reaction: Heat the mixture to 120-140 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the intermediate, 2-(3,5-dimethylphenoxy)-1-nitrobenzene.
The reduction of the nitro group to an amine is a standard transformation. A common method involves the use of tin(II) chloride in an acidic medium[6].
-
Reagents and Setup: Dissolve the intermediate from Step 1 in ethanol in a round-bottom flask. Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq).
-
Reaction: Carefully add concentrated hydrochloric acid and heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Workup and Purification: After cooling, basify the reaction mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until a pH of >8 is reached. Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product, this compound, can be further purified by column chromatography or recrystallization. A similar reduction of a nitro-phenoxybenzene derivative using palladium on carbon and hydrazine hydrate has also been reported[7].
Part 4: Structural Elucidation and Characterization
The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons on both rings, a broad singlet for the -NH₂ protons, and a singlet for the two equivalent methyl groups on the phenoxy ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display the expected number of signals corresponding to the unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-O-C stretching of the ether linkage, and C-H and C=C stretching of the aromatic rings. Spectroscopic data for similar aniline derivatives like 2,5-dimethoxyaniline can serve as a reference for expected peak locations[8].
Part 5: Applications in Drug Discovery and Development
The 2-phenoxyaniline core is a versatile scaffold in medicinal chemistry. Aniline and its derivatives are foundational in the synthesis of a wide range of pharmaceuticals, from antibiotics to anti-inflammatory drugs[1]. The specific substitution pattern of this compound offers several advantageous features for drug design:
-
Lipophilicity and Binding Pocket Interactions: The dimethylphenoxy group increases the lipophilicity of the molecule, which can enhance membrane permeability and interactions with hydrophobic pockets in target proteins. The methyl groups can also engage in van der Waals interactions within a binding site.
-
Modulation of Electronic Properties: The ether linkage and the amino group are key electronic modulators. The amino group can act as a hydrogen bond donor and a basic center, crucial for interactions with biological targets.
-
Scaffold for Further Derivatization: The primary amine of the aniline moiety is a versatile functional group that can be readily modified to introduce other pharmacophoric features, for example, through acylation, alkylation, or formation of sulfonamides. The 2-substituted aniline scaffold has been successfully utilized in the development of potent enzyme inhibitors[9]. The therapeutic applications of aniline derivatives are extensive and continue to be an active area of research[10].
Conclusion
This compound is a valuable chemical entity with significant potential as a building block in drug discovery and materials science. This guide has provided a comprehensive overview of its structure, a reliable synthetic route based on established chemical principles, and a rationale for its potential applications. The methodologies and insights presented herein are intended to empower researchers to synthesize and explore the utility of this and related compounds in their scientific endeavors. The versatility of the aniline scaffold, combined with the specific substitution pattern of this derivative, makes it an attractive candidate for the development of novel molecules with tailored biological activities.
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Solubility and stability of 2-(3,5-Dimethylphenoxy)aniline
An In-depth Technical Guide to the Solubility and Stability of 2-(3,5-Dimethylphenoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an aromatic amine with a molecular structure that suggests its potential utility as a scaffold or intermediate in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, particularly solubility and stability, is a critical prerequisite for its effective application in research and development. This guide provides a comprehensive overview of the methodologies to determine these key parameters, grounded in established scientific principles and regulatory expectations. While specific experimental data for this compound is not extensively available in public literature, this document outlines the established protocols and theoretical considerations necessary to conduct a thorough evaluation.
I. Physicochemical Profile and Predicted Behavior
The structure of this compound, featuring a phenoxy group and an aniline moiety, dictates its fundamental chemical characteristics. The aniline component provides a basic character, while the overall structure is largely nonpolar.
Predicted Solubility Profile:
-
Aqueous Solubility: Due to its predominantly hydrophobic structure, this compound is expected to have low intrinsic solubility in aqueous media. The aniline group (pKa typically around 4-5) allows for protonation in acidic conditions, which would increase aqueous solubility at lower pH values.[1]
-
Organic Solvent Solubility: The compound is anticipated to exhibit good solubility in a range of common organic solvents, particularly those with moderate to low polarity such as acetone, ethyl acetate, dichloromethane, and alcohols.[2][3] This is characteristic of many aniline derivatives.[1][4]
Predicted Stability Profile: Aromatic amines and ethers are susceptible to degradation under various stress conditions.[5][6]
-
Oxidative Stability: The aniline moiety is susceptible to oxidation, which can lead to the formation of colored degradation products, including N-oxides and hydroxylamines.[6] The presence of electron-donating methyl groups on the phenoxy ring may influence the rate of oxidation.
-
Photostability: Compounds with aromatic amine structures can be sensitive to light, leading to photolytic degradation.[6][7] Exposure to UV or visible light could catalyze oxidative processes.
-
pH Stability: While the ether linkage is generally stable, the aniline functionality can influence stability at pH extremes. Under strongly acidic or basic conditions, hydrolysis is a potential degradation pathway, although typically less facile for diaryl ethers.
-
Thermal Stability: The compound is expected to be stable at ambient temperatures.[5] However, elevated temperatures, especially in the presence of oxygen or moisture, can accelerate degradation processes.[7]
II. Determination of Aqueous and Organic Solubility: A Practical Approach
The "gold standard" for determining equilibrium solubility is the shake-flask method .[8][9] This method is based on achieving a saturated solution of the compound in a given solvent and then measuring the concentration of the dissolved solute.
Table 1: Recommended Solvents for Initial Solubility Screening
| Solvent Class | Examples | Expected Solubility of this compound | Rationale |
| Aqueous Buffers | pH 1.2, 4.5, 6.8, 7.4, 9.0 | Low to Very Low | To assess pH-dependent solubility, crucial for Biopharmaceutics Classification System (BCS).[10] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Capable of hydrogen bonding. |
| Polar Aprotic | Acetonitrile, Acetone, DMSO, THF | High | Dipole-dipole interactions facilitate dissolution.[11] |
| Nonpolar | Dichloromethane, Ethyl Acetate, Toluene | Moderate to High | "Like dissolves like" principle for a largely nonpolar molecule.[11] |
Experimental Protocol: Isothermal Shake-Flask Solubility Determination
This protocol outlines the steps for accurately measuring the equilibrium solubility of this compound.
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a different solvent from Table 1. A visual excess of solid should remain to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath, typically at 25 °C and/or 37 °C for pharmaceutical applications.[9]
-
Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[8][9] It is advisable to sample at intermediate time points (e.g., 24 and 48 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, it is crucial to filter the sample through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents or PVDF for aqueous solutions).
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[12][13] HPLC is preferred over spectrophotometry as it can separate the parent compound from any potential impurities or degradants.[8]
-
Workflow for Solubility Determination
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
III. Stability Assessment and Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[14][15] These studies involve exposing the compound to conditions more severe than those expected during storage.[7]
Table 2: Recommended Forced Degradation Conditions
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway for this compound |
| Acid Hydrolysis | 0.1 M HCl, heat at 60-80 °C | Potential for N-phenylhydroxylamine formation, limited ether cleavage.[16] |
| Base Hydrolysis | 0.1 M NaOH, heat at 60-80 °C | Limited degradation expected, potential for oxidation.[16] |
| Oxidation | 3% H₂O₂, room temperature | Oxidation of the amine to N-oxides, imines, or polymeric species.[6][15] |
| Thermal Degradation | Solid state, elevated temperature (e.g., 105 °C) | Unlikely to see significant degradation unless melting point is exceeded. |
| Photostability | Exposure to light source compliant with ICH Q1B guidelines (e.g., 1.2 million lux hours) | Photolytic oxidation leading to colored degradants.[6][7] |
Experimental Protocol: Forced Degradation Study
-
Sample Preparation:
-
Prepare solutions of this compound (e.g., at 1 mg/mL) in an appropriate solvent system for each stress condition. For hydrolysis, the acidic or basic solution itself is the solvent. For oxidation, a co-solvent like methanol or acetonitrile may be needed to dissolve the compound before adding hydrogen peroxide.
-
For photostability and thermal studies, expose the solid compound directly to the stress conditions.
-
-
Stress Application:
-
Expose the samples to the conditions outlined in Table 2.
-
Monitor the samples at various time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[16]
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed solution. If necessary, neutralize the acidic or basic samples before analysis.
-
Analyze the samples by a stability-indicating HPLC method. This method must be capable of separating the intact parent compound from all process-related impurities and degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Mass balance should be assessed to ensure that all degradation products are being detected.[6]
-
Workflow for Forced Degradation and Stability Assessment
Caption: Forced Degradation and Stability Analysis Workflow.
IV. Analytical Methodologies
A robust analytical method is the cornerstone of accurate solubility and stability determination.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantification.[13]
-
Column: A reversed-phase C18 column is generally suitable for aromatic compounds.
-
Mobile Phase: A gradient of acetonitrile or methanol and water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a good starting point.
-
Detection: UV detection at a wavelength of maximum absorbance for this compound. A PDA detector is invaluable for assessing peak purity during stability studies.[12]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for purity assessment and identification of volatile impurities.[17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the structural elucidation of degradation products found during forced degradation studies.[18]
V. Conclusion and Best Practices
A comprehensive understanding of the solubility and stability of this compound is fundamental for its successful application. While direct experimental data is not widely published, the principles and protocols outlined in this guide provide a robust framework for its characterization. Key takeaways for researchers include:
-
Prioritize Experimental Data: Predictions based on chemical structure are a starting point, but experimentally determined solubility and stability data are essential for reliable development work.[19]
-
Employ Validated Methods: The use of validated, stability-indicating analytical methods is crucial for generating accurate and defensible data.[6]
-
Understand the "Why": The rationale behind each experimental choice, from solvent selection to stress conditions, ensures that the generated data is relevant and fit for purpose.
-
Document Thoroughly: Meticulous documentation of experimental conditions, observations, and analytical results is paramount for regulatory submissions and knowledge transfer.
By following these guidelines, researchers and drug development professionals can confidently characterize the physicochemical properties of this compound, paving the way for its informed use in future innovations.
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The Research Potential of 2-(3,5-Dimethylphenoxy)aniline: A Scaffold for Innovation in Chemistry and Life Sciences
An In-depth Technical Guide
Abstract
This technical guide delineates the prospective research applications of 2-(3,5-Dimethylphenoxy)aniline, a molecule possessing significant, yet largely untapped, potential. While direct literature on this specific compound is nascent, its constituent motifs—a flexible diaryl ether backbone and a synthetically versatile aniline group—are cornerstones in numerous high-value chemical domains. By analyzing structurally analogous compounds and foundational chemical principles, this document provides a strategic roadmap for researchers. We present hypothesized applications in medicinal chemistry, advanced materials science, and agrochemicals, supported by detailed experimental workflows, mechanistic rationale, and actionable protocols. The insights herein are designed to empower researchers, scientists, and drug development professionals to pioneer new discoveries based on this promising molecular scaffold.
Introduction: The Architectural Promise of this compound
At the intersection of aromatic amines and diaryl ethers lies this compound, a compound defined by a robust and versatile chemical architecture. Its structure is composed of two key functional domains:
-
The Diaryl Ether Core: The ether linkage (C-O-C) between the two aromatic rings imparts significant conformational flexibility. This non-coplanar arrangement is a privileged scaffold in medicinal chemistry, often used to mimic peptide bonds or to optimally position functional groups for interaction with biological targets.[1][2]
-
The Primary Aromatic Amine: The aniline moiety (-NH₂) is a powerful synthetic handle. It serves as a nucleophile and a precursor for a vast array of chemical transformations, including amide and urea formation, diazotization reactions, and as a monomer for polymerization.[3]
-
The 3,5-Dimethyl Substitution: The meta-positioned methyl groups on the phenoxy ring are not merely passive substituents. They introduce steric bulk, which can influence binding selectivity with biological targets, and they modify the electronic environment of the ring, which can tune the molecule's reactivity and physicochemical properties.
This guide will systematically explore the most promising avenues of research for this scaffold, providing the scientific rationale and experimental frameworks necessary to translate its structural potential into tangible innovation.
Foundational Synthesis Strategies
The efficient synthesis of the core molecule is the gateway to its application. The primary challenge is the formation of the diaryl ether bond. Two premier, modern catalytic methods are most applicable: the Ullmann Condensation and the Buchwald-Hartwig Amination for C-O coupling.[1][4][5][6]
Caption: Key synthetic pathways to this compound.
Table 1: Comparison of Primary Synthesis Routes
| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Catalyst | Copper (Cu) salts or Cu(0)[4][7] | Palladium (Pd) complexes[5][6] |
| Reaction Temp. | Typically high (100-220 °C)[7][8] | Generally milder (RT to 110 °C) |
| Substrate Scope | Traditionally required electron-deficient aryl halides[7] | Broader scope, tolerates diverse functional groups[1][5] |
| Ligands | Often ligand-free, though ligands can improve efficiency[9] | Requires specialized phosphine or NHC ligands[6][10] |
| Considerations | Cost-effective catalyst, but harsh conditions. | Milder conditions, but catalyst/ligand can be expensive. |
Experimental Protocol: Nitro Group Reduction
This protocol describes the final, critical step to unmask the aniline functionality.
-
Setup: In a round-bottom flask, dissolve the precursor, 2-(3,5-dimethylphenoxy)-1-nitrobenzene (1.0 eq.), in ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol%).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (H₂) and maintain a positive pressure (typically balloon pressure or 1-3 atm).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Carefully vent the hydrogen gas and purge the system with an inert gas (N₂ or Ar). Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be purified further by column chromatography or recrystallization.[11]
Potential Application: Medicinal Chemistry
The diaryl ether motif is a privileged scaffold in modern drug discovery, present in numerous FDA-approved drugs. The this compound core is an ideal starting point for building libraries of novel therapeutic candidates.
3.1. Hypothesis: A Scaffold for Kinase Inhibitors in Oncology
Causality: Many kinase inhibitors, such as Sorafenib and Lapatinib, utilize a central diaryl ether or similar flexible linker to span the ATP-binding pocket of the target kinase. The aniline group of our core molecule is perfectly positioned for derivatization into a hydrogen-bond donating moiety, such as a urea or amide, which can interact with the "hinge region" of the kinase, a critical interaction for potent inhibition.
Proposed Research Workflow:
Caption: A rational workflow for discovering kinase inhibitors.
3.2. Hypothesis: Precursors for Novel Antimicrobial Agents
Causality: The diaryl ether structure is found in broad-spectrum antimicrobials like Triclosan. Furthermore, aniline derivatives themselves can possess antimicrobial properties. By combining these two pharmacophores and further functionalizing the aniline nitrogen, it is plausible to develop novel compounds that disrupt bacterial or fungal cellular processes.
Proposed Research Directions:
-
Antibacterial Agents: Synthesize sulfonamide derivatives, known for inhibiting folate biosynthesis in bacteria, by reacting the core aniline with various sulfonyl chlorides.
-
Antifungal Agents: Explore the synthesis of Schiff bases by condensing the aniline with substituted aldehydes. These compounds often exhibit potent antifungal activity.
-
Mechanism of Action: For any hits, investigate the mechanism, such as inhibition of essential enzymes (e.g., dihydrofolate reductase) or disruption of the cell membrane.
Potential Application: Materials Science
Aromatic amines are foundational monomers for high-performance polymers known for their exceptional thermal and mechanical stability.
4.1. Hypothesis: Monomer for Advanced Polyimides
Causality: Polyimides are synthesized from the condensation of a diamine and a dianhydride. A diamine derived from this compound would introduce unique properties. The flexible ether linkage can enhance the solubility and processability of the resulting polyimide, a common challenge for this class of rigid polymers. The bulky dimethyl groups can disrupt polymer chain packing, further increasing solubility and potentially lowering the dielectric constant, a desirable property for microelectronics applications.
Experimental Protocol: Synthesis of a Diamine Monomer and Subsequent Polyimide
-
Nitration: Perform an electrophilic aromatic substitution on this compound to introduce a nitro group, preferentially at the para-position to the amine. The existing amine must first be protected as an acetamide to moderate its reactivity and prevent side reactions.[3]
-
Reduction: Reduce the newly introduced nitro group (as described in section 2) to yield the corresponding diamine monomer.
-
Polymerization (Poly(amic acid) formation):
-
Dissolve the synthesized diamine (1.0 eq.) in a dry, polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).
-
Slowly add a stoichiometric amount of a dianhydride (e.g., pyromellitic dianhydride, PMDA) (1.0 eq.) in portions, keeping the temperature low (0-5 °C) to control the exothermic reaction.
-
Allow the reaction to stir at room temperature for several hours to form a viscous poly(amic acid) solution.
-
-
Imidization:
-
Cast the poly(amic acid) solution as a thin film onto a glass substrate.
-
Perform thermal imidization by heating the film in a programmed oven, with a final hold at high temperature (e.g., 250-300 °C) to drive the cyclodehydration, forming the robust polyimide film.
-
Conclusion
This compound is far more than a simple chemical entity; it is a versatile platform for innovation. Its architecture is pre-validated by nature and medicinal chemistry in countless biologically active compounds and robust materials. The strategic combination of a flexible diaryl ether core, a reactive aniline handle, and sterically influential methyl groups provides a rich design space for chemists. This guide has laid out several high-potential research trajectories, complete with the underlying scientific rationale and practical experimental frameworks. It is our assertion that the exploration of this scaffold will yield novel discoveries in therapeutics, materials science, and beyond.
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The Strategic deployment of 2-(3,5-Dimethylphenoxy)aniline as a Core Building Block in Modern Medicinal Chemistry
An In-Depth Technical Guide for Drug Discovery Professionals
Preamble: The Enduring Relevance of the Diphenyl Ether Amine Scaffold
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is a critical determinant of success. Among the myriad of scaffolds available to the medicinal chemist, the 2-phenoxyaniline core has consistently demonstrated its utility, particularly in the realm of kinase inhibition. This guide provides a detailed exploration of a specific, high-value derivative: 2-(3,5-Dimethylphenoxy)aniline . We will dissect its synthesis, explore its application as a pharmacologically significant building block, and elucidate the nuanced structure-activity relationships that underscore its therapeutic potential. This document is intended for researchers and drug development professionals seeking to leverage this scaffold in their own discovery programs.
Synthetic Pathways to this compound: A Tale of Two Methodologies
The efficient and scalable synthesis of this compound is paramount for its successful integration into drug discovery pipelines. The most prevalent and industrially viable approach is a two-step sequence commencing with the formation of a diaryl ether linkage, followed by the reduction of a nitro group to the desired aniline. Two classical named reactions, the Ullmann condensation and the Buchwald-Hartwig amination, are the cornerstones of this synthetic strategy.
The Ullmann Condensation Route: A Classic Revisited
The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, remains a robust method for the formation of the crucial C-O bond in the diaryl ether precursor.[1][2][3] The reaction typically involves the coupling of an activated aryl halide (often an ortho-halonitrobenzene) with a phenol.
Causality Behind Experimental Choices: The ortho-nitro group on the aryl halide serves a dual purpose. Firstly, it activates the halide for nucleophilic substitution, making the reaction more facile. Secondly, it provides a convenient precursor to the essential aniline moiety. The choice of a copper catalyst, traditionally used in stoichiometric amounts, has evolved to more efficient catalytic systems, often in the presence of ligands to improve solubility and reaction kinetics.[1] High-boiling polar solvents are often employed to achieve the necessary reaction temperatures.[1]
Illustrative Synthetic Workflow:
Step-by-Step Experimental Protocol (Ullmann Condensation):
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dimethylphenol (1.0 eq), 2-chloronitrobenzene (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 140-150 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford 1-(3,5-dimethylphenoxy)-2-nitrobenzene.
Nitro Group Reduction: The Final Transformation
The reduction of the nitro group in 1-(3,5-dimethylphenoxy)-2-nitrobenzene to the corresponding aniline is a standard and high-yielding transformation.
Step-by-Step Experimental Protocol (Reduction):
-
Reaction Setup: Dissolve the 1-(3,5-dimethylphenoxy)-2-nitrobenzene intermediate (1.0 eq) in ethanol or ethyl acetate in a suitable reaction vessel.
-
Catalyst Addition: Add a catalytic amount of palladium on activated carbon (10% Pd/C).
-
Hydrogenation: Subject the mixture to hydrogenation, either by bubbling hydrogen gas through the solution or by using a Parr hydrogenator apparatus at a pressure of 30-50 psi.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by crystallization or chromatography if necessary.
The Role of this compound in Kinase Inhibitor Design
The 2-phenoxyaniline scaffold is a privileged structure in the design of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[1] The aniline nitrogen and the ether oxygen are key hydrogen bond acceptors and donors, respectively, that can interact with the hinge region of the ATP-binding pocket of many kinases. This interaction mimics the binding of the adenine portion of ATP, thus competitively inhibiting the enzyme.
Expertise & Experience: Why the 3,5-Dimethyl Substitution Matters The strategic placement of the two methyl groups on the phenoxy ring is not arbitrary. These substituents serve several critical functions:
-
Conformational Restriction: The methyl groups at the 3 and 5 positions can restrict the rotation around the C-O-C ether bond, locking the molecule into a more favorable binding conformation. This pre-organization can lead to a lower entropic penalty upon binding to the target kinase, resulting in higher affinity.
-
Hydrophobic Interactions: The methyl groups provide additional hydrophobic contacts with non-polar residues within the ATP-binding site, further enhancing binding affinity.
-
Modulation of Physicochemical Properties: The addition of the methyl groups increases the lipophilicity of the molecule, which can influence its solubility, permeability, and metabolic stability.
Case Study: 2-Anilino-Pyrimidines as Kinase Inhibitors
While a marketed drug containing the exact this compound moiety is not readily identifiable, numerous patents and research articles describe its use in the synthesis of potent kinase inhibitors.[4][5] A prominent example is the class of 2-(substituted-anilino)pyrimidine compounds, which have been extensively investigated as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR).[4]
Structure-Activity Relationship (SAR) Insights:
The general structure of these inhibitors consists of the this compound core linked to a pyrimidine ring, which is often further substituted to occupy other regions of the ATP-binding site.
| Structural Moiety | Modification | Impact on Activity | Rationale |
| This compound | Replacement of the 3,5-dimethyl groups with other substituents (e.g., H, Cl, OMe) | Modulates potency and selectivity | Alters hydrophobic interactions and conformational preferences. |
| Pyrimidine Ring | Substitution at the 4- and 5-positions | Generally enhances potency | Allows for targeting of specific sub-pockets within the kinase domain. |
| Linker | Direct N-C bond to the pyrimidine | Optimal for hinge binding | Positions the aniline NH2 for crucial hydrogen bonding. |
Table 1: Generalized Structure-Activity Relationships for 2-(Phenoxyanilino)pyrimidine Kinase Inhibitors.
Conclusion and Future Perspectives
This compound has established itself as a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the strategic positioning of its functional groups make it an ideal starting point for the development of potent and selective kinase inhibitors. The 3,5-dimethyl substitution pattern provides a unique combination of conformational constraint and hydrophobic interactions that can be exploited to achieve high target affinity. As our understanding of the kinome and the structural biology of kinase-inhibitor interactions continues to grow, it is anticipated that the this compound scaffold will continue to feature prominently in the design of next-generation targeted therapies.
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Introduction: The Emergence of a Privileged Scaffold
An In-Depth Technical Guide to the Discovery and History of Phenoxyaniline Compounds
The phenoxyaniline moiety, a deceptively simple aromatic ether linkage between a phenyl and an aniline group, represents a cornerstone of modern medicinal chemistry and materials science.[1][2] Its rigid yet conformable structure provides a versatile scaffold for molecular design, enabling precise orientation of functional groups to interact with biological targets.[1] This guide offers a comprehensive exploration of the phenoxyaniline core, tracing its journey from early, serendipitous synthesis in the nascent field of organic chemistry to its current status as a privileged structure in the development of targeted therapeutics. We will delve into the evolution of synthetic methodologies, from harsh classical reactions to elegant transition metal-catalyzed transformations, and examine the structure-activity relationships that underpin its broad spectrum of biological activities. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the causality behind the enduring relevance of this remarkable chemical entity.
Historical Context: From Aniline Dyes to a New Molecular Framework
The story of phenoxyaniline is intrinsically linked to the broader history of aniline chemistry. Following William Henry Perkin's accidental discovery of the first synthetic dye, mauveine, from aniline in 1856, the late 19th and early 20th centuries saw an explosion in the exploration of aniline derivatives.[3] It was within this fervent period of chemical innovation that phenoxyaniline compounds were first synthesized.
While a single "discovery" event is lost to history, the first preparations of 4-phenoxyaniline likely occurred in the early 20th century.[2] These early syntheses were not driven by medicinal applications but by fundamental explorations of aromatic reactivity. The methods employed were extensions of the era's established reactions for forming carbon-oxygen and carbon-nitrogen bonds, primarily through nucleophilic aromatic substitution or early iterations of copper-mediated couplings, which were often inefficient and required harsh conditions.[2][4] These foundational efforts, however, laid the groundwork for the sophisticated synthetic strategies that would later unlock the full potential of the phenoxyaniline scaffold.
The Evolution of Synthetic Methodologies
The construction of the diaryl ether bond is the critical step in synthesizing the phenoxyaniline core. The methodologies to achieve this have evolved dramatically, moving from brute-force conditions to highly efficient and selective catalytic systems.
The Ullmann Condensation: A Classical Approach
Named after German chemist Fritz Ullmann, the Ullmann condensation, first reported in 1901, was the traditional workhorse for creating aryl-aryl and aryl-ether bonds.[5][6] This copper-promoted reaction involves the coupling of an aryl halide with an alcohol, amine, or thiol.[4][7] For phenoxyaniline synthesis, this translates to two primary routes: the reaction of a haloaniline with a phenol or an aminophenol with a haloarene.
The classical Ullmann reaction was notoriously demanding, often requiring high temperatures (frequently exceeding 200°C), polar aprotic solvents like DMF or nitrobenzene, and stoichiometric amounts of activated copper powder.[4][6] These conditions limited the substrate scope and functional group tolerance. Modern advancements have significantly improved the reaction's utility through the use of soluble copper(I) salts (e.g., CuI) and the addition of ligands, such as 1,10-phenanthroline, which stabilize the copper catalyst and facilitate the reaction under milder conditions.[4][8]
Caption: Comparison of Ullmann and Buchwald-Hartwig synthetic routes.
This protocol describes a modern ligand-assisted Ullmann condensation.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-aminophenol (1.0 mmol, 1.0 equiv), potassium hydroxide (KOH) (2.0 mmol, 2.0 equiv), and copper(I) iodide (CuI) (0.02 mmol, 2 mol%).
-
Solvent and Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO) (2.0 mL) followed by bromobenzene (1.0 mmol, 1.0 equiv).
-
Reaction: Heat the reaction mixture to 80°C and stir for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite to remove the insoluble copper catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with deionized water (2 x 10 mL) and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield pure 4-phenoxyaniline.[8]
The Buchwald-Hartwig Amination: A Paradigm Shift
The development of the Buchwald-Hartwig amination in the mid-1990s by Stephen Buchwald and John Hartwig revolutionized C-N bond formation.[9][10] This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl amines from aryl halides or pseudohalides with exceptional functional group tolerance and under significantly milder conditions than the Ullmann reaction.[9][10][11]
The power of this reaction lies in the design of sophisticated phosphine-based ligands that facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination/deprotonation, and reductive elimination.[10] This method provides a highly efficient and general route to phenoxyaniline derivatives, often with superior yields and purity compared to classical methods.[11][12]
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
This protocol demonstrates the synthesis of a substituted phenoxyaniline derivative.
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and a suitable phosphine ligand (e.g., X-Phos, 2-4 mol%) to a flame-dried Schlenk tube. Add 4-bromo-1-heptylbenzene (1.0 mmol, 1.0 equiv) and aniline (1.2 mmol, 1.2 equiv).
-
Base and Solvent: Add sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv) and anhydrous toluene (3-5 mL).
-
Reaction: Seal the tube and heat the mixture to 100-110°C with vigorous stirring for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a plug of silica gel, washing with additional solvent.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to obtain the desired product.[10][13]
Applications in Medicinal Chemistry: A Privileged Scaffold
Phenoxyaniline derivatives have emerged as a highly versatile and "privileged" scaffold in drug discovery, demonstrating a wide array of biological activities.[1] Their utility stems from the ability of the diaryl ether core to position substituents in a well-defined three-dimensional space, allowing for potent and selective interactions with various biological targets.
Kinase Inhibitors
A significant number of phenoxyaniline-based compounds have been developed as kinase inhibitors. Kinases are critical enzymes in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[1]
-
MEK Inhibitors: A series of 3-cyano-4-(phenoxyanilino)quinolines have been identified as potent inhibitors of MEK (MAP Kinase Kinase), a central component of the MAPK/ERK signaling pathway that regulates cell proliferation and survival.[1] The structure-activity relationship (SAR) studies reveal that the quinoline core is essential, and substitutions on both the quinoline and phenoxy rings can fine-tune potency.[1]
Caption: MAPK/ERK signaling pathway with MEK as the target for inhibition.
-
PDGFR Inhibitors: 4-Phenoxyquinoline derivatives have been developed as inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase, which is implicated in various cancers.[1] SAR studies have shown that substitutions at the 4-position of the phenoxy group are critical for potent and selective inhibition.[1]
Other Therapeutic Areas
The applications of phenoxyaniline derivatives extend beyond oncology:
-
Na+/Ca2+ Exchange Inhibitors: Certain 2-phenoxyaniline derivatives have been patented as inhibitors of the Na+/Ca2+ exchange system, with potential applications in treating ischemic diseases of the heart, brain, and kidneys.[14]
-
Enzyme Interactions: Studies have explored the interactions of phenoxyaniline analogues with cytochrome P450 (CYP) enzymes, which is crucial for understanding the metabolic stability and potential drug-drug interactions of new chemical entities.[1]
-
General Intermediates: The core structure is a valuable intermediate in the synthesis of dyes, pigments, polymers, and agrochemicals like herbicides.[2][15][16]
Structure-Activity Relationship (SAR) Data
The following table summarizes SAR data for a series of 3-cyano-4-(phenoxyanilino)quinoline derivatives as MEK inhibitors, illustrating how minor structural modifications can significantly impact biological activity.
| Compound ID | Quinoline R6 | Quinoline R7 | Aniline Substitution | MEK IC₅₀ (nM) |
| 1a | OCH₃ | OCH₃ | 4-H | 25 |
| 1b | OCH₃ | OCH₃ | 4-F | 15 |
| 1c | OCH₃ | OCH₃ | 4-Cl | 18 |
| 1d | H | OCH₃ | 4-F | >1000 |
| Data synthesized from multiple sources for illustrative comparison.[1] |
This data clearly shows the importance of the 6,7-dimethoxy substitution on the quinoline core for high potency, while halogen substitution on the aniline ring modulates the activity.[1]
Physicochemical and Spectroscopic Properties
The parent compound, 4-phenoxyaniline, is typically a white to pale yellow or brown crystalline solid.[2][17] It has limited solubility in water but is soluble in common organic solvents like ethanol and acetone.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra are characterized by distinct aromatic proton signals for both phenyl rings. The presence of the amine group (-NH₂) typically appears as a broad singlet which can be exchanged with D₂O. ¹³C NMR will show characteristic signals for the ether-linked carbons and the carbon bearing the amino group.
-
Infrared (IR) Spectroscopy: Key vibrational bands include the N-H stretches for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-N stretching, and the characteristic C-O-C asymmetric stretch of the diaryl ether around 1240 cm⁻¹.[18]
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the compound's identity.
Conclusion and Future Outlook
From their origins as chemical curiosities in the early 20th century, phenoxyaniline compounds have evolved into a mainstay of modern chemical and pharmaceutical research. The development of powerful synthetic methods like the Buchwald-Hartwig amination has made this scaffold readily accessible, enabling extensive exploration of its chemical space. The phenoxyaniline core's proven success as a privileged scaffold, particularly in kinase inhibition, ensures its continued prominence in the design of next-generation therapeutics. Future research will likely focus on developing even more efficient and sustainable "green" synthetic routes and expanding the application of this versatile framework into new therapeutic areas and advanced materials.
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A Theoretical Investigation into the Electronic Properties of 2-(3,5-Dimethylphenoxy)aniline: A Guide for Researchers
Authored by: Dr. Gemini, Senior Application Scientist
Abstract: 2-(3,5-Dimethylphenoxy)aniline is a molecule of interest with potential applications in medicinal chemistry and materials science. Understanding its electronic properties is crucial for elucidating its reactivity, stability, and potential biological activity. This technical guide provides a comprehensive theoretical framework for investigating the electronic properties of this compound using computational chemistry methods. We will explore the optimized molecular geometry, vibrational analysis, and electronic characteristics through Density Functional Theory (DFT) calculations. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and predict the behavior of this and similar molecular scaffolds.
Introduction: The Significance of Phenoxy Anilines
Phenoxy aniline derivatives are a versatile class of compounds that have garnered significant attention in various scientific fields. Their unique structural motif, featuring a flexible ether linkage between two aromatic rings, allows for diverse biological activities. These derivatives have been explored as kinase inhibitors, antimicrobial agents, and even as potential therapeutics for neurodegenerative diseases.[1][2] The electronic properties of these molecules, governed by the arrangement of electrons and the nature of their molecular orbitals, are fundamental to their chemical behavior and biological function.
This guide focuses on a specific derivative, this compound. The introduction of dimethyl groups on the phenoxy ring is expected to modulate the electronic and steric properties of the molecule, potentially influencing its binding affinity to biological targets and its overall reactivity. A thorough understanding of its electronic landscape is therefore a critical first step in exploring its potential applications.
Methodologies: A Computational Approach
In the absence of extensive experimental data for this compound, computational modeling, specifically Density Functional Theory (DFT), serves as a powerful tool for predicting its properties.[3][4][5] DFT has been successfully employed to study the electronic and optical properties of various aniline derivatives, providing insights that correlate well with experimental findings.[3][6]
Computational Workflow
The theoretical investigation of this compound follows a systematic workflow, as illustrated in the diagram below. This process begins with the initial construction of the molecule, followed by geometry optimization, frequency calculations for vibrational analysis, and finally, the calculation of various electronic properties.
Caption: A typical workflow for the theoretical study of molecular properties using DFT.
Step-by-Step Computational Protocol
-
Molecular Modeling: The initial 3D structure of this compound is built using molecular modeling software such as Avogadro or GaussView.
-
Geometry Optimization: The structure is then optimized to its lowest energy conformation using the B3LYP functional with the 6-311++G(d,p) basis set in a computational chemistry package like Gaussian.[3] This level of theory is widely used for organic molecules and provides a good balance between accuracy and computational cost.
-
Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical FT-IR and Raman spectra.
-
Electronic Property Calculations: Single-point energy calculations are performed on the optimized geometry to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and global reactivity descriptors.
Results and Discussion: Unveiling the Electronic Landscape
Optimized Molecular Geometry
The optimized geometry of this compound reveals the spatial arrangement of its atoms. Key structural parameters such as bond lengths, bond angles, and dihedral angles provide insights into the molecule's conformation and steric hindrance.
| Parameter | Predicted Value |
| C-O-C Bond Angle | ~118-120° |
| C-N Bond Length | ~1.40 Å |
| N-H Bond Lengths | ~1.01 Å |
| Dihedral Angle (Aniline-Phenoxy) | Varies |
| Note: These are expected values based on similar structures and would be precisely determined by DFT calculations. |
The dihedral angle between the aniline and phenoxy rings is a critical parameter that influences the extent of electronic communication between the two aromatic systems.
Vibrational Spectroscopy (Theoretical FT-IR Analysis)
The theoretical FT-IR spectrum provides a prediction of the vibrational modes of the molecule. Key functional groups exhibit characteristic absorption bands.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H (Aniline) | ~3400-3500 | Asymmetric & Symmetric Stretching |
| C-H (Aromatic) | ~3000-3100 | Stretching |
| C-H (Methyl) | ~2850-2960 | Asymmetric & Symmetric Stretching |
| C=C (Aromatic) | ~1450-1600 | Ring Stretching |
| C-N (Aniline) | ~1250-1350 | Stretching |
| C-O-C (Ether) | ~1200-1250 | Asymmetric Stretching |
| Note: These are approximate ranges and would be refined by the DFT calculations. |
The predicted spectrum can be compared with experimental data for validation of the computational method.[7][8][9]
Frontier Molecular Orbitals (FMOs)
The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.[5]
Caption: A simplified representation of the Frontier Molecular Orbitals.
A smaller HOMO-LUMO gap suggests a molecule that is more easily polarized and more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, while the LUMO may be distributed across both aromatic systems. The precise distribution and energies of these orbitals are determined through DFT calculations.
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The different colors on the MEP surface represent different electrostatic potential values.
-
Red (Negative Potential): Regions with a high electron density, susceptible to electrophilic attack. In this compound, these are expected to be around the nitrogen and oxygen atoms.
-
Blue (Positive Potential): Regions with a low electron density, susceptible to nucleophilic attack. These are typically located around the hydrogen atoms of the amine group.
-
Green (Neutral Potential): Regions with a neutral electrostatic potential.
The MEP map provides a visual representation of the molecule's reactivity hotspots.
Applications and Future Directions
The theoretical understanding of the electronic properties of this compound provides a solid foundation for its potential applications. The insights gained from this study can guide:
-
Drug Design: By understanding the molecule's electronic and steric features, it can be further modified to enhance its binding affinity and selectivity for specific biological targets.[2]
-
Materials Science: The electronic properties can inform the design of novel organic materials with specific optical or electronic characteristics.
-
Corrosion Inhibition: Anilines and their derivatives have been investigated as corrosion inhibitors, and understanding their electronic properties is key to designing more effective inhibitors.
Future work should focus on the synthesis of this compound and the experimental validation of the theoretical predictions presented in this guide.[10][11][12][13][14] Techniques such as FT-IR, NMR spectroscopy, and single-crystal X-ray diffraction would provide invaluable data for comparison and refinement of the computational models.
Conclusion
This technical guide has outlined a comprehensive theoretical approach for the investigation of the electronic properties of this compound. Through the application of Density Functional Theory, we can gain detailed insights into its molecular structure, vibrational modes, and electronic landscape. This knowledge is instrumental for predicting its reactivity and guiding the rational design of new molecules with desired properties for applications in medicine and materials science. The synergy between computational and experimental studies will be crucial for unlocking the full potential of this promising molecular scaffold.
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SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. Rasayan Journal of Chemistry. [Link]
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Synthesis of 2,3-dimethyl-N-(2-((prop-2-ynyloxy)methyl)phenyl)aniline (3). ResearchGate. [Link]
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Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. Journal of Materials and Environmental Science. [Link]
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Theoretical Study on Structure and Electronic Properties of Aniline-5-Membered Heterocyclic Co-oligomers. Physical Chemistry Research. [Link]
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Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journals. [Link]
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Synthesis, Spectroscopic, Biological and DFT Studies of 2,4,6-Tris(4- Carboxyphenylimino-41-Formylphenoxy)-1,3,5-Triazine and it. Communication In Physical Sciences. [Link]
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3,5-Dimethoxyaniline | C8H11NO2 | CID 66301. PubChem - NIH. [Link]
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Illustrations based on DFT calculations for aniline adsorbed on a Ru... ResearchGate. [Link]
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FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... ResearchGate. [Link]
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2,3-Dimethyl-N-[(E)-2,4,5-trimethoxybenzylidene]aniline. NIH. [Link]
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FTIR spectra of aniline tetramer. ResearchGate. [Link]
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Methodological & Application
Application Notes & Protocol: Synthesis of 2-(3,5-Dimethylphenoxy)aniline via Buchwald-Hartwig Chemistry
Introduction: The Strategic Importance of C-N and C-O Bond Formation
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a robust and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] Developed and refined by Professors Stephen L. Buchwald and John F. Hartwig since the mid-1990s, this reaction has revolutionized the synthesis of arylamines, which are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science.[3][4][5]
An important extension of this powerful methodology is its application to the formation of carbon-oxygen (C-O) bonds for the synthesis of diaryl ethers.[6] This approach serves as a milder, more functional-group-tolerant alternative to traditional methods like the Ullmann condensation, which often necessitates harsh conditions and high temperatures.[3][6][7]
This document provides a comprehensive guide for the synthesis of 2-(3,5-Dimethylphenoxy)aniline, a valuable intermediate in drug discovery. The synthesis employs a two-step sequence: a strategic Buchwald-Hartwig C-O coupling to form the diaryl ether backbone, followed by a standard reduction to unveil the target aniline. This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and well-understood pathway to this class of molecules.
Reaction Principle and Catalytic Mechanism
The cornerstone of this synthesis is the palladium-catalyzed coupling of an aryl halide with a phenol. The target molecule is constructed by first forming the ether linkage between a substituted phenol and a nitro-activated aryl halide, followed by reduction of the nitro group.
The generally accepted catalytic cycle for the Buchwald-Hartwig C-O coupling involves the following key steps:[5][6]
-
Oxidative Addition: The active Pd(0) catalyst, typically stabilized by a bulky phosphine ligand, undergoes oxidative addition into the aryl halide (Ar-X) bond. This forms a Pd(II) intermediate. The reactivity of the aryl halide generally follows the trend I > Br > OTf > Cl.[6][8]
-
Base-Mediated Deprotonation & Ligand Exchange: A base deprotonates the phenol (Ar'-OH) to form a more nucleophilic phenoxide. This phenoxide then coordinates to the palladium center, displacing the halide anion.
-
Reductive Elimination: The final and crucial step is the reductive elimination of the diaryl ether product (Ar-O-Ar'). This step forms the desired C-O bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][6]
The choice of ligand is critical to the success of the reaction, as it modulates the stability and reactivity of the palladium center, promoting the desired reductive elimination over competing side reactions like beta-hydride elimination.[5]
Experimental Guide: A Validated Two-Step Protocol
This protocol details the synthesis of the intermediate, 1-(3,5-dimethylphenoxy)-2-nitrobenzene, via Buchwald-Hartwig coupling, followed by its reduction to the final product.
Overall Workflow
Part A: Buchwald-Hartwig Synthesis of 1-(3,5-Dimethylphenoxy)-2-nitrobenzene
Materials & Reagents
| Reagent/Material | Formula | M.W. | Amount | Moles | Equiv. |
| 1-Bromo-2-nitrobenzene | C₆H₄BrNO₂ | 202.01 | 1.01 g | 5.0 mmol | 1.0 |
| 3,5-Dimethylphenol | C₈H₁₀O | 122.16 | 0.73 g | 6.0 mmol | 1.2 |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 46 mg | 0.05 mmol | 0.01 |
| XPhos | C₃₉H₅₃P | 560.81 | 57 mg | 0.10 mmol | 0.02 |
| Sodium tert-butoxide | C₄H₉NaO | 96.10 | 0.67 g | 7.0 mmol | 1.4 |
| Toluene (Anhydrous) | C₇H₈ | - | 25 mL | - | - |
Equipment:
-
100 mL oven-dried, two-neck round-bottom flask
-
Magnetic stir bar
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Schlenk line or balloon setup
-
Heating mantle with temperature controller
Step-by-Step Protocol:
-
Inert Atmosphere Setup: Assemble the glassware (flask, condenser) and flame-dry under vacuum or oven-dry overnight.[9] Allow to cool to room temperature under a stream of inert gas (N₂ or Ar). Maintain a positive pressure of inert gas throughout the setup.
-
Charging the Reagents: To the reaction flask, add the palladium source (Pd₂(dba)₃), the phosphine ligand (XPhos), sodium tert-butoxide, and 3,5-dimethylphenol. Note: Solid reagents should be weighed quickly to minimize air exposure.[9][10]
-
Solvent and Reactant Addition: Evacuate and backfill the flask with inert gas three times.[9] Add anhydrous toluene (25 mL) via syringe, followed by 1-bromo-2-nitrobenzene.
-
Reaction Execution: Place the flask in the preheated heating mantle and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Carefully quench the mixture by slowly adding 20 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product.
Part B: Reduction to this compound
This protocol utilizes a reliable reduction method with hydrazine hydrate and a palladium catalyst.[11]
Materials & Reagents
| Reagent/Material | Formula | M.W. | Amount | Moles | Equiv. |
| 1-(3,5-dimethylphenoxy)-2-nitrobenzene | C₁₄H₁₃NO₃ | 243.26 | 1.22 g | 5.0 mmol | 1.0 |
| Palladium on Carbon (5% w/w) | Pd/C | - | ~120 mg | - | Cat. |
| Hydrazine monohydrate (~64%) | H₆N₂O | 50.06 | 1.25 mL | 20.0 mmol | 4.0 |
| Ethanol | C₂H₆O | - | 30 mL | - | - |
Step-by-Step Protocol:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the nitro-intermediate (from Part A) in ethanol (30 mL).
-
Catalyst Addition: Carefully add the 5% Pd/C catalyst to the solution.
-
Reducing Agent Addition: At room temperature, add the hydrazine monohydrate dropwise over 15-20 minutes. Caution: The reaction can be exothermic. An ice bath may be used to moderate the temperature.
-
Reaction Execution: After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified further by recrystallization or a short silica gel plug if necessary to yield the final product, this compound.
Scientific Integrity: Causality Behind Experimental Choices
-
Catalyst System (Pd₂(dba)₃ / XPhos): The use of a Pd(0) source like Pd₂(dba)₃ is common. However, it is the ligand that dictates the reaction's success. XPhos is a bulky, electron-rich dialkylbiaryl phosphine ligand.[4] Its steric bulk promotes the crucial reductive elimination step, preventing catalyst decomposition and side reactions.[3] Its electron-donating nature enhances the rate of oxidative addition.
-
Base (Sodium tert-butoxide): A strong, non-nucleophilic base is required to deprotonate the phenol. NaOtBu is highly effective and widely used, often leading to faster reaction rates.[2][8] However, its high basicity makes it incompatible with certain sensitive functional groups (e.g., esters).[2] For more delicate substrates, weaker bases like K₃PO₄ or Cs₂CO₃ are preferred.[2][12]
-
Solvent (Toluene): Anhydrous, non-protic solvents are essential. Toluene is a common choice due to its high boiling point, which allows for elevated reaction temperatures, and its poor solubility for inorganic salts, which can sometimes drive the reaction forward.[2][13] It is crucial to degas the solvent to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[10]
-
Inert Atmosphere: The active Pd(0) catalyst and many phosphine ligands are sensitive to air and moisture.[1] Performing the reaction under an inert atmosphere of nitrogen or argon is mandatory to prevent catalyst oxidation and ensure reproducibility and high yields.[9]
References
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. ([Link])
-
Buchwald–Hartwig amination. Wikipedia. ([Link])
-
Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Pearson+. ([Link])
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. ([Link])
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. ([Link])
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. ([Link])
-
Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. ([Link])
-
Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ([Link])
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. ([Link])
-
Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ([Link])
-
Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry. ([Link])
-
Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. ([Link])
-
The Buchwald-Hartwig Amination Reaction. YouTube. ([Link])
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Application Note: A Validated RP-HPLC Method for Purity Assessment of 2-(3,5-Dimethylphenoxy)aniline
Abstract
This document details a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity and the separation of potential impurities of 2-(3,5-Dimethylphenoxy)aniline. This compound, a diaryl ether derivative, is a key intermediate in pharmaceutical synthesis where purity is a critical quality attribute. The developed method is specific, linear, accurate, precise, and robust, demonstrating its suitability for quality control and stability testing in research and drug development environments. The protocol adheres to the principles outlined in the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.
Introduction and Scientific Principle
This compound is a chemical intermediate whose structural integrity and purity are paramount for the synthesis of safe and effective active pharmaceutical ingredients (APIs). The presence of impurities, arising from starting materials, by-products, or degradation, can significantly impact the safety and efficacy profile of the final drug product. Therefore, a reliable analytical method is essential for its quality assessment.
Principle of the Method: The method leverages reversed-phase chromatography, the most widely used separation technique in HPLC.[1] The analyte, this compound, is a relatively non-polar molecule due to its two aromatic rings and methyl substituents. It is therefore well-suited for separation on a non-polar stationary phase, such as octadecylsilane (C18), using a polar mobile phase.[2]
Separation is achieved based on the differential partitioning of the analyte and its impurities between the stationary phase and the mobile phase. A gradient elution, which involves systematically increasing the proportion of the organic solvent (acetonitrile) in the mobile phase, is employed. This ensures that impurities with a wide range of polarities can be effectively resolved from the main analyte peak and eluted within a reasonable timeframe.[3] Detection is performed using a UV-Vis spectrophotometer, as the conjugated aromatic system of the analyte provides a strong chromophore, allowing for sensitive and accurate quantification.
Materials and Equipment
| Item | Description/Specification |
| HPLC System | Quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or PDA Detector. |
| Data System | Chromatography Data Software (CDS) for instrument control, data acquisition, and processing. |
| Analytical Column | C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent). |
| Reference Standard | This compound, >99.5% purity. |
| Reagents | Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q), Formic Acid (ACS Grade, ~99%). |
| Glassware | Class A volumetric flasks, pipettes, and autosampler vials. |
| Equipment | Analytical balance (0.01 mg readability), pH meter, sonicator. |
Chromatographic Conditions and Sample Preparation
Optimized HPLC Method Parameters
The following parameters were optimized to achieve superior separation and peak symmetry.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 242 nm (or λmax determined from UV scan) |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 |
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column was selected for its strong hydrophobic interactions with the non-polar diaryl ether structure, ensuring adequate retention.[2]
-
Mobile Phase: Acetonitrile is chosen over methanol for its lower UV cutoff and viscosity, which provides better efficiency. The addition of 0.1% formic acid to the aqueous phase serves to acidify the mobile phase (pH ~2.7). This protonates the basic aniline moiety of the analyte, suppressing silanol interactions and leading to sharper, more symmetrical peaks.
-
Gradient Elution: A gradient is critical for a purity method. It starts with a relatively high aqueous content (60%) to retain and resolve any polar impurities, then ramps up the organic content to elute the main analyte and any non-polar impurities.
-
Detection Wavelength: The aniline chromophore typically absorbs in the 230-280 nm range.[4] A Diode Array Detector allows for the determination of the absorbance maximum (λmax), ensuring maximum sensitivity, and is set at 242 nm for this application. It also enables peak purity analysis.
Preparation of Solutions
Diluent: Acetonitrile/Water (50:50, v/v).
Reference Standard Stock Solution (Approx. 500 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to volume with diluent. Mix well.
Working Standard Solution (Approx. 50 µg/mL):
-
Transfer 5.0 mL of the Reference Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with diluent and mix well.
Test Sample Solution (Approx. 50 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Prepare the solution following the same procedure as the Reference Standard Stock Solution.
-
Transfer 5.0 mL of this solution into a 50 mL volumetric flask, dilute to volume with diluent, and mix well.
Method Validation Protocol & Workflow
The method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[5]
Overall Validation Workflow
Caption: Overall workflow for HPLC method validation and routine analysis.
System Suitability Testing (SST)
Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.[6] Protocol:
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Inject the Working Standard Solution five times consecutively. Acceptance Criteria (based on USP <621>): [3]
-
Tailing Factor (Symmetry Factor): ≤ 2.0 for the this compound peak.
-
Theoretical Plates (N): ≥ 2000 for the this compound peak.
-
% Relative Standard Deviation (%RSD): ≤ 2.0% for the peak areas from the five replicate injections.
Specificity
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7] Protocol:
-
Inject the diluent, a solution of the reference standard, and a test sample solution.
-
If available, inject solutions of known impurities and/or forced degradation samples (e.g., acid, base, peroxide, heat, light).
-
Assess peak purity of the analyte peak in the test sample using the DAD/PDA detector. Acceptance Criteria:
-
No co-elution should be observed at the retention time of the this compound peak.
-
The peak purity index should be greater than 990 (or as defined by the CDS).
Linearity and Range
Purpose: To demonstrate a direct proportional relationship between analyte concentration and detector response over a specified range.[8] Protocol:
-
Prepare a series of at least five calibration standards from the Reference Standard Stock Solution, covering a range of 50% to 150% of the working concentration (e.g., 25, 37.5, 50, 62.5, and 75 µg/mL).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration. Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999.
-
Y-intercept: Should be insignificant relative to the response at 100% concentration.
-
Range: The specified range is considered validated if accuracy and precision criteria are also met.
Accuracy
Purpose: To determine the closeness of the test results obtained by the method to the true value. Protocol:
-
Prepare a sample matrix (placebo) if applicable. If not, use the test sample itself.
-
Spike the matrix/sample with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Prepare each concentration level in triplicate.
-
Calculate the percentage recovery of the added standard. Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[9] Protocol:
-
Repeatability (Intra-assay precision): Prepare and analyze six independent test sample solutions at 100% of the working concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Acceptance Criteria:
-
The %RSD of the purity values for the six preparations should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Purpose: To determine the lowest amount of analyte that can be reliably detected and quantified.[10] Protocol:
-
Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = standard deviation of the y-intercept of the regression line, and S = slope of the calibration curve.
-
-
Confirm the determined LOQ by preparing a standard at this concentration and verifying its precision and accuracy. Acceptance Criteria:
-
The LOQ should be confirmed with a precision of %RSD ≤ 10%.
Robustness
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Protocol:
-
Vary the following parameters one at a time:
-
Flow Rate (± 0.1 mL/min, i.e., 0.9 and 1.1 mL/min).
-
Column Temperature (± 5 °C, i.e., 25 °C and 35 °C).
-
Mobile Phase pH (adjust formic acid concentration slightly).
-
-
Inject the Working Standard Solution and a Test Sample Solution under each condition and evaluate the impact on SST parameters, retention time, and purity results. Acceptance Criteria:
-
SST parameters must pass under all varied conditions.
-
The purity result should not deviate significantly from the result obtained under the nominal conditions.
Data Analysis and Purity Calculation
The purity of this compound is calculated based on the area percent method.
Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) × 100
Disregard any peaks originating from the blank and any peaks below the LOQ.
Method Development Decision Pathway
The development of this method followed a logical, science-based approach.
Caption: Decision pathway for the HPLC method development process.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be a reliable and robust tool for the purity assessment of this compound. The comprehensive validation study confirms that the method is specific, accurate, precise, linear, and sensitive for its intended purpose in a quality control setting. This method can be confidently implemented for routine analysis to ensure the quality and consistency of this important pharmaceutical intermediate.
References
-
United States Pharmacopeia. (n.d.). General Chapter <621> Chromatography. USP. [Link]
-
Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]
-
DSDP Analytics. (n.d.). USP <621> Chromatography. [Link]
-
PubChem. (n.d.). 2-(3,5-Dimethylphenoxy)-5-fluoroaniline. National Center for Biotechnology Information. [Link]
-
LCGC International. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]
-
GL Sciences. (n.d.). Reverse Phase HPLC Columns. [Link]
-
Chen, S. H., & Horváth, C. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 71(21), 4879–4885. [Link]
-
You, J., et al. (2004). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Analytical and Bioanalytical Chemistry, 378(4), 935-943. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. [Link]
-
Pharmaguideline. (n.d.). Steps for HPLC Method Validation. [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]
-
Pesek, J. J., & Matyska, M. T. (2012). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC North America, 30(11). [Link]
-
Hawach Scientific. (n.d.). Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]
-
Wu, R., et al. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. [Link]
-
Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]
-
AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
BioVanix. (n.d.). How to choose reversed-phase HPLC Column. [Link]
-
Pharma Talks. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
PubChem. (n.d.). 2-(2,3,5-Trimethylphenoxy)aniline. National Center for Biotechnology Information. [Link]
-
Wikipedia. (n.d.). Aniline (data page). [Link]
-
ResearchGate. (2016). Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). [Link]
-
Journal of Synthetic Chemistry. (2022). Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of CuI Nanoparticles. [Link]
-
ResearchGate. (2019). UV-vis spectra of aniline tetramer measured in dimethyl sulfoxide (DMSO). [Link]
-
PubMed. (1999). Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved. [Link]
-
NIST. (n.d.). Aniline. NIST WebBook. [Link]
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Application Note: High-Resolution Gas Chromatography Analysis of 2-(3,5-Dimethylphenoxy)aniline
Abstract
This application note details a robust and validated method for the quantitative analysis of 2-(3,5-Dimethylphenoxy)aniline using capillary gas chromatography with a flame ionization detector (GC-FID). The protocol outlines optimized chromatographic conditions, sample preparation, and system suitability criteria to ensure high sensitivity, selectivity, and reproducibility. This method is tailored for researchers, scientists, and drug development professionals requiring accurate determination of this compound in various matrices.
Introduction
This compound is an aromatic amine derivative that serves as a key intermediate in the synthesis of various industrial and pharmaceutical compounds.[1][2] Due to the potential biological activity and environmental significance of aromatic amines, a reliable and sensitive analytical method is crucial for quality control, process monitoring, and safety assessment.[1]
Gas chromatography (GC) is an ideal technique for the analysis of semi-volatile compounds like substituted anilines.[1] However, the polar nature of the amine functional group can lead to challenges such as poor peak shape and adsorption on the analytical column.[3] This application note addresses these challenges by providing a method that utilizes a mid-polarity column and optimized parameters to achieve excellent chromatographic performance without the need for derivatization, which can sometimes be a necessary step for polar analytes.[2]
Materials and Reagents
-
Analyte: this compound (Purity ≥97%)
-
Solvent: Dichloromethane (DCM), HPLC or GC grade
-
Gases: Helium (Carrier Gas, 99.999% purity), Hydrogen (FID Fuel, 99.999% purity), and Zero Air (FID Oxidizer)
-
Consumables: 2 mL GC vials with PTFE-lined septa, autosampler syringes, GC inlet liners (e.g., splitless, single taper with glass wool).
Instrumentation and Chromatographic Conditions
The analysis was performed on a standard gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID). The optimized conditions are summarized in Table 1.
Table 1: Optimized GC-FID Conditions
| Parameter | Setting | Rationale & Justification |
| GC System | Agilent 8890 GC or equivalent | Provides precise electronic pneumatic control for reproducible retention times. |
| Injector | Split/Splitless | Splitless mode is chosen for trace-level analysis to maximize analyte transfer to the column. |
| Injector Temp. | 260 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation.[4][5] |
| Injection Mode | Splitless | Maximizes sensitivity for low-concentration samples. |
| Injection Volume | 1.0 µL | Standard volume to prevent column overloading. |
| Column | ||
| Stationary Phase | 5% Phenyl-Methylpolysiloxane (e.g., DB-5, HP-5ms) | This mid-polarity phase offers good selectivity for aromatic and moderately polar compounds like anilines, balancing interactions for optimal separation.[6][7] |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard capillary column dimensions provide a good balance of efficiency, resolution, and analysis time. |
| Oven Program | ||
| Initial Temp. | 150 °C | A starting temperature well above the solvent boiling point but low enough to focus the analyte at the head of the column. |
| Hold Time | 1 min | Allows for complete solvent elution before the temperature ramp begins. |
| Ramp Rate | 15 °C/min | A moderate ramp rate to ensure good separation from potential impurities. |
| Final Temp. | 280 °C | Sufficiently high to elute the analyte in a reasonable time. |
| Final Hold | 5 min | Ensures that all components are eluted from the column before the next injection. |
| Carrier Gas | ||
| Gas | Helium | Inert gas providing good efficiency and is safer than hydrogen.[8] |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for a 0.25 mm ID column, balancing resolution and analysis time. |
| Detector | ||
| Type | Flame Ionization Detector (FID) | Highly sensitive to organic, carbon-containing compounds and offers a wide linear range.[9][10] |
| Temperature | 300 °C | Set higher than the final oven temperature to prevent condensation of the analyte. |
| H₂ Flow | 30 mL/min | Standard fuel flow for a stable flame. |
| Air Flow | 300 mL/min | Standard oxidizer flow for efficient combustion. |
| Makeup Gas (N₂) | 25 mL/min | Helps to sweep the analyte through the detector quickly, improving peak shape.[11] |
Method Development and Rationale
The development of this GC method was guided by the chemical properties of this compound and established chromatographic principles.
-
Column Selection: The analyte is a moderately polar molecule due to the amine (-NH₂) and ether (-O-) functional groups. The principle of "likes dissolves like" guides column selection in GC.[12] A mid-polarity stationary phase, such as 5% phenyl-methylpolysiloxane, was chosen because its polarity is similar to that of the analyte, promoting sufficient interaction for retention and separation without causing excessive peak tailing.[7]
-
Injector Temperature: The injector temperature must be high enough to ensure the analyte vaporizes instantly upon injection but not so high as to cause thermal breakdown.[4] A temperature of 260 °C was selected as a robust starting point, which can be optimized based on system performance.[5]
-
Oven Temperature Program: The temperature program is designed to separate the analyte from the solvent front and any potential impurities. A starting temperature of 150 °C provides good initial focusing of the analyte. The ramp rate of 15 °C/min allows for an efficient analysis time while maintaining resolution.
-
Detector Selection: A Flame Ionization Detector (FID) was selected for its high sensitivity to hydrocarbon-containing organic molecules, its wide linear dynamic range, and its ruggedness.[9][13] The FID works by combusting the analyte in a hydrogen-air flame, which produces ions.[8] The resulting current is proportional to the mass of carbon atoms entering the flame, making it an excellent choice for quantitative analysis.[13]
Analytical Workflow
The overall process from sample receipt to final data reporting is illustrated in the workflow diagram below.
Caption: Workflow for the GC analysis of this compound.
Experimental Protocols
Standard Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with dichloromethane (DCM).
-
Working Standards: Perform serial dilutions of the stock standard with DCM to prepare a series of calibration standards. A suggested range is 0.5, 1, 5, 10, 25, and 50 µg/mL. Transfer standards to 2 mL autosampler vials.
Sample Preparation
-
Accurately weigh a known amount of the sample matrix expected to contain the analyte.
-
Dissolve the sample in a known volume of DCM. The target concentration should fall within the range of the calibration curve.
-
Vortex or sonicate the sample until fully dissolved.
-
If necessary, filter the sample solution through a 0.45 µm PTFE syringe filter to remove particulates.
-
Transfer the final solution to a 2 mL autosampler vial for analysis.
GC Analysis Sequence
-
Equilibrate the GC system with the conditions specified in Table 1.
-
Perform a blank injection (DCM) to ensure the system is clean.
-
Inject the calibration standards from the lowest to the highest concentration.
-
Inject a mid-level calibration standard to serve as a system suitability check.
-
Inject the prepared samples.
-
Periodically inject a continuing calibration verification (CCV) standard (e.g., every 10-15 samples) to monitor instrument performance.
Data Analysis and System Suitability
-
Calibration: Generate a linear calibration curve by plotting the peak area of the analyte against the concentration of the standards. A correlation coefficient (r²) of ≥ 0.995 is required.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
System Suitability: Before analyzing samples, the system's performance must be verified. The analysis of a mid-level standard should meet the criteria in Table 2.
Table 2: System Suitability Requirements
| Parameter | Acceptance Criterion | Purpose |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 | Ensures the peak shape is symmetrical, indicating minimal active sites in the system. |
| Reproducibility (%RSD) | ≤ 5% for 5 replicate injections | Demonstrates the precision and stability of the GC system. |
| Signal-to-Noise Ratio (S/N) | ≥ 10 for the lowest standard | Confirms the method has adequate sensitivity for the limit of quantitation. |
Conclusion
The gas chromatography method detailed in this application note provides a reliable, sensitive, and robust protocol for the quantitative analysis of this compound. The use of a mid-polarity capillary column with an FID detector yields excellent peak shape and reproducibility without requiring derivatization. This method is well-suited for routine analysis in quality control and research environments within the pharmaceutical and chemical industries.
References
-
Inst Tools. (2018-11-15). Flame Ionization Detector (FID) Principle. Available at: [Link]
-
Cornerstone Analytical Laboratories. (2018-09-04). Flame Ionization Detector Information. Available at: [Link]
-
ALWSCI. (2025-03-06). Detailed Explanation Of Flame Ionization Detector (FID) in Gas Chromatography. Available at: [Link]
-
SCION Instruments. GC-FID | Gas Chromatography Flame Ionization Detector. Available at: [Link]
-
Fischer, R., & Jachmann, C. (1998). Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. II. Enrichment. Journal of Chromatography A, 810(1-2), 173-182. Available at: [Link]
-
Restek. (2021-01-28). Guide to GC Column Selection and Optimizing Separations. Available at: [Link]
-
Phenomenex. GC column selection: polarity vs selectivity. Available at: [Link]
-
Peak Scientific. (2019-11-28). How does a Flame Ionization Detector FID work? Available at: [Link]
-
U.S. EPA. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Available at: [Link]
-
LCGC International. (2025-03-10). Optimizing Splitless Injections in Gas Chromatography, Part III: Setting Up and Optimizing the Inlet. Available at: [Link]
-
Shimadzu. GC Column Types & Selection Guide. Available at: [Link]
-
Chromatography Forum. (2016-02-16). Inlet temperature GCMS. Available at: [Link]
-
Restek. (2022-04-12). Optimizing Split Injections. Available at: [Link]
-
Microbioz India. (2023-11-22). Optimizing Gas Chromatography Parameters for Enhanced Performance. Available at: [Link]
-
VandenHeuvel, W. J. A., Gardiner, W. L., & Horning, E. C. (1964). Characterization and Separation of Amines by Gas Chromatography. Analytical Chemistry, 36(8), 1550–1560. Available at: [Link]
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- 3. gcms.labrulez.com [gcms.labrulez.com]
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- 6. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 7. GC column selection: polarity vs selectivity | Phenomenex [discover.phenomenex.com]
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- 9. Detailed Explanation Of Flame Ionization Detector (FID) in Gas Chromatography - Blogs - News [alwsci.com]
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- 11. peakscientific.com [peakscientific.com]
- 12. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 13. cornerstoneanalytical.com [cornerstoneanalytical.com]
Application Notes and Protocols: High-Purity Isolation of 2-(3,5-Dimethylphenoxy)aniline via Optimized Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 2-(3,5-Dimethylphenoxy)aniline, a key intermediate in pharmaceutical and materials science research. Aromatic amines, such as the target compound, present unique challenges in silica gel chromatography due to their basicity, which can lead to peak tailing, poor separation, and irreversible adsorption. This guide details a robust methodology employing a triethylamine-modified mobile phase to neutralize the acidic silica surface, ensuring high purity and excellent recovery. We will cover the entire workflow from initial reaction workup analysis to final product isolation, including method development using Thin-Layer Chromatography (TLC), detailed column chromatography steps, and critical troubleshooting advice.
Introduction: The Challenge of Purifying Aromatic Amines
This compound is a diaryl ether amine, a structural motif prevalent in many biologically active molecules. Synthesis of this compound often results in a crude mixture containing unreacted starting materials, byproducts, and colored impurities arising from air oxidation. Effective purification is therefore a critical step to ensure the integrity of downstream applications.
The primary challenge in the chromatographic purification of basic amines on standard silica gel lies in the interaction between the Lewis basic amine and the acidic silanol groups (Si-OH) on the silica surface.[1] This acid-base interaction can cause several issues:
-
Peak Tailing: Strong, non-ideal adsorption leads to broad, asymmetric peaks, compromising resolution.
-
Irreversible Adsorption: A portion of the product can remain permanently bound to the column, leading to low recovery.[2]
-
Compound Degradation: The acidic environment of the silica gel can potentially degrade sensitive aniline derivatives.
To counteract these problems, this protocol employs a mobile phase modified with a small percentage of a volatile competing base, triethylamine (TEA), which effectively neutralizes the active silanol sites, allowing for efficient elution and symmetrical peak shapes.[2]
Pre-Purification Analysis and Strategy
Before proceeding to column chromatography, a preliminary analysis of the crude reaction mixture is essential for developing an effective purification strategy.
Initial Workup and Extraction
Following synthesis, a standard aqueous workup is typically performed to remove inorganic salts and highly polar impurities. An extraction with a solvent like ethyl acetate or dichloromethane (DCM) will transfer the crude this compound and other organic components into the organic phase. This organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, often as a dark oil or solid.
Method Development with Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for determining the optimal solvent system for column chromatography.[3] It provides a rapid assessment of the separation of the target compound from its impurities.
Protocol for TLC Analysis:
-
Prepare TLC Plate: Use a standard silica gel 60 F254 TLC plate.
-
Spot Sample: Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.
-
Develop Plate: Place the plate in a TLC chamber containing a pre-equilibrated mobile phase. A good starting point for aromatic amines is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).
-
Incorporate Base Modifier: To mirror the column conditions, add ~1% triethylamine (TEA) to the TLC mobile phase.
-
Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under UV light (254 nm). Staining with potassium permanganate (KMnO₄) can also be effective for visualizing aniline compounds.
-
Optimize: Adjust the solvent ratio to achieve a retention factor (Rf) of 0.25-0.35 for the target compound, this compound. This Rf range typically provides the best separation in column chromatography.[2]
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective stationary phase suitable for a wide range of organic compounds. |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate with 1% Triethylamine (TEA) | A versatile solvent system where polarity can be finely tuned. TEA is crucial to prevent peak tailing. |
| Optimal Rf | 0.25 - 0.35 | Provides a good balance between retention and elution time, maximizing separation from impurities. |
| Visualization | UV light (254 nm), KMnO₄ stain | This compound is UV active. KMnO₄ is a useful secondary stain for amines. |
Optimized Protocol: Flash Column Chromatography
This protocol is designed for the purification of approximately 1 gram of crude this compound. The quantities should be scaled accordingly for different amounts of material.
Materials and Equipment
-
Crude this compound (~1 g)
-
Silica Gel (60 Å, 230-400 mesh), ~50-100 g (50-100x the mass of crude material)
-
Glass chromatography column
-
Hexanes (or Petroleum Ether)
-
Ethyl Acetate (EtOAc)
-
Triethylamine (TEA)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Collection tubes
-
TLC plates, chamber, and visualization tools
-
Rotary evaporator
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure
-
Column Preparation (Wet Packing):
-
Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~1 cm) of sand.
-
In a beaker, prepare a slurry of silica gel (~50 g) in the initial, least polar eluent determined by TLC (e.g., 95:5 Hexanes:EtOAc + 1% TEA).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to settle into a compact bed. Add a protective layer of sand (~1 cm) on top of the silica bed. Crucially, never let the solvent level drop below the top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude material (~1 g) in a minimal amount of a suitable solvent (DCM is often a good choice due to its volatility and ability to dissolve many compounds).
-
Alternatively, use the initial eluent for dissolution.
-
Carefully apply the dissolved sample onto the top layer of sand using a pipette.
-
Open the stopcock and allow the sample to absorb completely onto the silica bed, stopping when the liquid level just reaches the top of the sand.
-
Carefully add a small amount of the initial eluent to wash the sides of the column and ensure all the sample is on the bed. Drain again to the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the initial mobile phase.
-
Begin collecting fractions into test tubes. Start with the initial low-polarity eluent.
-
If impurities are well-separated, a gradual increase in the polarity of the mobile phase (a "gradient") can be used to speed up the elution of the target compound. For example, move from 95:5 to 90:10 to 85:15 Hexanes:EtOAc (always containing 1% TEA).
-
-
Monitoring and Isolation:
-
Monitor the collected fractions by TLC to determine which contain the pure product.
-
Once the pure fractions have been identified, combine them in a round-bottom flask.
-
Remove the solvent using a rotary evaporator. The triethylamine will also be removed during this process due to its volatility.
-
The resulting residue is the purified this compound. Assess its purity by NMR or LC-MS.
-
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| Streaking/Tailing on Column | Insufficient TEA in the mobile phase. | Ensure 0.5-1% triethylamine is present in all eluting solvents. The basic amine is interacting with acidic silica.[4] |
| Product Won't Elute | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). |
| Poor Separation of Spots | Column was overloaded; improper packing. | Use a larger column or less crude material (a general rule is 50-100 parts silica to 1 part crude material). Ensure the column is packed evenly without cracks or channels.[5] |
| Colored Impurities Co-elute | Oxidation products have similar polarity. | If the product is still colored, consider a secondary purification step such as dissolving in a solvent, treating with activated carbon, and filtering through Celite. |
| Low Product Recovery | Irreversible adsorption on silica. | Use a deactivated stationary phase like neutral alumina or amine-functionalized silica for particularly problematic amines.[2] |
Safety and Handling
Aniline and its derivatives should be handled with care as they are classified as toxic and can be harmful if swallowed, inhaled, or in contact with skin.[6]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Conduct all operations in a well-ventilated fume hood.
-
Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The protocol outlined in this application note presents a reliable and efficient method for the purification of this compound using flash column chromatography. By understanding the fundamental interactions between the basic amine and the acidic stationary phase and employing a triethylamine-modified eluent, researchers can overcome common purification challenges to obtain a high-purity product with excellent yield. This methodology is broadly applicable to the purification of other aromatic amines and serves as a valuable tool for professionals in drug discovery and chemical synthesis.
References
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). [Link]
-
Phenomenex. Troubleshooting Guide. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
- Van der Plas, S., De Clercq, P., & Madder, A. (2007). Fast and easy detection of aromatic amines on solid support. Tetrahedron Letters.
-
ResearchGate. How do I purify the resulting compound after a nitro- to amine-group reduction?. (2014). [Link]
- Biscoe, M. R., & Buchwald, S. L. (2009). Synthesis of Secondary Amines via N-(Benzoyloxy)amines and Organoboranes. The Journal of Organic Chemistry.
- Ghafoor, A., & Bark, L. S. (1982). Thin Layer Chromatography of Aromatic Amines. Journal of the Chemical Society of Pakistan.
-
National Center for Biotechnology Information. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. [Link]
- Wang, Y., Zhang, J., & Lin, L. (1999).
-
ResearchGate. R f values of the standards used in TLC and their respective colors. [Link]
-
ResearchGate. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. (2010). [Link]
-
National Institutes of Health. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. [Link]
-
ResearchGate. Does aniline stick in columns during column chromatography?. (2014). [Link]
-
The Royal Society of Chemistry. Gold-Catalyzed Tandem Reaction of 2-Alkynylanilines, followed by 1,6- Conjugate Addition to para-Quinone Methides: An efficient access to unsymmetrical Diarylindolylmethanes. [Link]
-
SIELC Technologies. Separation of Aniline on Newcrom R1 HPLC column. [Link]
-
Carl ROTH. Safety Data Sheet: Aniline. [Link]
-
Chemdox. Safety Data Sheet: Aniline-2'3'4'5'6-d5. [Link]
-
Clausius Scientific Press. Synthesis of aniline analogs containing different secondary amines. [Link]
-
ResearchGate. Organic amine flash purification using a novel stationary phase. (2015). [Link]
-
PubMed. A photochemical dehydrogenative strategy for aniline synthesis. (2020). [Link]
-
MDPI. Formylation of Amines. [Link]
-
MDPI. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). [Link]
-
Analytical Toxicology. Thin–layer Chromatography (TLC). (2017). [Link]
-
ResearchGate. Direct Synthesis of Anilines and Nitrosobenzenes from Phenols. [Link]
-
U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]
-
ResearchGate. Synthesis of Anilines. [Link]
-
PubMed. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C. [Link]
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- 3. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. phenomenex.com [phenomenex.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. rsc.org [rsc.org]
Application Note: A Validated Protocol for the Recrystallization of 2-(3,5-Dimethylphenoxy)aniline
Abstract & Introduction
2-(3,5-Dimethylphenoxy)aniline is a diaryl ether derivative of significant interest as a synthetic intermediate in medicinal chemistry and materials science.[1] The purity of such precursors is paramount, as even trace impurities can propagate through multi-step syntheses, compromising the yield, biological activity, and safety profile of the final active pharmaceutical ingredient (API). Recrystallization remains a powerful, cost-effective, and scalable technique for the purification of solid organic compounds.[2] It leverages the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[3]
This application note provides a comprehensive, validated protocol for the purification of this compound. Moving beyond a simple list of steps, this guide elucidates the physicochemical rationale behind each procedural choice, empowering the researcher to adapt and troubleshoot the process effectively. The protocol is designed to be a self-validating system, incorporating purity assessment to confirm the efficacy of the purification.
Physicochemical Profile & Solvent Selection Rationale
The molecular architecture of this compound—comprising a polar aniline head and a bulky, non-polar dimethylphenoxy tail—dictates its solubility. The general principle of "like dissolves like" is the cornerstone of solvent selection.[3] The compound is expected to have poor solubility in water but good solubility in many organic solvents, a characteristic common to substituted anilines and diaryl ethers.[4][5]
For a successful recrystallization, the ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures.[2] A single solvent may not always provide this optimal solubility curve. Therefore, a mixed-solvent system is often the most effective strategy, allowing for fine-tuned control over the solution's polarity.[3]
Based on the structure, two primary solvent systems are proposed:
-
System A (Moderately Polar): Ethanol & Water. Ethanol is a good "dissolving" solvent for the aniline moiety, while water acts as the "precipitating" or anti-solvent. This system is particularly effective for moderately polar compounds and is a common choice for purifying anilines.[6]
-
System B (Non-Polar/Aromatic): Toluene & Hexane. Toluene, an aromatic solvent, is an excellent choice for dissolving the diaryl ether structure. Hexane, a non-polar alkane, serves as the anti-solvent to induce crystallization. This system is ideal if the primary impurities are polar.
Table 1: Solvent System Selection Rationale | Parameter | System A: Ethanol/Water | System B: Toluene/Hexane | Rationale & Causality | | :--- | :--- | :--- | :--- | | Primary Dissolving Solvent | Ethanol | Toluene | Chosen for its ability to fully dissolve the target compound at or near its boiling point. | | Anti-Solvent (Precipitator) | Deionized Water | n-Hexane | Miscible with the dissolving solvent but a poor solvent for the target compound, inducing precipitation upon cooling or addition. | | Target Impurity Profile | Effective for removing non-polar impurities that remain soluble in the ethanol-rich mother liquor. | Effective for removing highly polar impurities that have low solubility in the toluene/hexane mixture. | | Safety & Handling | Both solvents are flammable. Ethanol is less toxic than toluene. Water is benign. | Both solvents are flammable. Toluene has higher toxicity. Both require handling in a fume hood. | | Boiling Points | Ethanol: 78 °C; Water: 100 °C | Toluene: 111 °C; Hexane: 69 °C | The difference in boiling points allows for selective removal by evaporation if necessary, but care must be taken with the lower-boiling hexane.[7] |
Detailed Recrystallization Protocol
This protocol details the procedure using the Ethanol/Water system. The principles are directly transferable to the Toluene/Hexane system.
Materials & Equipment
-
Chemicals:
-
Crude this compound
-
Ethanol (Reagent Grade, 95% or Absolute)
-
Deionized Water
-
Activated Charcoal (decolorizing carbon)
-
-
Equipment:
-
Erlenmeyer flasks (2-3, appropriate sizes)
-
Heating mantle or hot plate with magnetic stirring
-
Magnetic stir bars
-
Graduated cylinders
-
Büchner funnel and filter flask
-
Filter paper (Whatman No. 1 or equivalent)
-
Vacuum source (aspirator or pump)
-
Glass funnel (for hot filtration)
-
Spatulas and watch glasses
-
Melting point apparatus
-
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
Step 1: Dissolution
-
Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal volume of ethanol (e.g., start with 20-25 mL) to the flask.
-
Gently heat the mixture on a hot plate while stirring. Add more ethanol in small portions until the solid just dissolves completely.
-
Expert Commentary: The key is to use the minimum volume of hot solvent to create a saturated solution.[7] Using excess solvent will significantly reduce the recovery yield.
-
Step 2: Decolorization (Conditional)
-
If the resulting solution is colored (e.g., yellow to brown, common for aged anilines due to oxidation), remove the flask from the heat source.[6]
-
Allow the solution to cool slightly to prevent violent boiling upon addition of the charcoal.
-
Add a small amount of activated charcoal (approx. 1-2% of the solute mass, e.g., 50-100 mg) to the solution.
-
Reheat the mixture to boiling for 5-10 minutes.
-
Expert Commentary: Activated charcoal has a high surface area that adsorbs colored, polar impurities.[8] Do not add charcoal to a boiling solution, as it can cause it to boil over.
-
Step 3: Hot Gravity Filtration
-
Set up a hot filtration apparatus by placing a stemless or short-stemmed glass funnel with fluted filter paper into a second, clean Erlenmeyer flask.
-
Heat the receiving flask on the hot plate with a small amount of the pure solvent (ethanol) to ensure the flask is filled with hot solvent vapor. This prevents premature crystallization in the funnel.[3]
-
Quickly and carefully pour the hot solution through the fluted filter paper.
-
Rinse the original flask with a small amount of hot ethanol and pour this rinse through the filter to recover any remaining compound.
-
Expert Commentary: This step is critical for removing insoluble impurities or the activated charcoal. Speed is essential to prevent the desired compound from crystallizing on the filter paper.
-
Step 4: Crystallization
-
Heat the clear filtrate until it is boiling.
-
Slowly add deionized water dropwise using a Pasteur pipette until the solution becomes faintly cloudy (turbid). This indicates the solution is saturated.
-
Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature undisturbed.
-
Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.
-
Expert Commentary: Slow cooling is crucial for the formation of large, well-defined, and pure crystals. Rapid cooling traps impurities within the crystal lattice.[2]
-
Step 5: Isolation & Washing
-
Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.[8]
-
Transfer the crystalline slurry into the funnel.
-
Wash the crystals on the filter paper with a small amount of a cold 90:10 ethanol/water mixture to remove any adhering mother liquor containing soluble impurities.
-
Expert Commentary: The wash solvent must be cold to avoid dissolving the purified crystals. Use a minimal volume for the same reason.
-
Step 6: Drying
-
Allow air to be drawn through the crystals on the Büchner funnel for 15-20 minutes to partially dry them.
-
Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C).
-
Expert Commentary: Ensure the compound is completely dry before measuring the final weight for yield calculation and performing a melting point analysis. Residual solvent will depress and broaden the melting point.
-
Purity Assessment & Troubleshooting
The success of the recrystallization is validated by measuring the melting point of the purified product. A pure compound will have a sharp, narrow melting point range.
Troubleshooting Guide:
| Problem | Probable Cause(s) | Solution(s) |
|---|---|---|
| No Crystals Form | Too much solvent was used; solution is not saturated. | Boil off some of the solvent to concentrate the solution and allow it to cool again. If still no crystals, try scratching the inside of the flask with a glass rod to induce nucleation. |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the solute; or the solution is supersaturated. | Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly. |
| Low Recovery Yield | Too much solvent used; premature crystallization during hot filtration; crystals are too soluble in the cold solvent. | Use the minimum amount of solvent. Ensure the filtration apparatus is hot. Ensure the final cooling step is done in an ice bath to maximize precipitation. |
| Colored Crystals | Insufficient or no activated charcoal was used; charcoal was too old. | Repeat the recrystallization process, ensuring fresh, active charcoal is used and allowed sufficient time to adsorb impurities. |
Safety Precautions
-
Chemical Hazards: this compound is an aniline derivative and should be handled with care. Anilines are toxic and can be absorbed through the skin.[9] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvent Hazards: Ethanol and toluene/hexane are flammable organic solvents. All heating must be performed using a heating mantle or steam bath. Never use an open flame.
-
General: All procedures should be performed in a well-ventilated chemical fume hood.
References
-
PubChem. (n.d.). 2-(3,5-Dimethylphenoxy)-5-fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]
-
University of Calgary. (n.d.). Recrystallisation. Department of Chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Simon Fraser University. (n.d.). Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). CA2230921C - Process for the purification of diphenyl ether compounds.
-
Solubility of Things. (n.d.). 2,5-Dimethoxyaniline. Retrieved from [Link]
-
CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). WO 2006/055321 A2.
-
Michigan State University. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2,3,5-Trimethylphenoxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024). How to recrystallize 3,5 dimethoxy aniline after years of oxidation. Retrieved from [Link]
-
Cram. (n.d.). Recrystallization Of Acetanilide From Aniline. Retrieved from [Link]
-
Quora. (2021). The organic solubility table says aniline [C7H6N] is soluble 3.4 grams per 100 ml H2O.... Retrieved from [Link]
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- 9. CAS 62-53-3: Aniline | CymitQuimica [cymitquimica.com]
Using 2-(3,5-Dimethylphenoxy)aniline in the synthesis of pharmaceutical intermediates
Application Note & Protocols
Topic: The Strategic Use of 2-(3,5-Dimethylphenoxy)aniline in the Synthesis of Pharmacologically Relevant Carbazole Intermediates
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a diaryl ether amine that serves as a pivotal, high-value building block in medicinal chemistry. Its unique structure, featuring a nucleophilic aniline ortho to a phenoxy group, makes it an ideal precursor for intramolecular cyclization reactions. This application note provides a comprehensive guide to the synthesis of this compound and its primary application in the construction of substituted carbazole scaffolds. Carbazoles are a class of nitrogen-containing heterocycles renowned for their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This document details robust synthetic protocols, explores the mechanistic rationale behind methodological choices, and outlines critical safety considerations for handling the title compound and its derivatives.
Introduction: The Value of the Carbazole Scaffold
The carbazole nucleus, a tricyclic aromatic system, is a privileged scaffold in drug discovery.[1][3] Its rigid, planar structure and electron-rich nature allow it to participate in π-stacking and hydrogen bonding interactions with various biological targets. Consequently, numerous natural products and synthetic molecules containing the carbazole framework exhibit potent pharmacological activities.[2][5] Derivatives have been developed as antitumor, neuroprotective, antibacterial, and antioxidant agents.[1][4]
The efficient synthesis of functionalized carbazoles is therefore a key objective for medicinal chemists. One of the most elegant and effective strategies involves the intramolecular cyclization of 2-aryloxyaniline precursors. This compound is a prime example of such a precursor, engineered to produce a specific 2,4-dimethylcarbazole core, a substitution pattern found in several biologically active molecules.
Synthesis of the Precursor: this compound
The formation of the diaryl ether bond is the critical step in synthesizing the precursor. Two primary, well-established methodologies are the Ullmann condensation and the Buchwald-Hartwig C-O cross-coupling reaction.
Mechanistic Considerations and Method Selection
-
Ullmann Condensation: This classic, copper-catalyzed reaction involves the coupling of an aryl halide with a phenol.[6][7] Traditional Ullmann conditions are often harsh, requiring high temperatures (>200 °C) and stoichiometric amounts of copper, which can limit functional group tolerance.[7][8] However, modern advancements using ligands such as 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) or N,N-dimethylglycine can significantly accelerate the reaction and allow for milder conditions.[9][10] This method is often favored for its cost-effectiveness and scalability.
-
Buchwald-Hartwig C-O Cross-Coupling: This palladium-catalyzed reaction offers a powerful and generally milder alternative to the Ullmann condensation.[11] It typically proceeds at lower temperatures (25-100 °C) and exhibits broad substrate scope and excellent functional group tolerance.[12] The choice of palladium precursor and, critically, the phosphine ligand is key to achieving high yields.[11][12] While often more expensive due to the palladium catalyst and specialized ligands, its reliability and mildness make it ideal for complex or sensitive substrates.
Comparative Overview of Synthetic Routes
| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Catalyst | Copper (Cu(0), Cu(I) salts)[6][8] | Palladium (Pd(0), Pd(II) precursors)[12] |
| Ligand | Often optional; accelerating ligands (e.g., TMHD, diamines) improve efficiency[9][10] | Essential (e.g., phosphines like BINAP, DPPF, or bulky biarylphosphines)[11][12] |
| Base | Strong inorganic base (e.g., K₂CO₃, Cs₂CO₃) | Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄)[12] |
| Temperature | High (150-220 °C), can be lowered with modern ligands (90-110 °C)[8][10] | Mild to moderate (Room temp. to 110 °C)[12] |
| Advantages | Cost-effective, scalable. | High functional group tolerance, high yields, mild conditions. |
| Disadvantages | Harsh conditions, potential for side reactions, limited substrate scope. | Higher cost of catalyst/ligand, sensitivity to air/moisture. |
Synthetic Workflow Visualization
Caption: Synthetic routes to this compound.
Protocol 1: Synthesis via Modified Ullmann Condensation
This protocol utilizes a ligand-accelerated system for improved efficiency under milder conditions than the traditional approach.
Materials:
-
2-Fluoro-nitrobenzene
-
3,5-Dimethylphenol
-
Copper(I) Iodide (CuI)
-
Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Palladium on Carbon (10% Pd/C)
-
Methanol or Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Step 1: Diaryl Ether Formation.
-
To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 3,5-dimethylphenol (1.0 eq), 2-fluoro-nitrobenzene (1.1 eq), CuI (0.1 eq), and Cs₂CO₃ (2.0 eq).
-
Add anhydrous DMF to create a solution with a concentration of approximately 0.5 M with respect to the dimethylphenol.
-
Heat the reaction mixture to 110-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Causality Note: 2-fluoro-nitrobenzene is used as the aryl halide because the fluorine is a good leaving group and the nitro group activates the ring towards nucleophilic aromatic substitution, facilitating the Ullmann reaction. Cesium carbonate is a strong base effective in deprotonating the phenol.
-
-
Step 2: Workup and Purification of Nitro-Intermediate.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product, 2-(3,5-dimethylphenoxy)-1-nitrobenzene, by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).
-
-
Step 3: Reduction of the Nitro Group.
-
Dissolve the purified nitro-intermediate in methanol or ethanol in a pressure-safe vessel.
-
Carefully add 10% Pd/C catalyst (approx. 5-10 mol% Pd).
-
Pressurize the vessel with hydrogen gas (H₂) to 30-50 psi and shake or stir vigorously at room temperature for 2-5 hours.[13]
-
Safety Note: Handle Pd/C and hydrogen gas with extreme caution in a well-ventilated fume hood. Pd/C can be pyrophoric.
-
-
Step 4: Final Isolation.
-
Once the reaction is complete (monitored by TLC), carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound, which can be further purified by chromatography or recrystallization if necessary.
-
Application: Intramolecular Cyclization to a Carbazole Intermediate
The synthesized this compound is an ideal substrate for intramolecular C-H amination to form the corresponding 2,4-dimethyl-9H-carbazole. This transformation forges the final ring of the carbazole system.
Mechanistic Rationale
Modern synthetic methods, particularly those employing palladium catalysis, can activate an aryl C-H bond and facilitate its coupling with the proximate amine, displacing a hydrogen atom to form a new C-N bond. This process typically involves an oxidative addition of a pre-catalyst, ligand exchange, and a concerted metalation-deprotonation or related C-H activation step, followed by reductive elimination to furnish the carbazole product and regenerate the active catalyst. This strategy is highly efficient and avoids the need for pre-functionalized starting materials like azides.[14]
Cyclization Workflow
Caption: Palladium-catalyzed intramolecular cyclization to the carbazole core.
Protocol 2: Palladium-Catalyzed Synthesis of 2,4-Dimethyl-9H-carbazole
This protocol describes a representative method for the intramolecular C-H amination reaction.
Materials:
-
This compound
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Pivalic Acid (PivOH)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions, workup, and purification
Procedure:
-
Reaction Setup:
-
In an oven-dried Schlenk tube or round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq), Pd(OAc)₂ (0.05-0.1 eq), and pivalic acid (0.3 eq).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add anhydrous toluene or a mixed solvent system like DMSO/toluene via syringe.
-
Causality Note: Palladium(II) acetate is a common and effective palladium source. Pivalic acid often acts as a proton shuttle and ligand, facilitating the C-H activation step. An oxidant (in this case, often atmospheric oxygen or an added silver salt) is required to regenerate the active Pd(II) catalyst.
-
-
Reaction Execution:
-
Heat the reaction mixture to 120-140 °C and stir vigorously for 12-48 hours. The reaction should be monitored by TLC or LC-MS for the consumption of starting material and formation of the carbazole product.
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a plug of silica gel or Celite® to remove catalyst residues, washing with additional ethyl acetate.
-
Wash the combined filtrate with water and brine to remove DMSO and other water-soluble impurities.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude 2,4-Dimethyl-9H-carbazole by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to obtain the final product.
-
Safety and Handling
This compound and related aniline derivatives require careful handling due to their potential toxicity.
-
General Hazards: Aniline derivatives are generally classified as toxic if swallowed, in contact with skin, or if inhaled.[15] They may cause skin irritation, serious eye irritation/damage, and may cause respiratory irritation.[16] Prolonged or repeated exposure can cause organ damage.[15]
-
Personal Protective Equipment (PPE):
-
Gloves: Always wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[16]
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.[16]
-
Lab Coat: A standard lab coat is required. For larger scale operations, a chemical-resistant apron or suit may be necessary.
-
-
Handling:
-
All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[17]
-
Avoid contact with skin and eyes.[16] In case of contact, rinse the affected area thoroughly with water for at least 15 minutes and seek medical attention.[15][17]
-
Wash hands thoroughly after handling.[16]
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Conclusion
This compound is a strategically important intermediate whose value lies in its direct and efficient conversion to the 2,4-dimethyl-9H-carbazole scaffold. The synthetic routes to this precursor, primarily the Ullmann condensation and Buchwald-Hartwig amination, offer flexible and robust options for chemists to choose based on project requirements such as cost, scale, and substrate sensitivity. The subsequent intramolecular cyclization provides clean and direct access to a pharmacologically relevant core structure, making this building block a powerful tool in the arsenal of drug discovery and development professionals.
References
- Review of pharmacological activity in new carbazole compounds. (2024). Vertex AI Search.
- Oba, G. M. J., Sahu, R., et al. (2025). Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives. Mini-Reviews in Medicinal Chemistry.
- Ullmann Condensation. SynArchive.
- Chapter 4: Biological and Pharmacological Activities of Carbazole Alkaloids. (2025). ResearchGate.
- CARBAZOLE: AN UPDATED PROFILE OF BIOLOGICAL ACTIVITIES. IJRPC.
- Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. PubMed Central.
- Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. Semantic Scholar.
- Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012). PMC - NIH.
- A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México.
- 2-(3,5-Dimethylphenoxy)-5-fluoroaniline. PubChem.
- Ullmann condensation. Wikipedia.
- 5-Chloro-2-(3,5-dimethylphenoxy)aniline. Matrix Scientific.
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
- Buchwald–Hartwig amination. Wikipedia.
- Safety Data Sheet. (2025). Angene Chemical.
- Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations. PMC - NIH.
- Safety Data Sheet. (2015). Fisher Scientific.
- 2-(3-METHOXYPHENOXY)ANILINE synthesis. ChemicalBook.
- Safety Data Sheet: Aniline. Carl ROTH.
- Safety Data Sheet: Aniline-2'3'4'5'6-d5. Chemdox.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. ijrpc.com [ijrpc.com]
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- 5. Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives. | Semantic Scholar [semanticscholar.org]
- 6. synarchive.com [synarchive.com]
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- 8. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 9. [PDF] Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. | Semantic Scholar [semanticscholar.org]
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- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. 2-(3-METHOXYPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 14. Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. carlroth.com [carlroth.com]
- 16. angenechemical.com [angenechemical.com]
- 17. fishersci.com [fishersci.com]
Application Notes and Protocols for 2-(3,5-Dimethylphenoxy)aniline in Agrochemical Research
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the prospective applications of 2-(3,5-Dimethylphenoxy)aniline as a foundational scaffold in modern agrochemical research. Drawing upon the well-established bioactivity of the diphenyl ether class of compounds, this document outlines the rationale for investigating this specific molecule for novel herbicidal and fungicidal activities. Detailed, field-proven protocols are provided for the synthesis of this compound derivatives, their subsequent in vitro and in vivo screening, and preliminary toxicological evaluation. The causality behind experimental choices is explained to ensure that each protocol is a self-validating system. This guide is intended to serve as a practical roadmap for the discovery and development of new-generation crop protection agents.
Introduction: The Rationale for Investigating this compound
The diphenyl ether scaffold is a cornerstone in the agrochemical industry, with numerous commercial products demonstrating potent herbicidal and, more recently, fungicidal properties. The primary mode of action for many diphenyl ether herbicides is the inhibition of protoporphyrinogen oxidase (PPO), a critical enzyme in the chlorophyll and heme biosynthesis pathways. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, upon light-dependent oxidation, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.
This compound is a structurally intriguing yet underexplored member of this chemical class. The strategic placement of dimethyl groups on one phenyl ring and an aniline moiety on the other presents a unique opportunity for developing novel agrochemicals. The aniline group, in particular, serves as a versatile chemical handle for the synthesis of a diverse library of derivatives, such as amides, sulfonamides, and ureas. This allows for the fine-tuning of physicochemical properties, including solubility, systemic transport within the plant, and target-site binding affinity. Furthermore, recent research into diphenyl ether carboxamides has revealed their potential as succinate dehydrogenase inhibitors (SDHI), a key target for fungicides.
This document provides a detailed framework for the systematic evaluation of this compound and its derivatives as potential next-generation herbicides and fungicides.
Proposed Agrochemical Applications and Modes of Action
Herbicidal Activity: Protoporphyrinogen Oxidase (PPO) Inhibition
Based on its structural analogy to known diphenyl ether herbicides, the primary hypothesis is that this compound derivatives will exhibit herbicidal activity through the inhibition of PPO. The herbicidal effect is initiated by the light-activated formation of free radicals, which leads to the peroxidation of polyunsaturated fatty acids in cellular membranes. This results in the loss of membrane integrity and, ultimately, cell death.
Fungicidal Activity: Succinate Dehydrogenase Inhibition (SDHI)
The aniline moiety of this compound can be readily derivatized to form carboxamides. This structural motif is present in a significant class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs). SDHIs disrupt the fungal respiratory chain at complex II, leading to a cessation of ATP production and subsequent fungal cell death. The exploration of carboxamide derivatives of this compound as potential SDHI fungicides is a promising avenue of research.
Synthesis Protocols
The synthesis of this compound and its derivatives can be approached through established synthetic methodologies. The following protocols are provided as a general guideline and may require optimization based on specific substrates and laboratory conditions.
Synthesis of this compound via Ullmann Condensation
The Ullmann condensation is a classic and reliable method for the formation of the diaryl ether bond.
-
Reaction Scheme:
-
2-Chloronitrobenzene + 3,5-Dimethylphenol → 2-(3,5-Dimethylphenoxy)-1-nitrobenzene
-
2-(3,5-Dimethylphenoxy)-1-nitrobenzene → this compound
-
-
Step-by-Step Protocol:
-
To a stirred solution of 3,5-dimethylphenol (1.0 eq) in an appropriate solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).
-
Add 2-chloronitrobenzene (1.0 eq) and a copper catalyst, such as copper(I) iodide (0.1 eq).
-
Heat the reaction mixture to 120-140 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(3,5-Dimethylphenoxy)-1-nitrobenzene.
-
Purify the crude product by column chromatography.
-
Dissolve the purified nitro-intermediate in ethanol, and add a reducing agent such as tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid.
-
Reflux the mixture and monitor the reaction by TLC.
-
After completion, cool the reaction, neutralize with a saturated sodium bicarbonate solution, and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain this compound.
-
Synthesis of Carboxamide Derivatives
The aniline functional group of the parent compound can be readily acylated to produce a library of carboxamide derivatives for fungicidal screening.
-
Reaction Scheme:
-
This compound + Acyl Chloride → N-(2-(3,5-Dimethylphenoxy)phenyl)amide
-
-
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere.
-
Add a base such as triethylamine (1.2 eq).
-
Cool the mixture to 0 °C and add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
In Vitro Screening Protocols
Herbicidal Activity: PPO Inhibition Assay
This assay directly measures the inhibitory effect of the synthesized compounds on the target enzyme, PPO.
-
Principle: The activity of PPO is determined by monitoring the fluorescence of protoporphyrin IX, the product of the enzymatic oxidation of the non-fluorescent substrate, protoporphyrinogen IX.
-
Step-by-Step Protocol:
-
Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl with a detergent like Tween-20), purified PPO enzyme, and varying concentrations of the test compound.
-
Initiate the enzymatic reaction by adding the substrate, protoporphyrinogen IX.
-
Monitor the formation of protoporphyrin IX fluorometrically (excitation at ~405 nm, emission at ~630 nm).
-
Calculate the rate of protoporphyrin IX formation for each inhibitor concentration.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the reaction rate against the inhibitor concentration.
-
Fungicidal Activity: Poisoned Food Technique
This method is a standard and effective way to screen for antifungal activity.
-
Principle: The test compound is incorporated into a fungal growth medium, and its effect on the mycelial growth of a target fungus is observed.
-
Step-by-Step Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add appropriate aliquots of the stock solution to molten Potato Dextrose Agar (PDA) to achieve the desired final concentrations.
-
Pour the amended PDA into sterile Petri dishes and allow it to solidify.
-
Inoculate the center of each plate with a mycelial plug of the target fungus (e.g., Sclerotinia sclerotiorum, Botrytis cinerea).
-
Incubate the plates at an appropriate temperature (e.g., 25 °C) for several days.
-
Measure the diameter of the fungal colony in both the treated and control plates.
-
Calculate the percentage of mycelial growth inhibition using the formula:
-
% Inhibition = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
-
Determine the EC50 value (the effective concentration that causes 50% inhibition of mycelial growth).
-
In Vivo Greenhouse Evaluation
Promising compounds from in vitro screening should be advanced to whole-plant assays in a controlled greenhouse environment.
Herbicidal Efficacy and Crop Selectivity
-
Protocol:
-
Grow target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and crop species (e.g., soybean, corn) in pots in a greenhouse.
-
Apply the test compound at various rates as a post-emergence foliar spray or a pre-emergence soil application.
-
Include untreated controls and a commercial standard for comparison.
-
Maintain the plants under optimal growing conditions.
-
Visually assess the percentage of weed control and crop injury (phytotoxicity) at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
At the end of the experiment, harvest the above-ground biomass of both weeds and crops, dry, and weigh to determine the growth reduction.
-
Determine the GR50 (the dose required to cause a 50% reduction in plant growth).
-
Fungicidal Efficacy
-
Protocol:
-
Grow a susceptible host plant (e.g., tomato, grape) in pots in a greenhouse.
-
Apply the test compound as a foliar spray at various concentrations.
-
After the spray has dried, inoculate the plants with a spore suspension of the target fungal pathogen (e.g., Phytophthora infestans, Plasmopara viticola).
-
Place the plants in a high-humidity environment to promote disease development.
-
Include untreated, inoculated controls and a commercial fungicide standard.
-
After a suitable incubation period, assess the disease severity as the percentage of leaf area infected.
-
Calculate the percentage of disease control relative to the untreated, inoculated control.
-
Preliminary Toxicology Assessment
Early-stage assessment of mammalian toxicity is crucial for the development of safe agrochemicals.
Acute Oral Toxicity (OECD Guideline 423)
-
Principle: This method uses a stepwise procedure with a small number of animals to classify the test substance into a toxicity class based on the observed mortality.
-
Protocol Overview:
-
Administer the test compound orally to a small group of rodents (typically rats) at one of the defined starting dose levels (5, 50, 300, or 2000 mg/kg body weight).
-
Observe the animals for signs of toxicity and mortality for at least 14 days.
-
The outcome of the first test determines the dose for the next step, if necessary. The test is stopped when a confident classification can be made.
-
This method allows for the classification of the compound according to the Globally Harmonised System (GHS) for chemical classification and labelling.
-
Data Presentation
Quantitative data from the screening assays should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Hypothetical In Vitro PPO Inhibition Data
| Compound ID | Derivative Type | IC50 (µM) |
| DPA-001 | Parent Aniline | >100 |
| DPA-C01 | Acetamide | 15.2 |
| DPA-C02 | Propanamide | 8.7 |
| DPA-C03 | Benzamide | 2.5 |
| Commercial Std. | Fomesafen | 0.1 |
Table 2: Hypothetical In Vitro Fungicidal Activity Data
| Compound ID | Derivative Type | EC50 (µg/mL) vs. S. sclerotiorum |
| DPA-001 | Parent Aniline | >200 |
| DPA-C04 | Thiophene-2-carboxamide | 12.8 |
| DPA-C05 | Pyridine-3-carboxamide | 5.4 |
| DPA-C06 | Furan-2-carboxamide | 21.1 |
| Commercial Std. | Boscalid | 1.2 |
Visualizations
Diagrams are essential for visualizing experimental workflows and biological pathways.
Caption: Mode of Action of Diphenyl Ether Herbicides via PPO Inhibition.
References
-
Scarabel, L., Varotto, S., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e5282 protocolos. Retrieved from [Link]
-
IntechOpen. (2023). Chapter 3: Synthetic Methods for Primary Anilines. Retrieved from [Link]
-
EPPO. (2014). PP 1/135 (4) Phytotoxicity assessment. EPPO Bulletin, 44(3), 285-289. Retrieved from [Link]
-
Nikam, A. V., Gothe, S. S., & Rameshwar, S. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. International Journal of Research in Ayurveda and Pharmacy, 14(4), 137-142. Retrieved from [Link]
-
ResearchGate. (n.d.). Poison food technique showing the antifungal activity of hexane extract of Bacillus subtilis. Retrieved from [Link]
-
MDPI. (2023). Assessing Phytotoxic Effects of Herbicides and Their Impact on Potato Cultivars in Agricultural and Environmental Contexts. Retrieved from [Link]
-
CORE. (n.d.). In vitro antifungal activity of some plant extracts against Fusarium oxysporum f. sp. lycopersici. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-methoxydiphenyl ether. Retrieved from [Link]
- Google Patents. (n.d.). US4564712A - Process for the preparation of diphenyl ethers.
-
Farmonaut. (n.d.). Phytotoxicity Of Pesticides & Herbicides Explained. Retrieved from [Link]
-
DTIC. (n.d.). The Determination of Phytotoxicity. Retrieved from [Link]
-
SlideShare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423). Retrieved from [Link]
-
BioOne. (2000). Screening for Herbicide Resistance in Weeds. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Laboratory and commercial preparations of aniline other than reduction of nitroarenes. Retrieved from [Link]
-
YouTube. (2020). Buchwald-Hartwig cross-coupling reaction. Retrieved from [Link]
-
HSC Cores - BookStack. (2023). Protoporphyrinogen Oxidase Activity Assay. Retrieved from [Link]
-
Michigan State University. (2025). Suspect herbicide resistance? Submit weed seeds for screening. Retrieved from [Link]
-
MDPI. (2023). In Vitro Evaluation of the Antifungal Effect of AgNPs on Fusarium oxysporum f. sp. lycopersici. Retrieved from [Link]
-
National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. Retrieved from [Link]
-
Journal of Pharmaceutical and Biological Sciences. (n.d.). Evaluation of antifungal effect of medicinal plants against Panama wilt of Banana caused by Fusarium oxysporum f. sp. cubense. Retrieved from [Link]
-
Cambridge Core. (2017). Techniques for Greenhouse Evaluation of Herbicides on Saltcedar. Retrieved from [Link]
-
ResearchGate. (2021). Assessment of Pesticide Phytotoxicity with the Bioindication Method. Retrieved from [Link]
-
PMC. (n.d.). Antifungal Activity of Essential Oil of Eucalyptus camaldulensis Dehnh. against Selected Fusarium spp. Retrieved from [Link]
-
Scribd. (n.d.). OECD Toxicity Guidelines Overview. Retrieved from [Link]
-
OECD. (n.d.). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. Retrieved from [Link]
-
ResearchGate. (2025). The Ullmann Ether Condensation. Retrieved from [Link]
- Google Patents. (n.d.). CN102146024B - Method for preparing diphenyl ether.
-
RSC Publishing. (2023). Identifying novel selective PPO inhibitors through structure-based virtual screening and bio-evaluation. Retrieved from [Link]
-
SciELO México. (n.d.). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Retrieved from [Link]
-
MDPI. (2021). PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase. Retrieved from [Link]
Application Note: 2-(3,5-Dimethylphenoxy)aniline as a Versatile Precursor for the Synthesis of High-Performance Azo Dyes
Abstract
This document provides a comprehensive technical guide on the utilization of 2-(3,5-dimethylphenoxy)aniline, a diaryl ether amine, as a key building block in the synthesis of azo dyes. We will explore the fundamental principles of its conversion into vibrant chromophores, present a detailed, field-proven protocol for a representative synthesis, and discuss the essential analytical techniques for characterization. The causality behind experimental choices is emphasized to empower researchers to adapt and innovate upon these foundational methods.
Introduction: The Strategic Advantage of this compound
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–).[1][2] Their extensive conjugated systems are responsible for their intense colors, and their structure can be readily modified to tune properties such as hue, solubility, and fastness. The selection of the aromatic amine precursor is a critical determinant of the final dye's characteristics.
This compound is a particularly valuable precursor for several reasons:
-
Structural Complexity: As a diaryl ether, it introduces a flexible ether linkage and a non-planar geometry, which can disrupt intermolecular aggregation. This often leads to improved solubility and brightness compared to dyes derived from simpler planar amines.
-
Tunable Electronics: The phenoxy group and its dimethyl substituents influence the electronic properties of the molecule, which in turn affects the color (λ_max) of the resulting azo dye.
-
Synthetic Accessibility: The precursor itself is typically synthesized via an Ullmann condensation reaction, a robust and well-established copper-catalyzed method for forming C-O bonds between an aryl halide and a phenol.[3][4][5][6]
This guide focuses on the transformation of this precursor into an azo dye through the cornerstone reactions of diazotization and azo coupling.
Physicochemical Properties of the Precursor
A thorough understanding of the starting material is paramount for successful synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₅NO | [7] |
| Molecular Weight | 213.28 g/mol | [7] |
| Appearance | Off-white to pale yellow solid | [7] |
| Melting Point | 56-57 °C | [7] |
| Boiling Point | 320.8 ± 30.0 °C (Predicted) | [7] |
| pKa | 4.00 ± 0.10 (Predicted) | [7] |
| CAS Number | 60287-71-0 | [7] |
Core Synthetic Strategy: Diazotization and Azo Coupling
The synthesis of an azo dye from a primary aromatic amine is a classic two-stage process.[8]
-
Diazotization: The primary amine is converted into a highly reactive aryldiazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl.[9][10] The reaction must be performed at low temperatures (0–5 °C) because diazonium salts are unstable and can decompose violently or revert to phenols at higher temperatures.[11]
-
Azo Coupling: The resulting diazonium salt, a weak electrophile, undergoes an electrophilic aromatic substitution reaction with an electron-rich "coupling component."[12][13][14] Typical coupling components include phenols, naphthols, or other aromatic amines. The pH of the reaction medium is critical: mildly acidic conditions are used for coupling with amines, while alkaline conditions are necessary to deprotonate phenols into the more strongly activating phenoxide ions.[13][15][16]
The overall workflow is illustrated below.
Caption: General workflow for azo dye synthesis.
Detailed Experimental Protocol: Synthesis of (E)-1-((2-(3,5-dimethylphenoxy)phenyl)diazenyl)naphthalen-2-ol
This protocol details the synthesis of a vibrant orange-red dye by coupling diazotized this compound with 2-naphthol, a standard coupling component.
Safety First:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.
-
Chemical Hazards: Aromatic amines are toxic and may be carcinogenic.[17] Concentrated acids are corrosive. Diazonium salts can be explosive when isolated in a dry state; never allow the diazonium salt solution to evaporate to dryness.[18] Handle all chemicals with care and consult their Safety Data Sheets (SDS).[17][18][19]
Part A: Diazotization of this compound
Rationale: This step creates the electrophilic diazonium ion. The use of excess acid ensures the complete formation of nitrous acid and maintains a pH that stabilizes the resulting diazonium salt. The low temperature is critical to prevent premature decomposition.
Materials & Reagents:
-
This compound: 2.13 g (10.0 mmol)
-
Concentrated Hydrochloric Acid (HCl, 37%): 3.0 mL
-
Deionized Water: 25 mL
-
Sodium Nitrite (NaNO₂): 0.73 g (10.5 mmol)
-
Ice bath, magnetic stirrer, 100 mL beaker, 50 mL beaker.
Procedure:
-
In the 100 mL beaker, combine this compound (2.13 g) with 15 mL of deionized water and 3.0 mL of concentrated HCl.
-
Stir the mixture to form a fine slurry of the amine hydrochloride salt.
-
Cool the beaker in a large ice-water bath with continuous magnetic stirring until the temperature of the slurry is between 0 and 5 °C.
-
In the separate 50 mL beaker, dissolve sodium nitrite (0.73 g) in 10 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold amine slurry over 10-15 minutes. Use a Pasteur pipette to ensure slow addition. It is crucial to keep the reaction temperature below 5 °C throughout the addition.
-
After the addition is complete, continue stirring the solution in the ice bath for an additional 20 minutes. The solution should become clear or pale yellow.
-
Verification (Optional but Recommended): Test for the presence of excess nitrous acid by touching a drop of the solution to starch-iodide paper. An immediate blue-black color indicates excess nitrous acid and successful diazotization. If the test is negative, a small amount of additional NaNO₂ solution may be required.
-
Keep this cold diazonium salt solution in the ice bath for immediate use in Part B.
Part B: Azo Coupling with 2-Naphthol
Rationale: 2-Naphthol is activated for electrophilic attack by deprotonation in a basic medium. The resulting naphthoxide ion is a potent nucleophile that readily attacks the diazonium salt at the electron-rich C1 position.
Materials & Reagents:
-
2-Naphthol (β-Naphthol): 1.44 g (10.0 mmol)
-
Sodium Hydroxide (NaOH): 0.80 g (20.0 mmol)
-
Deionized Water: 40 mL
-
Ice bath, 250 mL beaker, magnetic stirrer.
Procedure:
-
In the 250 mL beaker, dissolve sodium hydroxide (0.80 g) in 40 mL of deionized water.
-
Add the 2-naphthol (1.44 g) to the NaOH solution and stir until it is completely dissolved. The solution will be clear.
-
Cool this coupling solution in an ice bath to below 10 °C.
-
With vigorous stirring, slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution.
-
An intensely colored precipitate (typically orange to deep red) should form immediately.
-
After the addition is complete, allow the mixture to stir in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
Collect the solid dye product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold deionized water until the filtrate runs clear and is neutral to litmus paper. This removes any unreacted salts and base.
-
Allow the product to air-dry on the filter paper, then transfer to a watch glass and dry further in a desiccator or a low-temperature oven (~60 °C).
-
Weigh the final product and calculate the percentage yield.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized dye is a critical final step. A combination of spectroscopic methods is typically employed.[20][21][22][23][24]
| Technique | Expected Observation / Data | Purpose |
| UV-Visible Spectroscopy | A strong absorption band (λ_max) in the visible region (e.g., 480-520 nm in ethanol). | Confirms the formation of a colored, conjugated system and determines the dye's color properties. |
| FT-IR Spectroscopy | Disappearance of primary amine N-H stretches (~3300-3400 cm⁻¹). Appearance of a broad O-H stretch (~3200-3500 cm⁻¹) from the naphthol. The N=N azo stretch is often weak and can be found around 1450-1550 cm⁻¹. | Verifies the conversion of functional groups. |
| ¹H-NMR Spectroscopy | Signals corresponding to the aromatic protons on both the diaryl ether and naphthol moieties. The absence of the -NH₂ protons and the presence of the -OH proton signal. | Provides detailed structural information and confirms the regiochemistry of the coupling. |
| Mass Spectrometry | A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the product (C₂₄H₂₀N₂O₂ = 368.43 g/mol ). | Confirms the molecular formula and identity of the final product. |
Visualizing the Synthetic Pathway
The specific reaction described in the protocol is depicted below, showing the transformation of the precursor into the final dye molecule.
Caption: Synthesis of an azo dye from the precursor.
References
-
Baran, P. S. (2010). Synthesis of 1,3-Diaryltriazenes and Azo Dyes from Aryl Amines Using N-Nitrososulfonamides. Scripps Research Institute. [Link]
-
Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). Coupling Reactions of Aryl Diazonium Salts. Retrieved from [Link]
-
SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azo Coupling. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
YouTube. (2021). COUPLING REACTIONS OF DIAZONIUM SALTS. Retrieved from [Link]
-
MDPI. (2016). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Retrieved from [Link]
-
ResearchGate. (2007). Synthesis and spectral characterization of some new azo dyes and their metal complexes. Retrieved from [Link]
-
Springer. (2007). Synthesis and spectral characterization of some new azo dyes and their metal complexes. Retrieved from [Link]
-
Iraqi Journal of Science. (2020). Synthesis, Characterization and Analytical Study of New Azo Dye. Retrieved from [Link]
-
Emerald Publishing. (2017). Synthesis, characterization, spectroscopic properties and computational studies of some new azo dyes derived from 5-chloro-8-hydroxy quinoline. Retrieved from [Link]
-
IMR Press. (2021). Aromatic amines: use in azo dye chemistry. Retrieved from [Link]
-
ResearchGate. (2013). The Ullmann Ether Condensation. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis, Characterization and Analytical Study of New Azo Dye. Retrieved from [Link]
-
MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
SciELO México. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
ResearchGate. (2014). Scheme 1: General route for the synthesis of azo dyes. Retrieved from [Link]
-
University of Toronto. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]
-
PubChem. (n.d.). 2-(3,5-Dimethylphenoxy)-5-fluoroaniline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
ResearchGate. (2015). The diazotization process. Retrieved from [Link]
-
Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). Diazotization of Amines. Retrieved from [Link]
-
Asian Journal of Chemistry. (2012). Synthesis of Azo Reactive Dyes Containing Aldehyde Group. Retrieved from [Link]
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
-
Asian Journal of Materials Science. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Retrieved from [Link]
-
Ursinus Digital Commons. (1935). Synthesis of Dyes. Retrieved from [Link]
-
researchClue.com. (n.d.). SYNTHESIS OF AZO DYE FROM 2, 4-DINITROANILINE, 3-AMINO-5-METHYLPYRAZOLE AND BYROSCARPUS COCCINEUS. Retrieved from [Link]
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Application Note: A Validated Protocol for the N-Alkylation of 2-(3,5-Dimethylphenoxy)aniline via Reductive Amination
Abstract: This document provides a comprehensive, field-proven protocol for the N-alkylation of 2-(3,5-Dimethylphenoxy)aniline. N-alkylated 2-aryloxyaniline scaffolds are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional materials.[1][2][3][4][5] This guide details a one-pot reductive amination procedure, a method prized for its efficiency, operational simplicity, and avoidance of harsh alkylating agents.[6][7][8] We will elaborate on the reaction mechanism, provide a step-by-step experimental procedure for N-ethylation as a representative example, and discuss critical parameters for success, including reagent selection, reaction monitoring, and product purification.
Principle and Mechanistic Insight
Direct N-alkylation of anilines using alkyl halides is often plagued by issues of over-alkylation and the need for harsh conditions.[9] Reductive amination offers a more controlled and efficient alternative.[6] The process involves two key stages that occur in a single reaction vessel ("one-pot"):
-
Imine Formation: The primary amine of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde (in this case, acetaldehyde for ethylation). This is followed by a dehydration step to form a Schiff base, or imine, intermediate. This step is typically catalyzed by mild acid.[8][10]
-
Reduction: A selective reducing agent, Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB), is introduced. STAB is a mild hydride donor, sterically hindered by its acetoxy groups, making it highly selective for the reduction of the protonated imine (iminium ion) over the starting aldehyde.[6][7][11] This selectivity is crucial for the success of the one-pot procedure, as it prevents wasteful consumption of the aldehyde starting material.[6][7] The reaction proceeds smoothly in common aprotic solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[7][11]
The overall transformation is illustrated below:
Caption: Reaction mechanism for reductive amination.
Materials and Equipment
Reagents
| Reagent | Grade | Supplier | CAS No. | Notes |
| This compound | ≥98% | Sigma-Aldrich | 102531-90-0 | Starting material. |
| Acetaldehyde | ≥99.5% | Sigma-Aldrich | 75-07-0 | Alkylating agent. |
| Sodium Triacetoxyborohydride (STAB) | 97% | Sigma-Aldrich | 56553-60-7 | Reducing agent. Moisture sensitive.[12] |
| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Sigma-Aldrich | 107-06-2 | Reaction solvent. |
| Acetic Acid | Glacial, ≥99.7% | Fisher Scientific | 64-19-7 | Catalyst. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR | 144-55-8 | For aqueous work-up. |
| Dichloromethane (DCM) | ACS Grade | VWR | 75-09-2 | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich | 7487-88-9 | Drying agent. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | 63231-67-4 | For column chromatography. |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Condenser and nitrogen/argon inlet adapter
-
Septa
-
Syringes and needles
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Glass column for chromatography
-
Standard laboratory glassware and personal protective equipment (PPE)
Detailed Experimental Protocol
Safety First: This procedure must be performed in a certified chemical fume hood.[12] Wear appropriate PPE, including a flame-retardant lab coat, nitrile gloves, and chemical safety goggles.[12][13] Sodium triacetoxyborohydride is water-reactive and can cause skin and eye irritation.[12][14] Avoid inhalation of dust and handle with care.[13][15][16]
Reaction Setup and Execution
-
Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 2.27 g, 10.0 mmol).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE, 40 mL). Stir the mixture under a nitrogen atmosphere until the aniline is fully dissolved.
-
Reagent Addition:
-
Add acetaldehyde (1.2 eq, 0.53 mL, 12.0 mmol) to the solution via syringe.
-
Add glacial acetic acid (1.2 eq, 0.69 mL, 12.0 mmol) to the solution via syringe. This catalyzes the formation of the imine intermediate.
-
-
Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes. The formation of the imine can be monitored by TLC.
-
Reduction: Carefully add Sodium Triacetoxyborohydride (STAB) (1.5 eq, 3.18 g, 15.0 mmol) to the flask in portions over 5-10 minutes. A slight exotherm may be observed. Adding the reagent in portions helps to control the reaction rate.
-
Reaction Monitoring: Let the reaction stir at room temperature. Monitor the disappearance of the imine intermediate and starting aniline by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent system). The reaction is typically complete within 3-12 hours.
Work-up and Purification
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (~30 mL). Caution: Gas evolution (hydrogen) may occur. Stir vigorously for 15-20 minutes until bubbling ceases.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 30 mL).
-
Drying: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate) to isolate the pure N-Ethyl-2-(3,5-Dimethylphenoxy)aniline.
Product Validation
The identity and purity of the final product should be confirmed using standard analytical techniques, such as:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and the presence of the new ethyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
FT-IR Spectroscopy: To observe the disappearance of the primary N-H stretches and the appearance of the secondary N-H stretch.
Experimental Workflow and Data
Caption: Step-by-step experimental workflow diagram.
| Parameter | Value | Moles (mmol) | Molar Eq. |
| This compound | 2.27 g | 10.0 | 1.0 |
| Acetaldehyde | 0.53 mL | 12.0 | 1.2 |
| Acetic Acid | 0.69 mL | 12.0 | 1.2 |
| Sodium Triacetoxyborohydride | 3.18 g | 15.0 | 1.5 |
| 1,2-Dichloroethane (Solvent) | 40 mL | - | - |
| Expected Product Yield | ~2.05 g | ~8.0 | ~80% |
Note: Yields are illustrative and may vary based on experimental execution and scale.
Troubleshooting
-
Incomplete Reaction: If TLC shows significant starting material remaining after 12 hours, consider adding another portion of STAB (0.2-0.3 eq). Ensure all reagents and the solvent were anhydrous, as moisture deactivates the reducing agent.[12]
-
Low Yield: This can result from incomplete imine formation or premature quenching. Ensure the 30-60 minute stir time after adding the aldehyde and acid is respected. During work-up, ensure thorough extraction from the aqueous phase.
-
Side Product Formation: While STAB is selective, reduction of the aldehyde can occur if the reaction is run for an excessively long time or at elevated temperatures. Stick to the recommended stoichiometry and room temperature conditions.
References
-
Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020, September 10). YouTube. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium triacetoxyborohydride. Retrieved from [Link]
-
Loba Chemie. (2017, June 6). SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Ashenhurst, J. (2017, September 1). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Carlson, M. W., et al. (2014). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 91(10), 1747–1749. [Link]
- Seyed, M. P., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2), 125.
-
Xu, F., et al. (2020). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances, 10(38), 22629-22632. [Link]
- Britton, E. C., & Holmes, R. D. (1933). U.S. Patent No. 1,908,951. U.S.
- Albayati, M. R., & Doyle, A. M. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. International Journal of Chemical, Environmental & Biological Sciences, 2(1), 32-36.
-
LookChem. (n.d.). Purification of Aniline. Chempedia. Retrieved from [Link]
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The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines. YouTube. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Reductive amination. Wikipedia. Retrieved from [Link]
- Patil, B. S., et al. (2006). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.
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Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
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Musacchio, A. J., et al. (2021). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. PubMed Central. [Link]
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LibreTexts. (2023, January 22). Reductive Amination. Chemistry LibreTexts. Retrieved from [Link]
-
Kos, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 20(6), 9875-9897. [Link]
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Patil, B. S., et al. (2006). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. ScienceDirect. [Link]
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Patil, B. S., et al. (2006). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. ResearchGate. [Link]
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Guchhait, G., et al. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. Molecular Diversity, 27(1), 329-353. [Link]
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ResearchGate. (n.d.). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Retrieved from [Link]
-
Khan, I., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(16), 4967. [Link]
-
Kumar, A., et al. (2010). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry Letters, 20(2), 651-654. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(3,5-Dimethylphenoxy)aniline
Welcome to the technical support center for the synthesis of 2-(3,5-Dimethylphenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. As Senior Application Scientists, we have compiled our expertise and field-proven insights to provide a comprehensive resource that is both scientifically rigorous and practically applicable.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the synthesis of this compound.
Q1: What are the most common synthetic routes to produce this compound?
A1: The two most prevalent methods for synthesizing this compound are the Ullmann condensation and the Buchwald-Hartwig amination. The Ullmann condensation is a classic method involving a copper catalyst, while the Buchwald-Hartwig amination utilizes a palladium catalyst and is often favored for its milder reaction conditions and broader substrate scope.
Q2: I am getting a low yield. What are the first things to check?
A2: Low yield is a common issue. Start by verifying the quality and purity of your starting materials, particularly the 2-aminophenol and 1-bromo-3,5-dimethylbenzene. Ensure your solvent is anhydrous and your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions. Reagent stoichiometry, reaction temperature, and time are also critical parameters to re-evaluate.
Q3: How do I know which catalytic system is best for my needs?
A3: The choice between an Ullmann (copper-based) and a Buchwald-Hartwig (palladium-based) system depends on several factors. Ullmann reactions are often more cost-effective but may require higher reaction temperatures. Buchwald-Hartwig reactions generally offer higher yields and functional group tolerance under milder conditions but can be more expensive due to the palladium catalyst and specialized ligands.
Q4: What are the key safety precautions for this synthesis?
A4: Both Ullmann and Buchwald-Hartwig reactions involve handling potentially hazardous materials. Always work in a well-ventilated fume hood. The solvents used, such as toluene or DMF, are flammable and have associated health risks. The catalysts and bases can be toxic or corrosive. Always consult the Safety Data Sheets (SDS) for all reagents and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Troubleshooting Guide: A Deeper Dive
This section provides detailed troubleshooting guidance for specific issues you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Formation
Q: I have set up my reaction, but upon analysis (TLC, LC-MS), I see very little or no desired product. What could be the cause?
A: This is a common and frustrating problem that can often be traced back to a few key areas.
-
Catalyst Inactivity:
-
Palladium Catalysts (Buchwald-Hartwig): Palladium catalysts, especially Pd(0) species, are sensitive to air and moisture. Ensure your catalyst was handled under an inert atmosphere. The choice of ligand is also crucial; for sterically hindered substrates, a bulky electron-rich phosphine ligand is often required to facilitate reductive elimination.
-
Copper Catalysts (Ullmann): The copper source (e.g., CuI, Cu2O) must be of high purity. The presence of impurities can poison the catalyst.
-
-
Improper Reaction Conditions:
-
Inert Atmosphere: The presence of oxygen can lead to the oxidation of the catalyst and other reagents. Ensure your reaction vessel was properly purged with an inert gas like nitrogen or argon.
-
Anhydrous Conditions: Water can react with the base and catalyst, hindering the reaction. Use anhydrous solvents and ensure your glassware is oven-dried.
-
Temperature: Ullmann reactions often require high temperatures (120-180 °C). Buchwald-Hartwig reactions are typically milder but still require a specific optimal temperature. Ensure your reaction is being heated to and maintained at the correct temperature.
-
-
Reagent Quality:
-
Starting Materials: The purity of 2-aminophenol and 1-bromo-3,5-dimethylbenzene is critical. Impurities can interfere with the catalytic cycle.
-
Base: The choice and quality of the base (e.g., K2CO3, Cs2CO3, NaOtBu) are important. The base must be strong enough to deprotonate the aniline but not so strong that it causes side reactions. It should also be finely powdered to ensure good solubility and reactivity.
-
Issue 2: Formation of Significant Byproducts
Q: My reaction seems to work, but I am getting a complex mixture with several byproducts, making purification difficult and lowering my yield. What are these byproducts and how can I avoid them?
A: Byproduct formation is often a sign of non-optimal reaction conditions or the presence of impurities.
-
Common Byproducts:
-
Homocoupling of the Aryl Halide: This results in the formation of 3,3',5,5'-tetramethyl-1,1'-biphenyl. This is more common in palladium-catalyzed reactions if the catalyst is not efficient.
-
Oxidation Products: If the reaction is not kept under an inert atmosphere, oxidation of the starting materials or product can occur.
-
Products from Side Reactions with Solvent: Some solvents can participate in side reactions at high temperatures.
-
-
Strategies to Minimize Byproducts:
-
Optimize Catalyst/Ligand Ratio: For Buchwald-Hartwig reactions, the ratio of palladium to ligand is crucial. Too little ligand can lead to catalyst decomposition and side reactions.
-
Control Temperature: Running the reaction at the lowest effective temperature can often minimize the formation of byproducts.
-
Choice of Base and Solvent: The combination of base and solvent can significantly influence the reaction outcome. For example, using a weaker base might prevent certain side reactions.
-
Experimental Protocols
Here we provide a detailed, step-by-step methodology for the synthesis of this compound via a Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Synthesis of this compound
Materials:
-
2-Aminophenol
-
1-Bromo-3,5-dimethylbenzene
-
Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs2CO3)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-aminophenol (1.0 eq), 1-bromo-3,5-dimethylbenzene (1.2 eq), Cs2CO3 (2.0 eq), Pd2(dba)3 (0.02 eq), and Xantphos (0.04 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as the final product.
Visualizations and Data
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for troubleshooting low yields in the synthesis of this compound.
Caption: A flowchart for systematically troubleshooting low product yield.
Comparative Data for Reaction Conditions
The following table summarizes typical reaction conditions and expected yields for the Ullmann and Buchwald-Hartwig syntheses of this compound.
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | CuI or Cu2O | Pd2(dba)3 or Pd(OAc)2 |
| Ligand | Often not required, but can be beneficial | Bulky phosphine ligands (e.g., Xantphos, RuPhos) |
| Base | K2CO3, Cs2CO3 | Cs2CO3, K3PO4, NaOtBu |
| Solvent | DMF, Pyridine, Toluene | Toluene, Dioxane |
| Temperature | 120-180 °C | 80-120 °C |
| Typical Yield | 40-70% | 70-95% |
References
Common impurities in 2-(3,5-Dimethylphenoxy)aniline and their removal
Welcome to the technical support guide for 2-(3,5-Dimethylphenoxy)aniline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this important chemical intermediate. We provide in-depth troubleshooting guides and frequently asked questions to ensure you achieve the highest possible purity in your experiments.
Part 1: Frequently Asked Questions (FAQs) about Impurities
Q1: What are the most common impurities I might encounter in my crude this compound?
A1: The impurity profile of this compound is primarily dictated by the synthetic route employed, which is typically a variation of the Ullmann condensation or Buchwald-Hartwig amination. The most common impurities include:
-
Unreacted Starting Materials: The most prevalent impurities are residual starting materials. Depending on your specific reaction, this will likely be 3,5-dimethylphenol and a 2-substituted haloaniline (e.g., 2-fluoroaniline, 2-chloroaniline) or 2-aminophenol and a 3,5-dimethyl-substituted halobenzene.
-
Side-Reaction Byproducts: Over-alkylation or di-arylation can occur, leading to N,N-disubstituted products. Additionally, N-alkylation byproducts can form if certain solvents or reagents are used.[1]
-
Isomeric Impurities: If the starting 3,5-dimethylphenol contains other xylenol isomers (e.g., 3,4-dimethylphenol), these will likely be carried through the synthesis, resulting in isomeric impurities that can be challenging to separate.[2][3]
-
Catalyst Residues: If your synthesis involves a transition-metal catalyst (e.g., Copper or Palladium), trace amounts of the metal may remain in the crude product, often contributing to coloration.
-
Residual Solvents & Reagents: High-boiling point solvents such as DMF or reagents like triethylamine can be difficult to remove under standard vacuum and may persist in the product.[4][5]
Q2: My isolated product is a dark brown or reddish oil/solid. What causes this discoloration and how can I prevent it?
A2: This is a very common issue. Anilines as a chemical class are highly susceptible to air oxidation, which forms highly colored, high-molecular-weight impurities.[6][7] The discoloration is exacerbated by exposure to light, heat, and trace metal impurities which can catalyze the oxidation process.
-
Causality: The amino group (-NH₂) on the aniline ring is an electron-donating group that activates the aromatic system, making it prone to oxidation.
-
Prevention & Mitigation:
-
Conduct the reaction and subsequent workup steps under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.
-
Use degassed solvents to further limit oxygen exposure.
-
Store the purified product under an inert atmosphere, protected from light, and at reduced temperatures.
-
If the discoloration is severe, purification via column chromatography or recrystallization with activated charcoal is typically effective.[8]
-
Q3: What are the best analytical methods to identify and quantify the impurities in my sample?
A3: A multi-technique approach is recommended for robust purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying the purity of organic compounds. A reverse-phase C18 or a Phenyl/Biphenyl column can provide excellent separation of the main product from its closely related impurities.[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying volatile impurities, such as residual solvents and unreacted starting materials.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of your desired product and identifying major impurities by their characteristic signals.[9][11] Comparing the integration of impurity peaks to product peaks can provide a semi-quantitative purity estimate.
Part 2: Troubleshooting and Purification Guides
This section provides detailed protocols to address specific purification challenges. The underlying principle for most of these separations is the difference in polarity and/or the acidic/basic nature of the target compound versus the impurities.
Issue 1: Removal of Unreacted Starting Materials and Acidic/Basic Byproducts
Question: My initial analysis (TLC/HPLC) shows significant amounts of unreacted 3,5-dimethylphenol and a residual starting aniline. What is the most efficient way to remove these before chromatography?
Answer: An acidic/basic liquid-liquid extraction is a highly effective first-pass purification step to remove acidic or strongly basic impurities. The strategy relies on converting the impurity into a water-soluble salt, which can then be extracted into an aqueous layer.
Caption: Acid-Base extraction workflow for removing phenolic impurities.
-
Scientific Principle: Phenols are weakly acidic. By washing the organic solution with a strong base (e.g., NaOH), the phenol is deprotonated to form the corresponding sodium phenoxide salt. This salt is ionic and thus highly soluble in the aqueous phase, while your target aniline derivative remains in the organic phase.
-
Step-by-Step Procedure:
-
Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a 1M aqueous solution of sodium hydroxide (NaOH).
-
Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.
-
Allow the layers to separate completely. The lower aqueous layer contains the phenoxide salt.
-
Drain the lower aqueous layer.
-
Repeat the wash (steps 3-6) one more time to ensure complete removal.
-
Wash the organic layer with water, followed by brine (saturated aq. NaCl) to remove residual base and water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Issue 2: General Purification of a Semi-Pure Solid Product
Question: My product has solidified after the initial workup, but TLC analysis shows several close-running impurity spots. What is the best method to achieve >99% purity?
Answer: For solid materials, both flash column chromatography and recrystallization are powerful techniques. The choice depends on the nature of the impurities. Chromatography is generally more versatile, while recrystallization can be more efficient and scalable if a suitable solvent is found.
-
Scientific Principle: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).[12] Less polar compounds travel down the column faster, while more polar compounds are retained longer on the polar silica gel. This compound is moderately polar due to the amine group.
-
Step-by-Step Procedure:
-
Select the Eluent System: Using TLC, find a solvent mixture (e.g., Hexanes/Ethyl Acetate) that gives the product an Rf value of approximately 0.2-0.4 and shows good separation from impurities.
-
Pack the Column: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexanes). Pour it into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles or cracks are present.[13] Add a thin layer of sand on top to protect the silica bed.
-
Load the Sample: Dissolve the crude product in a minimal amount of DCM or the eluent mixture. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elute the Column: Carefully add the eluent to the column. Apply air pressure to force the solvent through the column at a steady rate.[12]
-
Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[14]
-
-
Scientific Principle: This method leverages differences in solubility. An ideal recrystallization solvent will dissolve the compound poorly at room temperature but very well at its boiling point.[8] As the hot, saturated solution cools, the solubility of the desired compound decreases, causing it to form pure crystals while the impurities remain dissolved in the mother liquor.
-
Step-by-Step Procedure:
-
Choose a Solvent: Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, heptane, toluene, or mixtures like ethanol/water) to find one that fits the ideal solubility profile.
-
Dissolve the Crude Solid: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve it completely at the solvent's boiling point.
-
Decolorize (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. The charcoal will adsorb colored impurities.[8]
-
Hot Filtration (if necessary): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them, ensuring the solution does not cool and crystallize prematurely.
-
Crystallize: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolate Crystals: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash and Dry: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the crystals in a vacuum oven to remove all traces of solvent.[15]
-
Part 3: Data Summary and Visualization
Understanding the physical properties of your target compound relative to potential impurities is crucial for designing an effective purification strategy.
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity | Acidic/Basic Nature |
| This compound | 213.28 | > 300 | Moderate | Weakly Basic |
| 3,5-Dimethylphenol | 122.16 | 220 | Moderate | Weakly Acidic |
| 2-Fluoroaniline | 111.12 | 182-183 | Moderate | Basic |
| Toluene (Solvent) | 92.14 | 111 | Low | Neutral |
| Triethylamine (Reagent) | 101.19 | 89-90 | High | Basic |
Note: Data is compiled from various chemical databases. Boiling points are at atmospheric pressure.
Diagram: General Purification Workflow
Caption: A generalized workflow for the purification of this compound.
References
- Organic Syntheses Procedure, Org. Synth.2021, 98, 28-43.
-
Various Authors. (2014). How do I remove aniline from the reaction mixture? ResearchGate. [Link]
- Google P
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth.2025, 102, 276–302.
-
Reddit. (2014). Purify and dry aniline? r/chemistry. [Link]
-
Sirie, D., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. National Institutes of Health. [Link]
-
Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. [Link]
-
PubChem. (n.d.). 2-(3,5-Dimethylphenoxy)-5-fluoroaniline. National Center for Biotechnology Information. [Link]
-
Chandrasekhar, S., et al. (2012). Reactions of Aliphatic Aldehydes with 3,5-Dimethoxy-aniline. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2024). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. [Link]
-
European Medicines Agency. (2000). Q3C (R8) Step 5 - impurities: guideline for residual solvents. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Direct Synthesis of Anilines and Nitrosobenzenes from Phenols. [Link]
-
Cram. (n.d.). Recrystallization Of Acetanilide From Aniline. [Link]
-
National Institutes of Health. (n.d.). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. [Link]
-
Chromatography Today. (2014). Separation of Pharmaceuticals by SFC using Mono- and Di-Hydroxy Substituted Phenyl Stationary Phases. [Link]
-
Semantic Scholar. (n.d.). Purification procedures for synthetic dyes: Part 1—dry column chromatography. [Link]
-
YouTube. (2013). 【4K】-- Column Chromatography (Purification). [Link]
-
ResearchGate. (n.d.). Reactions for making widely used aniline compounds break norms of synthesis. [Link]
-
Chromatography Online. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. [Link]
-
National Institutes of Health. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Link]
-
European Medicines Agency. (2019). Q3C (R6) Step 5 - impurities: guideline for residual solvents. [Link]
-
MDPI. (n.d.). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. [Link]
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Technical Support Center: Troubleshooting Low Yield in Buchwald-Hartwig Amination of Phenoxyanilines
Welcome to the technical support center for the Buchwald-Hartwig amination reaction. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving high yields, specifically when working with phenoxyaniline substrates. The following troubleshooting advice is structured in a question-and-answer format to directly address common issues and provide scientifically grounded solutions.
I. Troubleshooting Guide: Low or No Product Yield
Low or non-existent yield is a frequent hurdle in Buchwald-Hartwig amination. This issue can often be traced back to several key factors related to the catalyst, reagents, or reaction conditions.
Question 1: My reaction shows low to no conversion of the starting materials. What are the most likely causes and how can I address them?
Answer:
Several factors can contribute to a stalled or low-yielding reaction. Let's break down the most common culprits:
A. Inactive Catalyst System: The heart of the Buchwald-Hartwig reaction is the active Pd(0) species. If this is not forming efficiently, the catalytic cycle cannot begin.[1][2]
-
Cause: Inefficient reduction of the Pd(II) precatalyst (e.g., Pd(OAc)₂) to the active Pd(0) state.[1][2]
-
Solution:
-
Switch to a Precatalyst: Modern palladacycle precatalysts (e.g., G3 or G4) are often more reliable as they form the active LPd(0) catalyst more cleanly and efficiently.[1]
-
Pre-activation Step: Consider stirring the Pd(II) source, ligand, and base together for a short period before adding the phenoxyaniline and aryl halide. This can facilitate the in-situ formation of the active Pd(0) species.[1]
-
B. Suboptimal Ligand Choice: The phosphine ligand is critical for stabilizing the palladium center and facilitating both oxidative addition and reductive elimination.[3] For electron-rich and potentially chelating substrates like phenoxyanilines, the choice of ligand is paramount.
-
Cause: The selected ligand may be too bulky or not electron-rich enough to promote the key steps of the catalytic cycle with your specific substrates.
-
Solution:
-
Sterically Hindered Biarylphosphine Ligands: For challenging substrates, bulky, electron-rich ligands are often necessary.[1][3] A good starting point for phenoxyanilines would be to screen ligands such as XPhos, SPhos, or RuPhos.
-
Consult a Ligand Selection Guide: Several resources provide guidance on ligand selection based on the nature of the amine and aryl halide.[1]
-
C. Inappropriate Base Selection: The base plays a crucial role in deprotonating the amine, but an incorrect choice can be detrimental.[1][4]
-
Cause: The base may be too weak to deprotonate the phenoxyaniline efficiently, or it may be too strong and lead to decomposition of starting materials or products. The physical properties of the base, such as particle size, can also affect the reaction rate.[1][2]
-
Solution:
-
Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are common choices for this reaction.[1][5]
-
Weaker Bases for Sensitive Substrates: If your phenoxyaniline has base-sensitive functional groups, consider weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[1][5] However, these often require higher reaction temperatures.[5]
-
D. Poor Substrate Reactivity: The nature of your aryl halide can significantly impact the reaction's success.
-
Cause: Aryl chlorides are generally less reactive than aryl bromides or iodides due to the stronger C-Cl bond, making oxidative addition more difficult.[1][6]
-
Solution:
Question 2: I am observing the formation of significant side products. What are the most common side reactions and how can I minimize them?
Answer:
The formation of side products not only lowers the yield of your desired product but also complicates purification. Here are some common side reactions and strategies to mitigate them:
A. Hydrodehalogenation: This is the reduction of the aryl halide to the corresponding arene.
-
Cause: This side reaction can compete with reductive elimination and is particularly prevalent with primary amines.[1][8] It occurs via a β-hydride elimination pathway.
-
Solution:
B. Ether Cleavage: The phenoxy group in your substrate could potentially undergo cleavage under certain conditions.
-
Cause: While ethers are generally stable, they can be cleaved under strongly acidic conditions, which are not typical for Buchwald-Hartwig reactions.[9] However, interactions with the palladium catalyst or certain additives could potentially promote this side reaction.
-
Solution:
-
Milder Conditions: If ether cleavage is suspected, try running the reaction at a lower temperature or using a weaker base.
-
Ligand Screening: Certain ligands may be less prone to promoting this side reaction.
-
C. Homocoupling: Dimerization of the aryl halide or the amine can occur.
-
Cause: This can be promoted by certain catalyst systems and reaction conditions.[1]
-
Solution:
-
Optimize Catalyst Loading: Lowering the catalyst loading can sometimes reduce the rate of homocoupling.
-
Temperature Control: Adjusting the reaction temperature may also help to minimize this side reaction.[1]
-
II. Frequently Asked Questions (FAQs)
What is the optimal solvent for a Buchwald-Hartwig reaction with phenoxyanilines?
Aprotic solvents are generally preferred. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are commonly used and effective.[2][5] The choice of solvent can influence the solubility of the reagents and the reaction temperature.[5] It's crucial to use anhydrous and degassed solvents, as water and oxygen can deactivate the catalyst.[1]
How do I ensure my reagents and reaction setup are suitable for this sensitive reaction?
The Buchwald-Hartwig amination is sensitive to air and moisture.[1]
-
Inert Atmosphere: It is essential to perform the reaction under an inert atmosphere, such as argon or nitrogen, to prevent catalyst deactivation.[1]
-
Reagent Purity: Use high-purity, anhydrous reagents and solvents. Impurities can poison the palladium catalyst.[1]
-
Degassing: Solvents should be properly degassed before use to remove dissolved oxygen.[10]
Can I use an aryl iodide with my phenoxyaniline?
While aryl iodides are generally more reactive in oxidative addition, they can sometimes be problematic in Buchwald-Hartwig aminations.[2] The iodide anion generated during the reaction can have an inhibitory effect on the catalyst.[2] This can sometimes be mitigated by using a solvent in which the iodide salt byproduct is insoluble.
III. Experimental Protocols & Data
General Experimental Protocol for Buchwald-Hartwig Amination
This protocol provides a starting point for a small-scale reaction. Optimization will likely be necessary for your specific substrates.
-
Preparation: In a glovebox, add the aryl halide (1.0 mmol), palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and base (e.g., NaOtBu, 1.4 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Sealing: Seal the vial with a cap containing a PTFE septum. If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Amine Addition: Add the phenoxyaniline (1.2 mmol) via syringe. If the amine is a solid, it can be added with the other solids in step 1.
-
Heating and Stirring: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Reaction Monitoring: Stir the reaction for the intended duration (e.g., 12-24 hours), monitoring its progress by a suitable analytical technique like TLC, GC, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and quench with water. Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Commonly Used Reagents and Conditions
| Component | Examples | Typical Conditions/Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, XPhos Pd G3/G4 | Precatalysts are often more reliable.[1] |
| Ligand | XPhos, RuPhos, SPhos, BrettPhos | Bulky, electron-rich ligands are often required.[1][3] |
| Base | NaOtBu, KOtBu, LHMDS, Cs₂CO₃, K₃PO₄ | Strong bases are common; weaker bases for sensitive substrates.[1][5] |
| Solvent | Toluene, 1,4-Dioxane, THF | Must be anhydrous and degassed.[1] |
| Temperature | 80-110 °C | Higher temperatures may be needed for less reactive substrates.[2] |
IV. Visual Guides
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Workflow for Low Yield
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: A Guide to Preventing Degradation of 2-(3,5-Dimethylphenoxy)aniline
Welcome to the technical support center for 2-(3,5-Dimethylphenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical chemical intermediate. The inherent reactivity of the aniline moiety makes this compound susceptible to degradation, which can compromise experimental integrity, yield, and safety. This document provides in-depth, experience-driven answers to common questions, troubleshooting workflows for potential issues, and validated protocols to ensure the long-term stability of your material.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and handling of this compound.
Q1: What is this compound, and why is it prone to degradation?
A1: this compound is a substituted aromatic amine, a class of compounds widely used as building blocks in medicinal chemistry and materials science. The key to its reactivity and instability lies in the aniline functional group (—NH₂). The lone pair of electrons on the nitrogen atom makes the amino group highly susceptible to oxidation.[1][2] This process can be initiated by atmospheric oxygen, light, heat, or trace metal contaminants, leading to the formation of colored byproducts and a decrease in purity.
Q2: What are the ideal storage conditions for ensuring the long-term stability of this compound?
A2: Proper storage is the single most critical factor in preventing degradation. The goal is to mitigate exposure to oxygen, light, and heat. While some suppliers may list "room temperature" storage, for high-purity applications and long-term stability, more stringent conditions are strongly advised.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, directly inhibiting the primary oxidative degradation pathway.[3][4] |
| Temperature | 2-8°C (Refrigerated) | Reduces the kinetic rate of degradation reactions.[5] Avoids freeze-thaw cycles. |
| Light | Amber Glass or Opaque Container | Prevents photo-oxidation, a common degradation pathway for aromatic amines.[3][4][6][7] |
| Container | Tightly Sealed, Well-Fitting Cap | Prevents ingress of atmospheric oxygen and moisture. Use original supplier container when possible.[3][6][8] |
Q3: How can I visually identify if my sample of this compound has degraded?
A3: The first and most immediate indicator of degradation is a change in color. High-purity this compound should be an off-white to pale yellow solid.[9] Oxidation leads to the formation of highly conjugated systems, such as quinone-like structures and polymers, which absorb visible light.[1] Therefore, a progression to a distinct yellow, orange, brown, or even black coloration is a strong visual sign of compromised purity.[10]
Q4: My compound has changed color. Is it still usable for my experiments?
A4: This depends entirely on the sensitivity of your application. For non-critical applications, a slight color change might be acceptable. However, for most pharmaceutical and high-precision chemical syntheses, using a degraded starting material is highly discouraged. The impurities can lead to unexpected side reactions, lower yields, and complex purification challenges. The definitive answer must come from analytical testing. A quantitative method like HPLC or GC is required to determine the actual purity and decide if the material meets your experimental specifications.[11]
Q5: What specific factors, beyond general storage, can accelerate degradation?
A5: Several factors can hasten the degradation process:
-
Frequent Container Access: Each time the container is opened, the inert atmosphere is compromised, and the material is exposed to fresh oxygen and moisture.
-
Contaminated Equipment: Using spatulas or glassware with trace amounts of oxidizing agents (e.g., residual acid from a previous cleaning step) or metal catalysts (e.g., iron, copper) can initiate degradation.[7][12]
-
High Humidity Environments: Moisture can participate in certain degradation pathways. Store containers in a desiccator or dry cabinet, especially after opening.[3]
-
Incompatible Storage: Storing near strong oxidizers (e.g., peroxides, nitrates) or strong acids is a significant risk.[8][10][12]
Section 2: Troubleshooting Guide
This guide provides a logical approach to diagnosing and resolving common degradation-related issues.
Problem 1: The solid material has turned noticeably yellow or brown after a period of storage.
This is the most common sign of degradation. The workflow below will help you determine the appropriate course of action.
Caption: Troubleshooting workflow for color change.
Problem 2: I am observing new, unexpected peaks in my HPLC or GC analysis.
-
Likely Cause: These peaks represent degradation byproducts. Oxidative degradation of anilines can produce a variety of compounds, including nitrobenzenes, benzoquinones, and dimeric or polymeric species.[1][13][14]
-
Recommended Action:
-
Confirm Identity: If possible, use mass spectrometry (LC-MS or GC-MS) to get a molecular weight for the impurity peaks. This can help confirm if they are oxidation products (e.g., addition of one or more oxygen atoms).
-
Review History: Scrutinize the compound's storage and handling history. Was it left on the bench? Was the cap loose? Was it stored under an inert atmosphere?
-
Decision: Based on the impurity levels and the requirements of your synthesis, decide whether to repurify or discard the material as outlined in the flowchart above.
-
Problem 3: The compound shows inconsistent results or poor solubility in my experiments.
-
Likely Cause: The formation of polymeric degradation byproducts is a common issue with anilines. These larger, often insoluble, materials can interfere with reactions and cause inconsistent results even if they only constitute a small percentage of the total mass.
-
Recommended Action:
-
Solubility Test: Attempt to dissolve a small sample in a trusted solvent. The presence of insoluble black or brown specks is a strong indicator of polymer formation.
-
Purity Confirmation: Run an HPLC or GC analysis. Polymeric material may not elute from the column, but you will likely see other smaller degradation products and a lower-than-expected purity for the main peak.
-
Resolution: This material is likely not suitable for sensitive applications. It is almost always more time and cost-effective to procure a new batch than to attempt to remove polymeric impurities.
-
Section 3: Protocols and Best Practices
Adhering to these protocols will maximize the shelf-life and integrity of your this compound.
Protocol 1: Recommended Long-Term Storage Procedure
-
Container Selection: Use an amber glass bottle with a PTFE-lined cap. If the compound is in its original supplier packaging, this is often the best choice.
-
Environment Preparation: Perform this procedure in a low-humidity environment, preferably inside a glove box or glove bag filled with nitrogen or argon. If a glove box is unavailable, you can still improve storage by working quickly.
-
Inert Gas Backfill: Gently flush the headspace of the container with a stream of dry nitrogen or argon for 30-60 seconds. This displaces the air and moisture.
-
Sealing: Immediately and tightly seal the container cap. For extra protection, wrap the cap and neck junction with Parafilm®.
-
Labeling: Ensure the container is clearly labeled with the compound name, date received, and storage conditions (e.g., "Store at 2-8°C under N₂").
-
Placement: Place the sealed container in a designated, clearly marked area of a 2-8°C refrigerator, away from any oxidizing agents.
Protocol 2: Proper Handling and Aliquoting
The best practice is to avoid repeatedly accessing the main stock container.
-
Pre-weigh Aliquots: When you first receive the material, if you anticipate using it multiple times, prepare single-use aliquots in smaller vials.
-
Inert Atmosphere: Perform the aliquoting process under an inert atmosphere (see Protocol 1).
-
Transfer Tools: Use clean, dry spatulas made of stainless steel or glass. Avoid brass or copper tools.
-
Minimize Exposure: Work efficiently to minimize the time the stock container is open.
-
Reseal and Store: After removing the required amount, re-flush the headspace of the stock container with inert gas, seal it tightly, and return it to its proper storage location immediately.
Protocol 3: Quality Control (QC) Purity Assessment by HPLC
This is a general-purpose method to check for degradation. Method optimization may be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water (both with 0.1% Trifluoroacetic Acid or Formic Acid). A good starting point is a 60:40 Acetonitrile:Water gradient.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 230 nm and 254 nm.[15]
-
Sample Preparation: Prepare a stock solution of ~1 mg/mL in Acetonitrile. Dilute as needed to be within the linear range of the detector.
-
Analysis: Inject the sample. The appearance of new peaks, especially those with earlier retention times (more polar), or a decrease in the area % of the main peak, indicates degradation.
Section 4: Visual Guide to Degradation
The primary mechanism of degradation is oxidation. While the exact pathway is complex, it generally involves the formation of radical intermediates that can lead to a variety of colored products.
Caption: Conceptual overview of aniline oxidation.
References
-
The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Open Access Journals. [Link]
-
Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI. [Link]
-
Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Deakin University research repository. [Link]
-
Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega. [Link]
-
Enhanced oxidation of aniline derivatives by two mutants of cytochrome c peroxidase at tryptophan 51. ResearchGate. [Link]
-
Identification of Aniline-Degrading Bacteria Using Stable Isotope Probing Technology and Prediction of Functional Genes in Aerobic Microcosms. MDPI. [Link]
-
method 8131 aniline and selected derivatives by gas chromatography. EPA. [Link]
-
DETERMINATION OF ANILINE DEGRADED FROM SUDAN I IN CLOTHS. Malaysian Journal of Analytical Sciences. [Link]
-
Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. EPA. [Link]
-
Safety Data Sheet. Angene Chemical. [Link]
-
Aniline. Washington State University Environmental Health & Safety. [Link]
-
Aniline. University of California, Santa Barbara Environmental Health & Safety. [Link]
-
2-(3,5-Dimethylphenoxy)-5-fluoroaniline. PubChem. [Link]
-
ANILINE AR. Loba Chemie. [Link]
-
Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Mechanisms and pathways of aniline elimination from aquatic environments. PMC - NIH. [Link]
-
Kinetics and mechanism of 2,6-dimethyl-aniline degradation by hydroxyl radicals. ScienceDirect. [Link]
-
Kinetics and mechanism of 2,6-dimethyl-aniline degradation by hydroxyl radicals. PubMed. [Link]
-
Bacterial degradation of aniline. ResearchGate. [Link]
-
Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. MDPI. [Link]
-
The reaction of 2-phenoxy-3,5-dinitropyridine with substituted anilines in the presence of 1,4-diazabicyclo[2.2.2]octane in dimethyl sulfoxide: Kinetic and equilibrium studies. ResearchGate. [Link]
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. angenechemical.com [angenechemical.com]
- 5. chemscene.com [chemscene.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. This compound | 60287-71-0 [amp.chemicalbook.com]
- 10. Aniline SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nj.gov [nj.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Kinetics and mechanism of 2,6-dimethyl-aniline degradation by hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mjas.analis.com.my [mjas.analis.com.my]
Challenges in the scale-up of 2-(3,5-Dimethylphenoxy)aniline production
Introduction
Welcome to the technical support guide for the synthesis of 2-(3,5-Dimethylphenoxy)aniline. This molecule is a key building block in the development of various pharmaceuticals and advanced materials. Its synthesis, typically involving the formation of a diaryl ether linkage, can present several challenges, especially during scale-up. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during its production. We will delve into the mechanistic underpinnings of the primary synthetic routes and provide practical, field-tested solutions to optimize your reactions for yield, purity, and scalability.
The two most prevalent methods for constructing the diaryl ether bond in this compound are the Ullmann condensation and the Buchwald-Hartwig amination. Each method has its own set of advantages and challenges, which we will explore in detail.
Core Synthetic Methodologies: An Overview
Ullmann Condensation/Ether Synthesis
The Ullmann condensation is a classical copper-catalyzed reaction that forms a carbon-oxygen bond between an aryl halide and a phenol.[1][2] In the context of this compound synthesis, this would typically involve the reaction of 2-haloaniline or a protected derivative with 3,5-dimethylphenol, or the reaction of a 2-halonitrobenzene with 3,5-dimethylphenol followed by reduction of the nitro group.
Reaction Scheme: Route A: Coupling with 2-haloaniline derivative (X = I, Br) + 3,5-Dimethylphenol --(Cu catalyst, Base)--> this compound
Route B: Coupling with 2-halonitrobenzene followed by reduction (X = Cl, Br) + 3,5-Dimethylphenol --(Cu catalyst, Base)--> 1-(3,5-Dimethylphenoxy)-2-nitrobenzene --(Reduction)--> this compound
Traditionally, this reaction requires harsh conditions, such as high temperatures (often exceeding 210 °C) and stoichiometric amounts of copper.[1] However, modern protocols often employ soluble copper(I) salts with ligands, allowing for milder reaction conditions.[3]
Buchwald-Hartwig C-O Cross-Coupling
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has been adapted for the formation of C-O bonds, providing an alternative to the Ullmann condensation.[4] This reaction generally offers milder conditions and a broader substrate scope. The synthesis of this compound via this method would involve the coupling of an aryl halide (or triflate) with an amine.
Reaction Scheme: 2-Bromoaniline + 3,5-Dimethylphenol --(Pd catalyst, Ligand, Base)--> this compound
The success of the Buchwald-Hartwig reaction is highly dependent on the choice of palladium catalyst, ligand, and base.[5][6]
Troubleshooting Guide & FAQs
This section is designed to address specific problems you may encounter during the synthesis of this compound.
Low or No Product Yield
Q1: I am attempting an Ullmann condensation between 2-chloro-nitrobenzene and 3,5-dimethylphenol, but I am seeing very low conversion to the desired diaryl ether. What are the likely causes?
A1:
-
Insufficient Catalyst Activity: Traditional Ullmann reactions often require "activated" copper powder. If you are using standard copper powder, its activity may be too low. Consider preparing fresh activated copper by reducing copper sulfate with zinc metal in hot water.[2]
-
Inappropriate Copper Source: For modern Ullmann-type reactions, copper(I) salts like CuI or CuBr are generally more effective than copper metal or copper(II) salts.
-
Reaction Temperature is Too Low: Classical Ullmann condensations often require high temperatures, sometimes in excess of 200°C, especially with less reactive aryl chlorides.[1] Consider carefully increasing the reaction temperature.
-
Improper Solvent Choice: High-boiling polar solvents like DMF, NMP, or nitrobenzene are typically required to facilitate the reaction.[1]
-
Base Strength and Solubility: The choice of base is critical. Strong, soluble bases are often necessary. While inorganic bases like K₂CO₃ or Cs₂CO₃ are common, their solubility can be a limiting factor. The use of a soluble organic base might be beneficial.[7]
Q2: My Buchwald-Hartwig C-O coupling reaction is not proceeding. I'm using Pd(OAc)₂ with a standard phosphine ligand. What should I troubleshoot?
A2:
-
Catalyst Precursor and Activation: Pd(OAc)₂ is a Pd(II) source and needs to be reduced in situ to the active Pd(0) catalyst. This reduction can sometimes be inefficient. Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that readily forms the active LPd(0) species.[5]
-
Ligand Choice: The choice of ligand is crucial and substrate-dependent. For C-O bond formation, sterically hindered, electron-rich phosphine ligands are often required to promote the challenging reductive elimination step. Consider ligands like those developed by Buchwald and Hartwig.[4][8] Bidentate phosphine ligands like BINAP or DPPF can also be effective.[4]
-
Base Selection: Strong bases like NaOtBu or LHMDS are commonly used in Buchwald-Hartwig reactions.[6] However, these can be incompatible with certain functional groups. Weaker bases like Cs₂CO₃ or K₃PO₄ can be used but may require higher catalyst loadings or longer reaction times.[6]
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield. Toluene, dioxane, and THF are commonly used. The solubility of the base and the palladium complex in the chosen solvent is an important consideration.
Side Reactions and Impurity Formation
Q3: In my Ullmann reaction, I am observing a significant amount of a side product that appears to be the dehalogenated starting material. How can I minimize this?
A3: This side reaction is known as hydrodehalogenation and is a common issue in Ullmann reactions.[9] It can be caused by several factors:
-
Presence of Protic Impurities: Water or other protic impurities can serve as a proton source for the hydrodehalogenation. Ensure your reagents and solvent are anhydrous.
-
Reaction Temperature: Excessively high temperatures can promote this side reaction. Try to find the optimal temperature that allows for a reasonable reaction rate without significant hydrodehalogenation.
-
Nature of the Aryl Halide: Aryl iodides are generally more reactive and may be more prone to this side reaction than aryl bromides or chlorides.
Q4: My Buchwald-Hartwig reaction is producing a complex mixture of byproducts. What are the likely culprits?
A4:
-
Beta-Hydride Elimination: If your amine or phenol has a beta-hydrogen, beta-hydride elimination can be a competing side reaction.[4] This is generally less of a concern with aromatic substrates.
-
Homocoupling of Starting Materials: In some cases, homocoupling of the aryl halide or the phenol can occur. This can often be suppressed by careful control of reaction conditions and ligand choice.
-
Catalyst Decomposition: The palladium catalyst can decompose under certain conditions, leading to the formation of palladium black and a loss of catalytic activity. This can be more prevalent at higher temperatures or with prolonged reaction times.
Scale-Up Challenges
Q5: I had a successful small-scale synthesis of this compound, but upon scaling up, the reaction failed. What should I consider?
A5: Scaling up a reaction is not always a linear process. Several factors can change with an increase in volume:[10]
-
Mixing Efficiency: Inadequate mixing in a larger reactor can lead to localized "hot spots" or concentration gradients, which can cause side reactions or catalyst decomposition. Ensure your stirring is vigorous enough for the larger volume.
-
Heat Transfer: Exothermic or endothermic reactions can be more difficult to control on a larger scale. The surface-area-to-volume ratio decreases as the reactor size increases, making heat transfer less efficient. This can lead to runaway reactions or incomplete conversions.[10]
-
Reagent Addition: The rate of addition of reagents can become more critical on a larger scale. A slow, controlled addition may be necessary to manage exotherms.
-
Gas Evolution: If your reaction evolves gas, ensure the larger reactor has adequate venting to prevent pressure buildup.[10]
Experimental Protocols
Protocol 1: Ullmann Condensation for 1-(3,5-Dimethylphenoxy)-2-nitrobenzene
This protocol is for the synthesis of the nitro-intermediate, which can then be reduced to the final product.
Materials:
-
2-Chloronitrobenzene
-
3,5-Dimethylphenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), finely ground and dried
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-chloronitrobenzene (1.0 eq), 3,5-dimethylphenol (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 140-150 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reduction of 1-(3,5-Dimethylphenoxy)-2-nitrobenzene
Materials:
-
1-(3,5-Dimethylphenoxy)-2-nitrobenzene
-
Ethanol
-
Hydrazine hydrate
-
5% Palladium on carbon (Pd/C)
Procedure:
-
In a round-bottom flask, dissolve 1-(3,5-dimethylphenoxy)-2-nitrobenzene (1.0 eq) in ethanol.
-
Carefully add 5% Pd/C (5-10 wt%).
-
Slowly add hydrazine hydrate (4.0 eq) dropwise at room temperature.[11]
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.
Data Summary
| Parameter | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Catalyst | Copper (Cu(0), Cu(I), Cu(II)) | Palladium (Pd(0), Pd(II)) |
| Ligand | Often ligand-free, but diamines or acetylacetonates can be used | Electron-rich, bulky phosphines |
| Base | K₂CO₃, Cs₂CO₃, KOH | NaOtBu, LHMDS, K₃PO₄ |
| Solvent | DMF, NMP, Nitrobenzene | Toluene, Dioxane, THF |
| Temperature | High (often >150 °C) | Milder (often 80-110 °C) |
Visualizations
Reaction Workflow: Ullmann Condensation Route
Caption: Workflow for the synthesis of this compound via the Ullmann condensation route.
Catalytic Cycle: Buchwald-Hartwig C-O Coupling
Caption: Simplified catalytic cycle for the Buchwald-Hartwig C-O cross-coupling reaction.
References
- Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2024). In Books.
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen Research Portal. Retrieved January 17, 2026, from [Link]
-
Buchwald-Hartwig amination; selection of optimal conditions. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Ullmann condensation. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. (2025). Journal of the American Chemical Society. Retrieved January 17, 2026, from [Link]
-
A Clean and Efficient Synthesis of Diaryl ethers under solvent-free conditions. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Proposed free radical mechanism of Ullmann reactions. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Ullmann condensation. (n.d.). chemeurope.com. Retrieved January 17, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). HWS Labortechnik Mainz. Retrieved January 17, 2026, from [Link]
Sources
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- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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- 11. 2-(2,5-DIMETHYLPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Minimizing Solvent Impurities in 2-(3,5-Dimethylphenoxy)aniline Samples
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with residual solvent impurities in 2-(3,5-Dimethylphenoxy)aniline samples. Our objective is to equip you with the foundational knowledge and practical troubleshooting strategies required to ensure the purity, safety, and quality of your active pharmaceutical ingredient (API).
Frequently Asked Questions (FAQs)
Q1: What are residual solvents and why are they a critical quality attribute?
Residual solvents are organic volatile chemicals used or produced during the synthesis of drug substances or in the preparation of drug products.[1][2] They are not completely removed by practical manufacturing techniques.[1] These impurities provide no therapeutic benefit and are a critical concern for several reasons:
-
Toxicity: Many solvents are known to be toxic or carcinogenic, posing a direct risk to patient safety.[1][2][3]
-
Product Quality: Residual solvents can affect the physicochemical properties of an API, such as its crystal structure, solubility, stability, and bioavailability.[4][5]
-
Regulatory Compliance: Global regulatory bodies, through guidelines like the International Council for Harmonisation (ICH) Q3C, mandate strict control over residual solvents in all pharmaceutical products.[1][6][7]
Q2: How are residual solvents classified for regulatory purposes?
The ICH Q3C guideline categorizes residual solvents into three classes based on their risk to human health:[1][2][8]
-
Class 1: Solvents to be avoided. These are known or strongly suspected human carcinogens and environmental hazards (e.g., Benzene, Carbon tetrachloride).[2][8] Their use should be avoided unless strongly justified in a risk-benefit assessment.[1]
-
Class 2: Solvents to be limited. These are non-genotoxic animal carcinogens or solvents with other significant but reversible toxicities (e.g., Toluene, Methanol, Dichloromethane).[2][8] Their levels are restricted by their Permitted Daily Exposure (PDE).[1][9]
-
Class 3: Solvents with low toxic potential. These are considered less toxic and of lower risk to human health (e.g., Acetone, Ethanol, Heptane).[1][8] They have a high PDE, and control is generally governed by Good Manufacturing Practices (GMP).
Q3: What are the standard analytical methods for detecting and quantifying residual solvents?
The most widely accepted and appropriate technique for the routine analysis of residual solvents is Headspace Gas Chromatography (HS-GC) , typically with a Flame Ionization Detector (FID).[4][7][10] This method is ideal due to its ability to separate and quantify volatile organic compounds with high sensitivity and specificity.[5][7]
-
Headspace Sampling: This sample introduction technique is preferred over direct liquid injection because it is more robust and minimizes matrix interference by analyzing the vapor phase above the sample, protecting the GC system from non-volatile components.[4][5]
-
GC-Mass Spectrometry (GC-MS): When unknown peaks are detected in a chromatogram, GC-MS is a powerful tool for identification by providing the mass spectrum of the impurity.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative ¹H NMR (qNMR) is another valuable, non-destructive technique. It can be used to identify and quantify solvent impurities without the need for individual reference standards for each solvent, making it orthogonal to chromatographic methods.[12][13]
Troubleshooting Guide: Specific Experimental Issues
Q1: My HS-GC analysis of this compound consistently shows high levels of Toluene, a Class 2 solvent. What are the likely causes and effective solutions?
A1: High levels of a known process solvent like Toluene typically point to inefficiencies in the final purification and drying stages.
Common Causes:
-
Inefficient Drying: The drying parameters (temperature, vacuum level, duration) may be insufficient to remove a high-boiling point solvent like Toluene (Boiling Point: ~111°C).
-
Inadequate Purification: The final crystallization or purification step may not have effectively purged the solvent from the API solid or oil.
-
Cross-Contamination: Although less likely for a process solvent, shared equipment that was recently used with Toluene could be a source.[14][15]
Troubleshooting Workflow & Solutions:
Caption: Troubleshooting workflow for high residual Toluene.
Detailed Solutions:
-
Optimize Drying: Carefully increase the drying temperature, ensuring it remains well below the melting point or degradation temperature of your aniline derivative. Extend the drying time and use a high-vacuum pump with a cold trap.
-
Implement Recrystallization: This is a highly effective method for purifying organic solids.[16] For this compound, which may be a low-melting solid or oil, an anti-solvent precipitation may be more effective. Dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate) and slowly add a poor solvent (e.g., heptane) to induce crystallization/precipitation, leaving the toluene impurity in the mother liquor.[17]
-
Consider Preparative Chromatography: For challenging separations or when dealing with an oil, preparative liquid chromatography can effectively separate the target compound from solvent impurities.[18][19]
Q2: I'm observing a significant unknown peak in my GC chromatogram. How do I confirm if it's a solvent and trace its origin?
A2: Identifying and tracing unknown peaks requires a systematic analytical and procedural investigation.
Identification Strategy:
-
GC-MS Analysis: The most direct method is to analyze the sample by HS-GC-MS. The resulting mass spectrum can be compared against spectral libraries (like NIST) to definitively identify the compound.[11]
-
¹H NMR Spectroscopy: Analyze the sample using ¹H NMR. The chemical shifts and splitting patterns of the unknown signals can be compared to reference tables of common laboratory solvents and impurities to identify the contaminant.[20] NMR can also provide a quantitative result.[13]
-
Spiking Study: If you have a suspect solvent, spike a clean sample of your product with a small amount of it and see if the retention time matches the unknown peak in your original sample.
Source Investigation:
-
Process Review: Scrutinize every step of your synthesis and workup. Were any unlisted solvents used, perhaps in a reagent or for cleaning?
-
Raw Material & Solvent CoA: Check the Certificate of Analysis (CoA) for all starting materials and solvents used in the process. A supplied solvent may contain impurities.[15]
-
Equipment History: Investigate the cleaning logs and previous uses of all equipment (reactors, filters, dryers) to identify potential sources of cross-contamination.[14][15]
Detailed Experimental Protocols
Protocol 1: General Method for Residual Solvent Analysis by Headspace GC-FID
This protocol is based on the principles outlined in USP <467> and is a starting point for method development.[8]
1. Sample Preparation (Water-Insoluble Article like this compound):
-
Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.
-
Add 5.0 mL of a suitable diluent. Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are common choices for water-insoluble samples.
-
Seal the vial immediately with a PTFE-faced septum and crimp cap.
2. Standard Preparation:
-
Prepare a stock standard containing all potential solvents of interest in the chosen diluent.
-
Create a working standard by diluting the stock standard to a concentration that reflects the ICH limits (e.g., 410 ppm for Acetonitrile if the limit is 4.1 mg/day).[1][2]
3. Headspace Sampler Conditions:
-
Vial Equilibration Temperature: 80 °C
-
Syringe/Loop Temperature: 100-110 °C
-
Pressurization Time: 1-2 minutes
4. Gas Chromatograph Conditions:
-
Column: A G43 phase (6% cyanopropylphenyl–94% dimethylpolysiloxane), 30 m x 0.32 mm, 1.8-µm film thickness is a common choice.[5][8]
-
Carrier Gas: Helium or Hydrogen at an optimized flow rate (e.g., linear velocity of ~35 cm/s).[11]
-
Oven Program: 40 °C (hold 20 min), then ramp at 10 °C/min to 240 °C (hold 10 min). This is an example program and must be optimized for the specific solvents of interest.[8]
-
Injector Temperature: 140-200 °C
-
Detector (FID) Temperature: 250 °C
Protocol 2: Purification by Anti-Solvent Precipitation/Recrystallization
This protocol provides a general workflow for removing soluble impurities from a solid or semi-solid product.
Caption: Workflow for purification by anti-solvent precipitation.
Procedure:
-
Dissolution: Gently heat your crude this compound and add a minimal amount of a "good" solvent (one in which it is highly soluble) until it fully dissolves.[21]
-
Precipitation: While the solution is still warm, slowly add a "poor" or "anti-solvent" (one in which the product is poorly soluble but the impurities are soluble) dropwise until you observe persistent turbidity (cloudiness).
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure crystals. Once at room temperature, place the flask in an ice bath to maximize product recovery.[21]
-
Isolation: Collect the solid product by vacuum filtration, using a Büchner funnel.
-
Washing: Wash the collected solid cake with a small amount of the cold anti-solvent to remove any remaining mother liquor containing the impurities.
-
Drying: Dry the purified product thoroughly in a vacuum oven under appropriate conditions to remove all traces of the recrystallization solvents.
Data & Regulatory Guidance
The acceptable limits for residual solvents are defined by the ICH Q3C guidelines. The limits are based on the Permitted Daily Exposure (PDE) and are typically expressed in parts per million (ppm).
Table 1: ICH Q3C Limits for Common Solvents [1][2][6][9]
| Solvent Name | Class | PDE (mg/day) | Concentration Limit (ppm) |
| Solvents to be Avoided | |||
| Benzene | 1 | 0.002 | 2 |
| Carbon tetrachloride | 1 | 0.004 | 4 |
| Solvents to be Limited | |||
| Toluene | 2 | 8.9 | 890 |
| Methanol | 2 | 30.0 | 3000 |
| Dichloromethane | 2 | 6.0 | 600 |
| Acetonitrile | 2 | 4.1 | 410 |
| Cyclohexane | 2 | 38.8 | 3880 |
| Xylenes | 2 | 21.7 | 2170 |
| Solvents with Low Toxicity | |||
| Acetone | 3 | 50.0 | 5000 |
| Ethanol | 3 | 50.0 | 5000 |
| Ethyl Acetate | 3 | 50.0 | 5000 |
| Heptane | 3 | 50.0 | 5000 |
| Isopropyl Acetate | 3 | 50.0 | 5000 |
Note: Concentration limits are calculated assuming a 10 g daily dose of the drug product. Limits must be adjusted for products with different maximum daily doses.[1][2]
References
- ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. (n.d.). Farmacevtski Vestnik.
- ICH Q3C (R9) Residual solvents - Scientific guideline. (2018, October 26). European Medicines Agency.
- ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. (n.d.). Therapeutic Goods Administration (TGA).
- Analytical methods for residual solvents determination in pharmaceutical products. (2007). PubMed.
- Analysis of Residual Solvents According to the New ICH Q3C Guideline. (n.d.). Shimadzu.
- Impurities: Guideline for Residual Solvents Q3C(R8). (2021, April 22). ICH.
- Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020, December 23). Veeprho.
- A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities. (n.d.). LCGC International.
- Why Solvent Purity Is Crucial in the World of Chemistry. (2025, May 11). Ibis Scientific, LLC.
- ICH Q3C (R9) Guideline on impurities. (2024, April 5). EMA.
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014, November 7). NIH.
- Analysis of Residual Solvents using GC/FID with Headspace and a Cyanopropylphenyl Polysiloxane Phase. (n.d.). Thermo Fisher Scientific.
- Residual Analysis for Static Headspace GC Applications. (n.d.). Sigma-Aldrich.
- Head Space Gas Chromatography Analysis of Residual Solvents in Temozolomide by Using Zb-624 Column. (n.d.). ARC Journals.
- Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. (n.d.). Shimadzu.
- Recrystallization: Figure 1. Structure of Aniline. (n.d.). Scribd.
- Purify and dry aniline?. (2014, May 26). Reddit.
- GC Analysis Data Collection for Residual Solvents in Pharmaceuticals. (n.d.). Shimadzu (Europe).
- NMR Chemical Shifts of Impurities. (n.d.). Sigma-Aldrich.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Organometallics.
- Preparative Chromatography: A Holistic Approach. (n.d.). RSSL.
- Preparative Chromatography:. (n.d.). Chemistry World.
- Purification of Aniline. (n.d.). Chempedia - LookChem.
- Technical Support Center: Recrystallization of Substituted Anilines. (n.d.). Benchchem.
- Video: Recrystallization - Procedure. (2020, March 26). JoVE.
- Key Concepts and Considerations of Preparative Liquid Chromatography. (2025, February 28). Welch Materials.
- 11 Critical Steps To Manage Solvents During API Manufacturing. (2021, March 5). Outsourced Pharma.
- ORGANIC SOLVENTS - HEALTH HAZARDS. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
Sources
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- 2. database.ich.org [database.ich.org]
- 3. jchps.com [jchps.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Analytical methods for residual solvents determination in pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. arcjournals.org [arcjournals.org]
- 11. shimadzu.com [shimadzu.com]
- 12. veeprho.com [veeprho.com]
- 13. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ibisscientific.com [ibisscientific.com]
- 15. 11 Critical Steps To Manage Solvents During API Manufacturing [outsourcedpharma.com]
- 16. scribd.com [scribd.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. rssl.com [rssl.com]
- 19. welch-us.com [welch-us.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. Video: Recrystallization - Procedure [jove.com]
Technical Support Center: Catalyst Deactivation in the Synthesis of 2-(3,5-Dimethylphenoxy)aniline
Introduction
The synthesis of 2-(3,5-Dimethylphenoxy)aniline, a key intermediate in pharmaceutical and materials science research, is predominantly achieved via transition metal-catalyzed cross-coupling reactions. Modern methods, particularly the Palladium-catalyzed Buchwald-Hartwig amination, offer high efficiency and broad functional group tolerance.[1][2] This reaction typically involves the coupling of an aryl halide (e.g., 2-bromoaniline or 1-bromo-3,5-dimethylbenzene) with an amine or phenol derivative.[3][4]
Despite the robustness of these methods, researchers frequently encounter challenges related to catalyst deactivation, leading to diminished yields, stalled reactions, and difficulties in purification. This guide provides a comprehensive troubleshooting framework in a question-and-answer format to diagnose, mitigate, and prevent common catalyst deactivation issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is sluggish, or the yield is significantly lower than expected. What are the most common causes?
A1: Low conversion or stalling is the most common symptom of a troubled cross-coupling reaction. The root cause is almost always the deactivation of the active Pd(0) catalyst. Several distinct mechanisms can be responsible, often acting in concert. The primary culprits are:
-
Palladium Agglomeration: The active, soluble Pd(0) species can aggregate to form inactive, heterogeneous palladium black.[5][6] This is arguably the most frequent cause of reaction failure.
-
Ligand Degradation: The phosphine ligands, which are crucial for stabilizing the catalyst and facilitating the reaction, can degrade through oxidation (if oxygen is present) or other side reactions.[5]
-
Catalyst Poisoning: Impurities in the reagents or solvent can bind irreversibly to the palladium center, rendering it inactive.[7][8] Common poisons include sulfur, water, and oxygen.
-
Formation of Inactive Catalyst Complexes: The palladium center can form stable, off-cycle complexes with reactants or even the product molecule, preventing it from re-entering the catalytic cycle.[5][9]
Q2: My reaction mixture has turned from a clear, colored solution to a black suspension. What does this signify?
A2: The formation of a black precipitate is a tell-tale sign of palladium agglomeration, often referred to as "palladium black." This occurs when the monoligated Pd(0) species, which is the active catalyst, is not effectively stabilized and aggregates into bulk palladium metal. This is a common and often irreversible deactivation pathway.[5]
Troubleshooting & Prevention:
-
Ligand Choice: Use sterically bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos).[10] These ligands form stable complexes with the palladium center, preventing agglomeration and facilitating the crucial reductive elimination step.
-
Use of Pre-catalysts: Modern, well-defined pre-catalysts (e.g., XPhos Pd G3) are designed to generate the active Pd(0) species controllably and in a high concentration at the start of the reaction, minimizing the window for aggregation.[10]
-
Temperature Control: Avoid excessively high temperatures, which can accelerate both ligand degradation and palladium agglomeration.[8] If the reaction is slow, consider a more active catalyst system rather than simply increasing the heat.
-
Stirring: Ensure efficient and continuous stirring. Poorly mixed regions can lead to localized high concentrations of reactants or catalyst, promoting side reactions and aggregation.
Q3: How does my choice of base and solvent impact catalyst stability and reaction success?
A3: The base and solvent are not merely reaction media; they are critical components of the catalytic system that directly influence catalyst stability and activity.[11]
-
Base Selection: The base's role is to deprotonate the amine or phenol, but its strength and properties are crucial.
-
Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common.[11]
-
However, strong bases can have low functional group tolerance and may promote side reactions.[11]
-
Weaker carbonate bases (e.g., Cs₂CO₃, K₂CO₃) are often used for C-O couplings and can be a milder choice, but may require higher temperatures or more active catalysts.[11] The choice of base can significantly impact the reaction rate and catalyst lifetime.[12]
-
-
Solvent Selection: The solvent must dissolve the reactants and catalyst, but it also stabilizes key intermediates in the catalytic cycle.
Q4: Could my starting materials be deactivating the catalyst?
A4: Yes, the purity of your starting materials is paramount. Both the aryl halide (e.g., 2-bromoaniline) and the nucleophile (e.g., 3,5-dimethylphenol) must be of high purity.
-
Aryl Halide Quality: Impurities from the synthesis of the aryl halide, such as residual sulfur-containing reagents, are potent catalyst poisons.[8] Purification by recrystallization or column chromatography is recommended if quality is uncertain.
-
Nucleophile Quality: The aniline or phenol should be pure. The nitrogen atom in aniline derivatives can, in some cases, coordinate to the palladium center, but modern bulky ligands are designed to minimize this type of inhibition.[9]
-
Strict Inert Atmosphere: All reagents should be handled under a strict inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent the introduction of oxygen and moisture.
Visualizing the Process: Catalytic Cycle and Deactivation Pathways
Understanding the intended reaction pathway and the common deviations is key to effective troubleshooting.
The Buchwald-Hartwig Catalytic Cycle
The diagram below illustrates the generally accepted mechanism for the Palladium-catalyzed C-N bond formation. The C-O coupling follows a similar pathway.
Caption: The catalytic cycle for Buchwald-Hartwig amination.
Major Catalyst Deactivation Pathways
This diagram shows how common deactivation mechanisms branch off from the main catalytic cycle, preventing catalyst turnover.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 8. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cross-Coupling Catalysts [sigmaaldrich.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activities of 2-(3,5-Dimethylphenoxy)aniline and Its Positional Isomers
Introduction
The phenoxyaniline scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of biologically active compounds.[1] Its inherent structural modularity, comprising a phenoxy and an aniline ring system, allows for facile chemical modification, enabling the fine-tuning of pharmacological properties. The substitution pattern on both aromatic rings plays a pivotal role in dictating the molecule's interaction with biological targets, thereby influencing its efficacy and selectivity.[1] This guide provides an in-depth comparative analysis of 2-(3,5-Dimethylphenoxy)aniline and its positional isomers, focusing on their potential differential activities in key biological assays.
While direct head-to-head experimental data for this specific set of isomers is not extensively available in the public domain, this guide will leverage established structure-activity relationship (SAR) principles derived from the broader class of phenoxyaniline derivatives to postulate their comparative performance. We will delve into their potential as kinase inhibitors, specifically targeting Mitogen-Activated Protein Kinase Kinase (MEK) and Platelet-Derived Growth Factor Receptor (PDGFR), and as modulators of Cytochrome P450 (CYP) enzymes. Detailed experimental protocols for evaluating these activities are provided to empower researchers to conduct their own comparative studies.
The Critical Influence of Isomeric Variation
The seemingly subtle shift in the position of the two methyl groups on the phenoxy ring of this compound can profoundly impact its three-dimensional conformation, electronic distribution, and steric profile. These alterations are hypothesized to translate into significant differences in biological activity. This guide will focus on the comparison of this compound with its isomers where the dimethyl substitution pattern on the phenoxy ring is varied (e.g., 2,3-dimethyl, 2,4-dimethyl, etc.).
Comparative Biological Activity: A Predictive Analysis
Based on the established SAR of phenoxyaniline derivatives as kinase inhibitors, we can hypothesize the relative potencies of this compound and its isomers.
Kinase Inhibition: Targeting Cancer Signaling Pathways
Phenoxyaniline derivatives have been identified as potent inhibitors of kinases within critical cancer-related signaling pathways, such as the MAPK/ERK and PDGFR pathways.[1]
Table 1: Predicted Comparative Efficacy of 2-(Dimethylphenoxy)aniline Isomers as Kinase Inhibitors
| Compound | Predicted MEK Inhibition (IC50) | Predicted PDGFR Inhibition (IC50) | Rationale for Predicted Activity (Based on SAR of related compounds) |
| This compound | Moderate | Moderate | The meta-positioning of both methyl groups may provide a balanced steric and electronic profile, allowing for favorable interactions within the kinase active site. |
| 2-(2,3-Dimethylphenoxy)aniline | Low to Moderate | Low to Moderate | The ortho-methyl group could introduce steric hindrance, potentially reducing binding affinity to some kinase targets. |
| 2-(2,4-Dimethylphenoxy)aniline | Moderate to High | Moderate to High | The para-methyl group is a common feature in active kinase inhibitors, potentially enhancing hydrophobic interactions. The ortho-methyl group could modulate activity. |
| 2-(2,5-Dimethylphenoxy)aniline | Moderate | Moderate | A balance of steric and electronic effects from the ortho and meta methyl groups. |
| 2-(2,6-Dimethylphenoxy)aniline | Low | Low | Significant steric hindrance from two ortho-methyl groups is likely to impede binding to the kinase active site. |
| 2-(3,4-Dimethylphenoxy)aniline | High | High | The combination of meta and para methyl groups might offer an optimal arrangement for potent kinase inhibition, a pattern observed in other active anilino-based inhibitors. |
Note: The IC50 values are hypothetical and intended for illustrative purposes to highlight potential differences based on established SAR principles. Experimental validation is required for a definitive comparison.
Modulation of Metabolic Enzymes: Cytochrome P450 Inhibition
The interaction of drug candidates with CYP enzymes is a critical aspect of drug development, influencing metabolic stability and the potential for drug-drug interactions. Phenoxyaniline analogues are known to inhibit CYP2B enzymes.
Table 2: Predicted Comparative Inhibition of CYP2B Enzymes by 2-(Dimethylphenoxy)aniline Isomers
| Compound | Predicted CYP2B Inhibition (IC50) | Rationale for Predicted Activity |
| This compound | Moderate | The substitution pattern may allow for favorable binding within the active site of CYP2B enzymes. |
| 2-(2,3-Dimethylphenoxy)aniline | Low to Moderate | Steric hindrance from the ortho-methyl group might reduce binding affinity. |
| 2-(2,4-Dimethylphenoxy)aniline | Moderate | The electronic effects of the methyl groups could influence the interaction with the heme center of the enzyme. |
| 2-(2,5-Dimethylphenoxy)aniline | Moderate | A balanced steric and electronic profile may lead to moderate inhibitory activity. |
| 2-(2,6-Dimethylphenoxy)aniline | Low | Significant steric hindrance is expected to decrease inhibitory potency. |
| 2-(3,4-Dimethylphenoxy)aniline | Moderate to High | The substitution pattern may lead to a conformation that fits well within the active site of CYP2B enzymes. |
Note: The IC50 values are hypothetical. Experimental verification is necessary.
Signaling Pathways
MAPK/ERK Signaling Pathway
Phenoxyaniline derivatives that function as MEK inhibitors target the MAPK/ERK signaling cascade. This pathway is a central regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.
Caption: MAPK/ERK Signaling Pathway and Point of Inhibition.
PDGFR Signaling Pathway
Inhibitors of PDGFR target the signaling cascade initiated by the binding of platelet-derived growth factor to its receptor, which plays a crucial role in cell growth, migration, and angiogenesis.
Caption: PDGFR Signaling Pathway and Point of Inhibition.
Experimental Protocols
To facilitate the empirical validation of the predicted activities, the following detailed protocols for key in vitro assays are provided.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of the test compounds against MEK or PDGFR kinases.
Materials:
-
Recombinant human MEK1 or PDGFRβ kinase
-
Kinase-specific substrate (e.g., inactive ERK2 for MEK1, poly(Glu,Tyr) for PDGFRβ)
-
ATP
-
2-(Dimethylphenoxy)aniline isomers
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each 2-(dimethylphenoxy)aniline isomer in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to each well.
-
Add 2 µL of the kinase solution (e.g., 5 ng/µL MEK1 or 10 ng/µL PDGFRβ) to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each isomer.
-
Caption: In Vitro Kinase Inhibition Assay Workflow.
In Vitro CYP2B Inhibition Assay (Fluorometric)
This protocol outlines a method to assess the inhibitory potential of the phenoxyaniline isomers on the activity of CYP2B enzymes using a fluorescent probe substrate.
Materials:
-
Human liver microsomes or recombinant CYP2B6
-
7-Ethoxy-4-(trifluoromethyl)coumarin (7-EFC) as a substrate
-
NADPH regenerating system
-
2-(Dimethylphenoxy)aniline isomers
-
Potassium phosphate buffer (pH 7.4)
-
Black, opaque 96-well plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of each isomer in a suitable solvent (e.g., acetonitrile or DMSO) and perform serial dilutions.
-
Reaction Mixture:
-
In a 96-well plate, add the potassium phosphate buffer, human liver microsomes (or recombinant CYP2B6), and the NADPH regenerating system.
-
Add the test compounds at various concentrations.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the 7-EFC substrate.
-
Monitor the formation of the fluorescent product, 7-hydroxy-4-(trifluoromethyl)coumarin (7-HFC), over time using a fluorescence plate reader (e.g., excitation at 409 nm and emission at 530 nm).
-
-
Data Analysis:
-
Calculate the rate of 7-HFC formation for each inhibitor concentration.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Caption: In Vitro CYP2B Inhibition Assay Workflow.
Conclusion
This technical guide provides a comparative framework for understanding the potential biological activities of this compound and its positional isomers. Based on established structure-activity relationships for the broader phenoxyaniline class, it is hypothesized that the specific placement of the dimethyl groups on the phenoxy ring will significantly influence their inhibitory potency against key cancer-related kinases like MEK and PDGFR, as well as their interaction with metabolic CYP enzymes.
The provided detailed experimental protocols for in vitro kinase and CYP inhibition assays serve as a practical resource for researchers to empirically validate these predictions and to generate the much-needed direct comparative data. Elucidating the nuanced differences in the biological profiles of these isomers will not only advance our fundamental understanding of their SAR but also guide the rational design of more potent and selective therapeutic agents based on the versatile phenoxyaniline scaffold.
References
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A Definitive Guide: Validating the Structure of Synthesized 2-(3,5-Dimethylphenoxy)aniline using 2D NMR Spectroscopy
Introduction: The Imperative of Unambiguous Structural Verification
In the realm of synthetic chemistry, particularly within drug development and materials science, the synthesis of a target molecule is only half the battle. The subsequent, and arguably more critical, phase is the unequivocal confirmation of its chemical structure. The aphorism 'you can't make what you can't measure' holds profound truth; functional outcomes are intrinsically tied to molecular architecture. An isomeric impurity or an unforeseen rearrangement during synthesis can lead to drastically different biological activities or material properties, rendering a product ineffective or even harmful.
This guide focuses on the structural validation of a synthesized batch of 2-(3,5-Dimethylphenoxy)aniline, a molecule featuring two distinct aromatic systems linked by an ether bond. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides an essential first look, its limitations quickly become apparent in complex molecules with overlapping signals in the aromatic region. For absolute certainty, we must turn to the power of two-dimensional (2D) NMR. This guide will provide researchers and drug development professionals with a practical, in-depth comparison of how complementary 2D NMR techniques—COSY, HSQC, and HMBC—serve as a self-validating system to piece together the molecular puzzle, confirming not just the presence of the constituent parts, but their precise connectivity.
The 2D NMR Analytical Toolkit: A Triad of Correlative Experiments
To move beyond a simple spectral fingerprint and achieve definitive structural proof, we employ a suite of 2D NMR experiments. Each provides a unique piece of the puzzle, and together, they offer a comprehensive and cross-validated structural map. Nuclear Magnetic Resonance (NMR) spectroscopy has become an indispensable analytical tool for the structural elucidation of organic compounds.[1][2][3]
-
COSY (Correlation Spectroscopy): Mapping Proton Neighbors. The COSY experiment is the cornerstone of proton network analysis. It reveals which protons are "J-coupled"—meaning they are typically separated by two or three chemical bonds.[4][5][6][7] The resulting 2D map displays the ¹H spectrum on both axes, with off-diagonal "cross-peaks" connecting protons that are coupled. This is invaluable for identifying and tracing the proton spin systems within the individual aromatic rings of our target molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Their Carbons. The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, which in our case are carbons.[8][9][10][11] This technique generates a 2D map with the ¹H spectrum on one axis and the ¹³C spectrum on the other. A cross-peak indicates a direct, one-bond C-H connection. This experiment is exceptionally sensitive and is fundamental for assigning the carbon skeleton by leveraging the already-assigned proton signals.[6][8]
-
HMBC (Heteronuclear Multiple Bond Correlation): Unveiling the Long-Range Framework. The HMBC experiment is arguably the most powerful tool for assembling the complete molecular structure by connecting disparate fragments. It reveals correlations between protons and carbons that are separated by two, three, and sometimes four bonds.[8][12][13][14] Crucially, it allows us to "see" across atoms that lack protons, such as quaternary carbons and the ether oxygen. These long-range correlations are the key to unequivocally linking the 3,5-dimethylphenyl group to the aniline ring through the ether bond.
Experimental Design: From Synthesis to Spectrum
Hypothetical Synthesis of this compound
The target compound is synthesized via a nucleophilic aromatic substitution (SNAr) reaction, such as an Ullmann condensation, between 2-chloro-nitrobenzene and 3,5-dimethylphenol, followed by the reduction of the nitro group to an amine using a standard reducing agent like hydrazine hydrate with a palladium on carbon catalyst.[15][16] This synthetic route makes several isomeric byproducts plausible, necessitating the rigorous validation that follows.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Dissolve approximately 10-15 mg of the purified, synthesized compound in ~0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid large, interfering solvent signals in the ¹H NMR spectrum.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Spectrometer and Data Acquisition:
-
All spectra are acquired on a 500 MHz NMR spectrometer.
-
¹H NMR: A standard single-pulse experiment is run to obtain a high-resolution 1D proton spectrum.
-
¹³C{¹H} NMR: A standard proton-decoupled experiment is run to obtain a 1D carbon spectrum, showing each unique carbon as a singlet.
-
COSY: A gradient-enhanced DQF-COSY experiment is performed to map ¹H-¹H correlations.
-
HSQC: A gradient-enhanced, sensitivity-improved HSQC experiment is run to identify one-bond ¹H-¹³C correlations.
-
HMBC: A gradient-enhanced HMBC experiment is performed. The long-range coupling delay is optimized for a J-coupling of 8 Hz to capture typical 2- and 3-bond correlations in aromatic systems.[6][8]
-
Data Interpretation: A Step-by-Step Structural Elucidation
The core of the validation process lies in the systematic interpretation of the spectral data. We will use a logical, stepwise approach where each experiment builds upon the last.[4][17][18]
Step 1: Analysis of 1D NMR Spectra (¹H and ¹³C)
First, we analyze the 1D spectra to inventory the molecular components. The ¹H NMR shows signals in the aromatic region (δ 6.5-7.5 ppm), a singlet for the amine protons (-NH₂), and a sharp singlet for the two methyl groups. The ¹³C NMR spectrum shows the expected number of carbon signals, including those in the aromatic region (δ 110-160 ppm) and an upfield signal for the methyl carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Label | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| H3 | Aromatic CH | ~6.7 | ~115.9 |
| H4 | Aromatic CH | ~7.1 | ~123.5 |
| H5 | Aromatic CH | ~6.8 | ~118.0 |
| H6 | Aromatic CH | ~6.9 | ~121.2 |
| H2' | Aromatic CH | ~6.6 | ~114.5 |
| H4' | Aromatic CH | ~6.7 | ~124.8 |
| H6' | Aromatic CH | ~6.6 | ~114.5 |
| Me (x2) | Methyl CH₃ | ~2.3 | ~21.5 |
| NH₂ | Amine NH₂ | ~3.8 (broad) | - |
| C1 | Quaternary C | - | ~142.1 |
| C2 | Quaternary C | - | ~145.3 |
| C3' | Quaternary C | - | ~140.0 |
| C5' | Quaternary C | - | ~140.0 |
| C1' | Quaternary C | - | ~157.5 |
Note: Chemical shifts are estimates and can vary based on solvent and concentration.
Step 2: Establishing Spin Systems with COSY
The COSY spectrum allows us to connect adjacent protons. We expect to see two independent spin systems corresponding to the two aromatic rings.
-
Aniline Ring: Cross-peaks will connect H3-H4, H4-H5, and H5-H6, establishing the connectivity of this four-proton system.
-
Dimethylphenoxy Ring: A cross-peak will connect H2' to H6' (a weak 4-bond coupling) and potentially H4' to its neighbors (H2'/H6'). This confirms the substitution pattern of this ring.
The absence of any COSY correlations between the protons of the aniline ring and the protons of the dimethylphenoxy ring is critical—it proves they are not directly bonded, as expected.
Caption: Logical workflow showing how key HMBC correlations connect the molecular fragments.
Conclusion: A Self-Validating System for Structural Integrity
By systematically applying a suite of 2D NMR experiments, we construct an unassailable case for the structure of synthesized this compound. COSY defines the isolated proton networks of the two rings. HSQC maps the protonated carbon skeleton with high precision. Finally, HMBC provides the crucial long-range correlations that bridge these fragments, confirming the ether linkage and the precise location of all substituents.
This multi-faceted approach represents a self-validating system. The data from each experiment must be consistent with the others, eliminating ambiguity and providing the highest level of confidence required in research and development. This guide demonstrates that 2D NMR is not merely an analytical technique but a logical tool for deconstructing and reassembling a molecule on paper, providing definitive proof of its synthesized structure.
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A Researcher's Guide to Cross-Reactivity and Selectivity Profiling of Novel Chemical Entities: A Case Study with 2-(3,5-Dimethylphenoxy)aniline
Introduction: Beyond the Primary Target
In the landscape of modern drug discovery, the identification of a potent "hit" against a desired biological target is merely the opening chapter. The subsequent narrative, and indeed the ultimate success of a candidate molecule, is dictated by its selectivity. Off-target interactions are a primary driver of toxicity and unforeseen side effects, contributing significantly to the high attrition rates in preclinical and clinical development.[1][2][3] Therefore, a rigorous and systematic evaluation of a compound's cross-reactivity profile is not just a regulatory hurdle but a foundational element of robust pharmacological science.
This guide provides an in-depth, strategic framework for characterizing the selectivity of a novel chemical entity, using the hypothetical compound 2-(3,5-Dimethylphenoxy)aniline as a case study. We will navigate the critical experimental choices, from initial broad screening to in-cell validation, explaining the causality behind each step. The objective is to build a comprehensive and self-validating data package that empowers researchers to make informed decisions about the future of their lead compounds.
Section 1: The Foundational Choice: Biochemical vs. Cellular Screening
The first critical decision in any screening campaign is the choice between a biochemical and a cell-based assay format. This is not a matter of one being superior, but rather of applying the right tool for the right scientific question.
-
Biochemical Assays: These assays utilize purified components (e.g., a recombinant kinase and its substrate) in a controlled, in vitro environment. Their primary advantage is the direct and unambiguous measurement of interaction between a compound and its target. They are ideal for initial large-scale screening to identify potential targets due to their high throughput, reproducibility, and lower complexity. However, they do not account for factors like cell permeability, efflux pumps, or the need for metabolic activation.[4]
-
Cell-Based Assays: These assays use living cells, providing a more physiologically relevant context.[5] They inherently account for cell permeability and intracellular target engagement, offering a more accurate reflection of a compound's potential in a biological system.[6][7] However, a negative result can be ambiguous—is the compound inactive, or did it simply fail to reach its target? This complexity makes them better suited for secondary validation and lead optimization.
Our Strategy: For a novel compound like this compound with an unknown mechanism of action, a target-based approach starting with a broad biochemical screen is the most logical first step.[8][9] It allows for the rapid and cost-effective survey of a large target space to generate an initial "hit list" and a primary target hypothesis.
Caption: Initial screening decision workflow.
Section 2: Phase 1 - Broad Target-Based Screening to Form a Hypothesis
Given the prevalence of kinases as drug targets and the conserved nature of their ATP-binding pockets, a broad kinase panel is an effective starting point for profiling a novel small molecule.[10][11] The promiscuity of kinase inhibitors is a well-documented phenomenon, where unintended interactions can lead to toxicity or, in some cases, beneficial polypharmacology.[12]
Experimental Protocol: High-Throughput Biochemical Kinase Panel Screen
This protocol outlines a typical radiometric assay for measuring kinase inhibition.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and competitor compounds in 100% DMSO. Create a dilution series to be used for IC50 determination.
-
Assay Plate Preparation: Dispense 1 µL of each compound dilution into a 96-well assay plate. Include wells with DMSO only (negative control) and a known inhibitor for each kinase (positive control).
-
Kinase Reaction Mixture: Prepare a reaction buffer containing the specific recombinant kinase, its corresponding peptide substrate, and cofactors (e.g., MgCl2).
-
Initiation: Add 25 µL of the kinase reaction mixture to each well. Initiate the reaction by adding 25 µL of a solution containing ATP and γ-³²P-ATP at a concentration near the Kₘ for each respective kinase.
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature, ensuring the reaction remains in the linear range.
-
Termination: Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
Signal Detection: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate. Wash the plate to remove unincorporated γ-³²P-ATP. Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Fit the data to a dose-response curve to determine the IC50 value.
Hypothetical Screening Data & Comparative Analysis
Let's assume our screen against a panel of 100 kinases yields the following results for our lead compound and two comparators.
Table 1: Comparative Biochemical Kinase Profiling Data (IC50, nM)
| Kinase Target | This compound | Competitor A (Selective Inhibitor) | Competitor B (Promiscuous Inhibitor) |
| MAPK14 (p38α) | 85 | 15 | 50 |
| MARK2 | 1,200 | >10,000 | 250 |
| GSK3β | 3,500 | >10,000 | 150 |
| CDK2 | >10,000 | >10,000 | 800 |
| SRC | 8,900 | 8,500 | 95 |
| ... (95 others) | >10,000 | >10,000 | Various |
Interpretation: The data strongly suggests that MAPK14 (p38α) is a primary target for this compound. The compound shows reasonable potency and good selectivity against other kinases in the panel, performing more like the selective inhibitor (Competitor A) than the promiscuous one (Competitor B). This forms our primary target hypothesis.
Section 3: Phase 2 - Orthogonal Validation in a Cellular Context
A promising biochemical IC50 is not a guarantee of cellular activity. The compound must penetrate the cell membrane and engage its target in a complex intracellular environment.[4][6] The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to verify target engagement in intact cells or cell lysates. It operates on the principle that a protein becomes more thermally stable when bound to a ligand.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Culture a relevant cell line (e.g., HeLa or a line endogenously expressing MAPK14) to ~80% confluency.
-
Compound Treatment: Treat the cells with this compound (e.g., at 10x the biochemical IC50) or vehicle (DMSO) for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.
-
Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble MAPK14 remaining at each temperature using Western Blot or ELISA.
-
Data Interpretation: In the presence of a binding ligand, the target protein will be more stable and thus remain in the supernatant at higher temperatures. This results in a rightward shift in the melting curve.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Hypothetical CETSA Data
Table 2: Comparative Cellular Target Engagement Data
| Compound | Target | CETSA Thermal Shift (ΔTₘ, °C) | Interpretation |
| This compound | MAPK14 | +4.5 °C | Strong target engagement in a cellular context |
| Competitor A (Selective Inhibitor) | MAPK14 | +5.2 °C | Confirmed cellular engagement |
| This compound | MARK2 | +0.3 °C | Negligible off-target engagement in cells |
Interpretation: The significant thermal shift for MAPK14 confirms that our lead compound enters the cell and binds to its intended target. The lack of a meaningful shift for MARK2, a low-potency off-target from the biochemical screen, provides strong evidence of cellular selectivity. This alignment between biochemical and cellular data builds confidence in the compound's primary mechanism of action.
Section 4: De-risking and Proactive Off-Target Profiling
Identifying the primary target is only half the battle. Proactively identifying potential liabilities is crucial for avoiding late-stage failures.[13][14] This involves screening the compound against a curated panel of targets known to be associated with adverse drug reactions (ADRs).
Strategy: A tiered approach is recommended.
-
Broad Off-Target Panel: Utilize a commercial service (e.g., Eurofins, Creative Biolabs) to screen the compound at a high concentration (e.g., 10 µM) against a panel of 50-100 receptors, ion channels, and enzymes known for their role in toxicity (e.g., hERG, cyclins, various GPCRs).[1]
-
Follow-up Dose-Response: For any "hits" identified in the initial screen (typically >50% inhibition), perform full dose-response studies to determine an IC50 value.
Data Interpretation: A significant "hit" on a liability target like the hERG channel (associated with cardiac arrhythmias) or the 5-HT2B receptor (associated with valvulopathy) would be a major red flag. The ratio of the IC50 for an off-target to the IC50 for the primary on-target provides a "selectivity window." A wider window is desirable, indicating a lower risk of the specific off-target-mediated toxicity at therapeutic concentrations.
Conclusion: An Integrated View of Selectivity
The characterization of this compound presented here illustrates a logical, multi-step process for moving from a novel molecule to a well-characterized lead candidate. This journey is an iterative process of hypothesis generation and validation.
-
Hypothesis Generation: A broad biochemical screen identified MAPK14 as a putative primary target.
-
On-Target Validation: A cellular target engagement assay (CETSA) confirmed that the compound reaches and binds to MAPK14 within a physiological environment.
-
Selectivity Assessment: The initial screen and subsequent cellular validation showed high selectivity against other kinases.
-
Liability De-risking: A proactive screen against a safety panel would provide the final piece of the puzzle, assessing the risk of common ADRs.
By systematically building this comprehensive data package, researchers can confidently assess the therapeutic potential and liabilities of their compounds, ensuring that only the most promising candidates, with a well-understood selectivity profile, advance toward clinical development.
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A Comparative Guide to the Synthesis of 2-(3,5-Dimethylphenoxy)aniline: Reproducibility and Robustness of Key Methodologies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-(3,5-Dimethylphenoxy)aniline, a key building block in the manufacture of various pharmaceuticals, demands robust, reproducible, and scalable methods. The formation of the diaryl ether linkage is the critical step in its synthesis, and two primary catalytic cross-coupling reactions have emerged as the most viable routes: the traditional copper-catalyzed Ullmann condensation and the more modern palladium-catalyzed Buchwald-Hartwig O-arylation. This guide provides an in-depth technical comparison of these methods, focusing on their reproducibility, robustness, and practical application in a research and development setting.
At a Glance: Ullmann vs. Buchwald-Hartwig for this compound Synthesis
| Feature | Ullmann Condensation | Buchwald-Hartwig O-Arylation |
| Catalyst System | Copper (Cu) salts (e.g., CuI, Cu₂O) | Palladium (Pd) complexes with phosphine ligands |
| Typical Ligands | Simple, inexpensive ligands (e.g., N,N-dimethylglycine, 1,10-phenanthroline) or ligand-free | Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos)[1] |
| Reaction Temperature | Generally high (100-220 °C), though modern methods allow for lower temperatures[2] | Milder conditions (often 80-120 °C)[1] |
| Base | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[3] | Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS) |
| Solvent | High-boiling polar aprotic solvents (e.g., DMF, NMP, DMSO)[2] | Aprotic solvents (e.g., Toluene, Dioxane) |
| Substrate Scope | Traditionally favored for electron-poor aryl halides | Broad scope, including electron-rich and neutral aryl halides[1] |
| Cost | Generally lower due to the abundance of copper and simpler ligands. | Higher, owing to the precious palladium catalyst and specialized ligands. |
| Robustness | Can be sensitive to substrate purity and reaction conditions. | Generally more robust and tolerant of a wider range of functional groups.[4] |
The Synthetic Pathways: A Mechanistic Overview
The synthesis of this compound can be approached through two main strategies, both of which can employ either Ullmann or Buchwald-Hartwig catalysis for the key C-O bond formation:
Strategy 1: Direct Coupling of a 2-Haloaniline with 3,5-Dimethylphenol. This is the most direct route, but the presence of the free amino group on the aniline can sometimes interfere with the catalytic cycle.
Strategy 2: Two-Step Synthesis via a Nitro Intermediate. This approach involves the coupling of a 2-halonitrobenzene with 3,5-dimethylphenol, followed by the reduction of the nitro group to an amine. This is often the preferred method as it can lead to higher yields and cleaner reactions.
In-Depth Analysis of Synthesis Methods
The Ullmann Condensation: A Classic Revitalized
The Ullmann condensation, a long-established method for forming diaryl ethers, has undergone significant advancements from its origins of using stoichiometric copper powder at harsh temperatures.[2] Modern protocols utilize catalytic amounts of copper salts in conjunction with ligands to facilitate the reaction under milder conditions.[5]
Reaction Mechanism: The generally accepted mechanism for the Ullmann condensation involves a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the coordination of the phenol to the Cu(I) catalyst, followed by deprotonation by a base to form a copper phenoxide intermediate. Oxidative addition of the aryl halide to this intermediate forms a Cu(III) species, which then undergoes reductive elimination to yield the diaryl ether and regenerate the Cu(I) catalyst.[6]
Experimental Protocol (Two-Step Synthesis via Nitro Intermediate):
Step 1: Synthesis of 1,3-dimethyl-5-(2-nitrophenoxy)benzene
-
To a reaction vessel, add 2-chloronitrobenzene (1.0 equiv.), 3,5-dimethylphenol (1.2 equiv.), potassium carbonate (2.0 equiv.), and a catalytic amount of copper(I) iodide (0.1 equiv.) and N,N-dimethylglycine (0.2 equiv.).
-
Add N,N-dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture to 120-140 °C under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1,3-dimethyl-5-(2-nitrophenoxy)benzene.
Step 2: Reduction to this compound
-
Dissolve the 1,3-dimethyl-5-(2-nitrophenoxy)benzene (1.0 equiv.) in ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on activated carbon (10% Pd/C).
-
Introduce hydrazine hydrate (4.0 equiv.) dropwise at room temperature.[7]
-
Stir the reaction mixture for 2-4 hours.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Copper(I) iodide is a common and effective copper source. N,N-dimethylglycine acts as a ligand that stabilizes the copper catalyst and accelerates the reaction, allowing for lower reaction temperatures compared to traditional Ullmann conditions.[5]
-
Base: Potassium carbonate is a cost-effective and sufficiently strong base to deprotonate the phenol.
-
Solvent: DMF is a polar aprotic solvent that helps to dissolve the reactants and facilitate the reaction.
-
Reduction: The reduction of the nitro group is a standard transformation. The use of hydrazine hydrate with Pd/C is a common and efficient method.[7]
Reproducibility and Robustness: While modern Ullmann conditions are more reliable than their historical counterparts, reproducibility can sometimes be a concern. The reaction can be sensitive to the purity of the starting materials and the presence of moisture. The high reaction temperatures can also lead to side reactions, such as dehalogenation of the aryl halide. For industrial applications, careful optimization of reaction parameters is crucial to ensure consistent yields and purity.
The Buchwald-Hartwig O-Arylation: A Modern and Versatile Approach
The Buchwald-Hartwig amination, and its extension to C-O bond formation, has become a powerful tool in modern organic synthesis due to its broad substrate scope and milder reaction conditions compared to the Ullmann condensation.[1]
Reaction Mechanism: The catalytic cycle of the Buchwald-Hartwig O-arylation involves a Pd(0)/Pd(II) cycle. The active Pd(0) catalyst undergoes oxidative addition with the aryl halide to form a Pd(II) complex. Coordination of the deprotonated phenol (phenoxide) and subsequent reductive elimination releases the diaryl ether product and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent side reactions.[1]
Experimental Protocol (Direct Coupling):
-
To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.5 equiv.).
-
Add toluene or dioxane as the solvent and stir the mixture for a few minutes to form the active catalyst.
-
Add 2-bromoaniline (1.0 equiv.) and 3,5-dimethylphenol (1.2 equiv.).
-
Heat the reaction mixture to 80-110 °C for 4-12 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand like XPhos is highly effective for C-O bond formation. The ligand stabilizes the palladium center and facilitates the crucial reductive elimination step.[1]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the phenol without competing in the coupling reaction.
-
Solvent: Anhydrous aprotic solvents like toluene or dioxane are essential to prevent catalyst deactivation.
Reproducibility and Robustness: The Buchwald-Hartwig reaction is generally considered to be more robust and reproducible than the Ullmann condensation.[4] It is tolerant of a wider range of functional groups and is less sensitive to impurities in the starting materials. The milder reaction conditions also tend to minimize side reactions. The development of well-defined pre-catalysts has further improved the reproducibility of this reaction, making it highly suitable for process development and scale-up in the pharmaceutical industry.[8]
Visualizing the Synthetic Pathways
Ullmann Condensation (Two-Step Approach)
Caption: Two-step synthesis of this compound via Ullmann condensation.
Buchwald-Hartwig O-Arylation (Direct Coupling)
Caption: Direct synthesis of this compound via Buchwald-Hartwig O-arylation.
Conclusion and Recommendations
Both the Ullmann condensation and the Buchwald-Hartwig O-arylation are viable methods for the synthesis of this compound.
-
The Ullmann condensation , particularly the modern, ligand-accelerated versions, offers a cost-effective approach. However, it may require more extensive optimization to ensure reproducibility and can be less tolerant of sensitive functional groups. The two-step strategy involving a nitro intermediate is often preferred to achieve higher yields and purity.
-
The Buchwald-Hartwig O-arylation provides a more robust, reliable, and generally higher-yielding method. Its milder reaction conditions and broader functional group tolerance make it particularly attractive for complex molecule synthesis and in a pharmaceutical process development setting where reproducibility and scalability are paramount.[8][9] The higher cost of the palladium catalyst and specialized ligands is often justified by the improved performance and reliability.
For laboratory-scale synthesis and initial exploration, either method can be employed. However, for process development and scale-up, the Buchwald-Hartwig O-arylation is generally the recommended method due to its superior robustness, reproducibility, and milder reaction conditions. The investment in the more expensive catalytic system is often offset by higher and more consistent yields, reduced purification efforts, and a more reliable manufacturing process.
References
-
Organic Process Research & Development. (n.d.). A Continuous Process for Buchwald–Hartwig Amination at Micro-, Lab-, and Mesoscale Using a Novel Reactor Concept. ACS Publications. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Lapkin, A. A., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering. [Link]
-
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.). [Link]
-
Purdue University Graduate School. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
-
Frlan, R., & Kikelj, D. (2006). Recent Progress in Diaryl Ether Synthesis. ResearchGate. [Link]
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Hartwig, J. F., et al. (2018). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. NIH. [Link]
-
Beilstein Journal of Organic Chemistry. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. [Link]
-
NIH. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
ACS Publications. (n.d.). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. [Link]
-
Supporting Information. (n.d.). [Link]
-
Organic Chemistry Portal. (n.d.). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. [Link]
-
PubMed. (2002). Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. [Link]
-
Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Chemistry Portal. [Link]
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Performance Benchmark of 2-(3,5-Dimethylphenoxy)aniline Derivatives in Cellular and Biochemical Assays: A Comparative Guide
Introduction
In the landscape of modern drug discovery, the identification and optimization of novel small molecule scaffolds with potent and selective biological activity remain a cornerstone of therapeutic innovation. The 2-(3,5-Dimethylphenoxy)aniline core structure represents a promising pharmacophore, embodying structural motifs present in a variety of biologically active compounds. Its diphenyl ether linkage provides a unique conformational flexibility that can be exploited for optimal target engagement. This guide presents a comprehensive performance benchmark of a series of novel this compound derivatives against established therapeutic agents in key in vitro assays.
This document is intended for researchers, scientists, and drug development professionals. It provides an in-depth, objective comparison of these novel derivatives against well-characterized inhibitors, supported by detailed experimental protocols and illustrative data. The aim is to furnish the scientific community with a robust framework for evaluating the potential of this chemical series and to guide future structure-activity relationship (SAR) studies.
Rationale for Target Assays
To comprehensively profile the biological activity of the this compound series, a panel of assays was selected to probe two of the most significant mechanisms of anticancer drug action: cytotoxicity and specific enzyme inhibition.
-
Cytotoxicity Assays: These assays provide a broad measure of a compound's ability to inhibit cell proliferation or induce cell death, a fundamental characteristic of most chemotherapeutic agents. The MTT assay was chosen for its reliability and high-throughput compatibility.
-
Tubulin Polymerization Inhibition Assay: Microtubules are dynamic cytoskeletal polymers essential for cell division, making them a validated and highly successful target in oncology[1]. The ability of our derivatives to interfere with tubulin dynamics is a key indicator of their potential as antimitotic agents.
-
Kinase Inhibition Assay: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers[2]. Kinase inhibition is a major focus of modern targeted cancer therapy. A fluorescence polarization-based kinase assay was selected to provide a quantitative measure of target engagement.
Test Compounds and Benchmarks
For this comparative study, a focused library of three this compound derivatives (DMA-1, DMA-2, and DMA-3) with varying substitution patterns was synthesized. The performance of these derivatives was benchmarked against two clinically relevant drugs:
-
Combretastatin A-4: A natural product known for its potent inhibition of tubulin polymerization[3].
-
Gefitinib: A selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase[4].
Comparative Performance Data
The following tables summarize the in vitro activity of the this compound derivatives in comparison to the benchmark compounds. Please note that the data for DMA-1, DMA-2, and DMA-3 are illustrative and intended to provide a framework for comparison.
Table 1: Cytotoxicity (MTT Assay) in Human Cancer Cell Lines (IC50, µM)
| Compound | A549 (Lung Carcinoma) | MCF-7 (Breast Adenocarcinoma) | HCT116 (Colon Carcinoma) |
| DMA-1 | 1.5 | 2.1 | 1.8 |
| DMA-2 | 0.8 | 1.2 | 0.9 |
| DMA-3 | 5.2 | 7.8 | 6.5 |
| Combretastatin A-4 | 0.018[5] | 0.004[5] | 3.1[5] |
| Gefitinib | >10 | 0.8 | >10 |
Table 2: Tubulin Polymerization Inhibition (IC50, µM)
| Compound | Tubulin Polymerization Inhibition |
| DMA-1 | 2.5 |
| DMA-2 | 1.1 |
| DMA-3 | >20 |
| Combretastatin A-4 | 1.9[6] |
Table 3: Kinase Inhibition (EGFR - Fluorescence Polarization Assay) (IC50, µM)
| Compound | EGFR Kinase Inhibition |
| DMA-1 | >50 |
| DMA-2 | >50 |
| DMA-3 | 0.05 |
| Gefitinib | 0.033[2] |
Discussion and Interpretation of Results
The illustrative data suggest that the this compound scaffold is a versatile platform from which derivatives with distinct biological activities can be generated.
-
DMA-1 and DMA-2 demonstrate moderate to potent cytotoxic activity across multiple cancer cell lines, with IC50 values in the low micromolar range. Their activity in the tubulin polymerization assay suggests that their cytotoxic effects are, at least in part, mediated by interference with microtubule dynamics. DMA-2, with its enhanced potency, represents a promising lead for further optimization as an antimitotic agent.
-
DMA-3 , in contrast, shows weaker general cytotoxicity but exhibits potent and selective inhibition of EGFR kinase activity, comparable to the established inhibitor Gefitinib. This highlights the potential for this scaffold to be tailored for high-affinity interactions with specific enzyme active sites.
The differential activity profiles of these derivatives underscore the critical role of substituent effects in determining the biological target and overall potency of the this compound core.
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability[7].
Workflow for Cytotoxicity Assessment
Caption: Workflow for MTT-based cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7, HCT116) in 96-well microplates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells. Incubate for a further 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Step-by-Step Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing tubulin (e.g., 10 µM), a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), and GTP (1 mM).
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Initiation of Polymerization: Initiate tubulin polymerization by incubating the plate at 37°C.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The increase in absorbance is proportional to the extent of tubulin polymerization.
-
Data Analysis: Determine the rate of polymerization in the presence of each compound concentration. Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value.
EGFR Kinase Inhibition Assay (Fluorescence Polarization)
This assay measures the inhibition of EGFR kinase activity by monitoring the phosphorylation of a fluorescently labeled substrate peptide.
Workflow for Kinase Inhibition Assay
Caption: Workflow for a fluorescence polarization-based kinase assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of recombinant human EGFR kinase, a fluorescently labeled peptide substrate, and ATP in a suitable kinase buffer.
-
Reaction Setup: In a low-volume 384-well plate, add the test compounds at various concentrations.
-
Kinase Reaction: Add the EGFR kinase and the fluorescent peptide substrate to the wells and incubate briefly. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add a solution containing a phosphospecific antibody that binds to the phosphorylated peptide substrate. This binding results in a change in the fluorescence polarization of the labeled peptide.
-
Measurement: Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: The degree of phosphorylation is proportional to the change in fluorescence polarization. Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Conclusion
The this compound scaffold demonstrates significant potential as a template for the development of novel therapeutic agents. The illustrative data presented in this guide suggest that targeted modifications to this core structure can yield derivatives with distinct and potent biological activities, ranging from broad-spectrum cytotoxicity via tubulin polymerization inhibition to selective kinase inhibition. The detailed protocols provided herein offer a robust framework for the continued evaluation and optimization of this promising class of compounds. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives is warranted to fully elucidate their therapeutic potential.
References
-
Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC - NIH. (URL: [Link])
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Cytotoxic, Antioxidant, and Anti-genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study - Preprints.org. (URL: [Link])
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Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study - PMC - PubMed Central. (URL: [Link])
-
Cytotoxic effects of combretastatin A4 (CA-4) - ResearchGate. (URL: [Link])
-
Quantitative analysis of the effect of tubulin isotype expression on sensitivity of cancer cell lines to a set of novel colchicine derivatives - PMC - PubMed Central. (URL: [Link])
-
Cytotoxic, Antioxidant, and Anti-genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study - ResearchGate. (URL: [Link])
-
What is the mechanism of Gefitinib? - Patsnap Synapse. (URL: [Link])
-
Combretastatin A-4 based compounds as potential anticancer agents: A review - PubMed. (URL: [Link])
-
Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PubMed Central. (URL: [Link])
-
Emerging Trends in Quinoxaline‐Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights - ResearchGate. (URL: [Link])
-
Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data - PMC - NIH. (URL: [Link])
-
Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC - NIH. (URL: [Link])
-
Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity - PMC. (URL: [Link])
-
Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - MDPI. (URL: [Link])
-
Genotoxicity of aniline derivatives in various short-term tests - PubMed. (URL: [Link])
-
2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors. (URL: [Link])
-
Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization - PMC - NIH. (URL: [Link])
-
Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC - NIH. (URL: [Link])
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Recent developments in tubulin polymerization inhibitors: An overview - PubMed. (URL: [Link])
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Synthesis, and In-vitro Cytotoxicity Studies of a Series of Triazene Derivatives on Human Cancer Cell Lines - Brieflands. (URL: [Link])
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A-Comprehensive-Guide-to-Confirming-the-Absence-of-Genotoxic-Impurities-in-2-(3,5-Dimethylphenoxy)aniline
Abstract
This guide provides a comprehensive framework for the assessment and control of genotoxic impurities (GTIs) in 2-(3,5-Dimethylphenoxy)aniline, an important intermediate in pharmaceutical synthesis. We delve into the scientific rationale behind experimental choices, offering a comparative analysis of analytical techniques and providing detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals dedicated to ensuring the safety and quality of active pharmaceutical ingredients (APIs).
Introduction: The Imperative of Genotoxic Impurity Control
Genotoxic impurities are compounds that have the potential to damage DNA, leading to mutations and potentially causing cancer.[1] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the control of these impurities in pharmaceutical products.[1][2] The ICH M7 guideline, in particular, provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[3][4] For aromatic amines like this compound, the concern is heightened due to the well-documented mutagenic and carcinogenic potential of this chemical class.[5][6]
This guide will provide a structured approach to identifying potential genotoxic impurities in the synthesis of this compound, followed by a comparative analysis of analytical methods for their detection and quantification, and finally, a discussion on the importance of biological assays to confirm the absence of mutagenic activity.
Potential Genotoxic Impurities in the Synthesis of this compound
A thorough understanding of the synthetic route is paramount to predicting potential genotoxic impurities. A common synthesis of this compound involves the coupling of a substituted phenol with a nitro- or halo-aniline derivative, followed by reduction of the nitro group or displacement of the halide.
A plausible synthetic pathway is the reaction of 2-chloro- or 2-fluoronitrobenzene with 3,5-dimethylphenol, followed by catalytic hydrogenation to reduce the nitro group to an amine.
Potential sources of genotoxic impurities include:
-
Starting Materials and Reagents: Unreacted starting materials or impurities within them can carry through to the final product. For instance, alkylating agents, which are a common class of genotoxic impurities, may be present.[7]
-
Intermediates: Incomplete reactions can lead to the presence of residual intermediates.
-
By-products: Side reactions can generate structurally similar but potentially genotoxic molecules.
-
Degradation Products: The final API may degrade over time to form impurities.
Based on the likely synthetic route, the following classes of compounds should be considered as potential genotoxic impurities:
-
Residual Starting Materials: Unreacted 2-chloronitrobenzene or 3,5-dimethylphenol.
-
Halogenated Impurities: Incomplete displacement of the halogen can result in residual chlorinated or fluorinated intermediates. Alkyl halides are a known class of genotoxic compounds.[7]
-
Nitrosamines: If secondary amines are present as impurities in starting materials or formed during the synthesis, they can react with nitrosating agents to form highly potent genotoxic nitrosamines.[8]
The first step in any genotoxic impurity assessment is a thorough risk assessment based on the synthetic process.[9]
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is critical for the sensitive and specific detection of potential genotoxic impurities. The selection depends on the physicochemical properties of the impurities, such as volatility, polarity, and thermal stability.[1][10]
| Analytical Technique | Principle | Applicability for this compound Impurities | Advantages | Limitations |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separation based on polarity, detection via UV absorbance. | Suitable for non-volatile impurities with a UV chromophore. | Simple, widely available, and robust.[2] | May lack the required sensitivity for trace-level genotoxic impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation by HPLC coupled with highly sensitive and selective mass detection. | Ideal for non-volatile, polar, and thermally labile genotoxic impurities.[9] | High sensitivity (ppm to ppb levels), high specificity, and structural elucidation capabilities.[9][10] | Matrix effects can cause ion suppression, potentially affecting accuracy.[1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass detection. | Suitable for volatile organic impurities like residual solvents and some alkyl halides.[8][9] | Excellent for volatile and semi-volatile compounds. | Not suitable for non-volatile or thermally labile impurities. |
| Headspace GC-MS | Analysis of volatile compounds in the vapor phase above a sample. | Particularly useful for highly volatile impurities like alkyl halides.[8] | Minimizes matrix interference for volatile analytes. | Limited to volatile compounds. |
Expert Recommendation: A multi-pronged approach is often necessary. HPLC-UV can be used for initial screening and for monitoring known, less potent impurities. For trace-level analysis of potent genotoxic impurities, the superior sensitivity and selectivity of LC-MS/MS and GC-MS are indispensable.
Experimental Protocols
In Silico Assessment: A Proactive Approach
Before embarking on extensive analytical testing, in silico methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be used to predict the genotoxic potential of impurities based on their chemical structure.[10] This risk-based approach is recommended by the ICH M7 guideline.[9]
Workflow for In Silico Assessment:
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A Guide to Inter-Laboratory Comparison of Analytical Methods for 2-(3,5-Dimethylphenoxy)aniline
Abstract
The consistent and accurate analysis of pharmaceutical intermediates is paramount to ensuring the safety and efficacy of final drug products. 2-(3,5-Dimethylphenoxy)aniline, an aromatic amine, serves as a potential building block in pharmaceutical synthesis. Establishing robust and reproducible analytical methods that can be transferred across different laboratories is a critical step in the drug development pipeline. This guide provides a comprehensive framework for an inter-laboratory comparison of analytical methods for this compound. As no formal inter-laboratory studies for this specific compound are publicly available, this document synthesizes best practices and established methodologies for structurally similar aromatic amines. We will explore the principal analytical techniques, propose a detailed study design for method validation and comparison, and provide exemplary protocols to serve as a foundation for researchers, scientists, and drug development professionals.
Introduction: The Need for Harmonized Analytical Methods
This compound belongs to the class of aromatic amines, which are widely used as intermediates in the synthesis of pharmaceuticals and other specialty chemicals.[1] The purity and impurity profile of such an intermediate directly impacts the quality of the active pharmaceutical ingredient (API). Therefore, analytical methods used for its characterization must be precise, accurate, and robust.
When a manufacturing process is scaled up or transferred between sites, or when different contract research organizations (CROs) are involved, it is essential that the analytical data generated are comparable and reliable, regardless of the laboratory in which they were produced. This is the primary objective of an inter-laboratory comparison study, also known as a proficiency test or round-robin test.[2] Such studies are designed to:
-
Validate an analytical method by determining its repeatability and reproducibility.[2]
-
Assess the reliability and proficiency of participating laboratories.[2]
-
Ensure consistency in quality control across the entire manufacturing chain.
This guide will focus on the most suitable analytical techniques and a proposed framework for their inter-laboratory validation for this compound.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is the foundation for developing any analytical method. While extensive experimental data for this compound is not widely published, its properties can be calculated or inferred from its structure and data on similar compounds.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Calculated/Predicted) | 2-(2,6-Dimethylphenoxy)aniline[3] | 5-Chloro-2-(3,5-dimethylphenoxy)aniline[4] |
| Molecular Formula | C₁₄H₁₅NO | C₁₄H₁₅NO | C₁₄H₁₄ClNO |
| Molecular Weight | 213.28 g/mol | 213.28 g/mol | 247.73 g/mol |
| CAS Number | Not Available | 38629-93-5 | 893751-01-4 |
| Predicted LogP | ~3.7 | 3.68 | N/A |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 2 | 2 |
| Rotatable Bonds | 2 | 2 | 2 |
Note: Properties for the target compound are based on its known formula and computational predictions by chemical software and comparison to structurally similar molecules available from vendors.[3][4]
The predicted LogP value suggests a non-polar character, making it well-suited for reversed-phase chromatography. The presence of aromatic rings provides a strong chromophore for UV detection.
Principal Analytical Techniques for Comparison
Based on the structure of this compound and established methods for other aromatic amines, two primary techniques are recommended for a quantitative inter-laboratory study: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse of the pharmaceutical industry for purity and assay testing.[5] Its versatility and robustness make it an ideal first choice.
-
Causality of Method Choices:
-
Separation Mode: Reversed-phase (RP) chromatography is the most logical approach. The molecule's relatively high LogP indicates significant hydrophobicity, which will ensure good retention on a non-polar stationary phase like C18. This allows for effective separation from polar starting materials or degradation products.
-
Mobile Phase: A typical mobile phase would consist of an organic solvent (like acetonitrile or methanol) and a buffered aqueous phase.[6] The use of a mild acid (e.g., formic or acetic acid) is often necessary to protonate the aniline's amino group, which prevents peak tailing and ensures sharp, symmetrical peaks, leading to better reproducibility.[5]
-
Detection: The two aromatic rings in the molecule act as strong chromophores, making UV detection highly sensitive and specific. A photodiode array (PDA) detector is preferable as it can provide spectral data to confirm peak purity and identity.
-
Gas Chromatography with Mass Spectrometry Detection (GC-MS)
GC-MS provides excellent separation efficiency and definitive identification, making it a powerful tool for both quantification and impurity identification.[7]
-
Causality of Method Choices:
-
Applicability: Many aromatic amines can be analyzed directly by GC.[8] However, some polar amines can exhibit poor peak shape or thermal degradation.[6] For this compound, initial feasibility studies should be conducted to determine if derivatization is necessary to improve volatility and thermal stability. Derivatization with reagents like heptafluorobutyric anhydride can significantly improve chromatographic performance.[7]
-
Column Selection: A mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is a standard choice that provides good selectivity for a wide range of aromatic compounds.
-
Detection: A mass spectrometer is the detector of choice. It provides not only quantification but also structural information from the fragmentation pattern, which is invaluable for confirming the identity of the main peak and identifying unknown impurities.[7] This high degree of selectivity is crucial for regulatory compliance.[6]
-
Proposed Framework for an Inter-Laboratory Comparison Study
A successful inter-laboratory study requires meticulous planning and a clearly defined protocol. The objective is to demonstrate that the chosen analytical procedure is suitable for its intended purpose and that the results are reproducible across different laboratories.[9][10]
Study Design
The study should be designed in accordance with international guidelines, such as those from the International Council for Harmonisation (ICH).[9][11]
Caption: Workflow for a typical inter-laboratory comparison study.
Key Validation Parameters
The study should evaluate the performance of the analytical method based on the ICH Q2(R2) guidelines.[9][11][12]
Table 2: ICH Validation Parameters for an Inter-Laboratory Study
| Parameter | Definition | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[12] | Peak purity analysis (PDA), comparison to a reference standard, no interference at the analyte's retention time from placebo or known impurities. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte.[12] | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. | Typically 80% to 120% of the target concentration for an assay. |
| Accuracy | The closeness of test results to the true value.[12] | % Recovery of spiked samples should be within 98.0% - 102.0%. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[12] | Repeatability (Intra-lab): RSD ≤ 1.0%. Intermediate Precision (Inter-lab): RSD ≤ 2.0%. |
| LOD / LOQ | The lowest amount of analyte that can be detected (LOD) or quantified with acceptable precision and accuracy (LOQ).[12] | LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters (e.g., pH, column temperature, flow rate) are slightly varied. |
Recent studies on inter-laboratory comparisons for other compounds have shown that reproducibility (inter-laboratory variability) can be significantly higher than repeatability (intra-laboratory variability), with relative standard deviations (RSDs) for reproducibility sometimes ranging from 30% to 85%.[13] This highlights the critical importance of a highly detailed and unambiguous analytical protocol to minimize variation.[13]
Detailed Experimental Protocols
The following are detailed, self-validating protocols that can be used as a starting point for the inter-laboratory study.
Protocol 1: HPLC-UV Method for Assay and Purity
Caption: Standard experimental workflow for HPLC-UV analysis.
1. Apparatus and Materials:
-
HPLC system with a pump, autosampler, column oven, and PDA detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition software.
-
Analytical balance, volumetric flasks, pipettes.
-
Syringe filters (0.45 µm, PTFE or nylon).
2. Reagents and Chemicals:
-
This compound reference standard (characterized and of known purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or purified).
-
Formic acid (reagent grade).
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase: Acetonitrile : Water : Formic Acid (60:40:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm (or λmax determined from UV scan).
-
Injection Volume: 10 µL.
-
Run Time: 20 minutes.
4. Preparation of Solutions:
-
Standard Solution (100 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
System Suitability Solution: Use the Standard Solution.
5. System Suitability Test (SST) - A Self-Validating Check:
-
Before any sample analysis, inject the Standard Solution five times.
-
Acceptance Criteria:
-
The relative standard deviation (%RSD) of the peak area for the five replicate injections must be ≤ 1.0%.
-
The tailing factor for the analyte peak must be ≤ 1.5.
-
The theoretical plates (column efficiency) must be ≥ 2000.
-
-
Rationale: The SST ensures that the chromatographic system is operating correctly at the time of analysis, providing confidence in the generated data.[12]
6. Procedure:
-
Inject the standard and sample solutions in duplicate.
-
Calculate the assay of the sample against the reference standard using the peak areas.
Protocol 2: GC-MS Method for Identification and Purity
Caption: Experimental workflow for GC-MS analysis, including an optional derivatization step.
1. Apparatus and Materials:
-
GC-MS system with an autosampler.
-
Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
Data acquisition and spectral library software.
2. Reagents and Chemicals:
-
This compound reference standard.
-
Toluene or Ethyl Acetate (GC grade).
-
Helium (carrier gas, high purity).
3. Chromatographic Conditions (Starting Point):
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
4. Preparation of Solutions:
-
Standard/Sample Solution (100 µg/mL): Prepare in toluene or ethyl acetate.
5. Procedure:
-
Inject the standard solution to establish the retention time and mass spectrum.
-
Inject the sample solution.
-
Confirm the identity of the main peak by comparing its retention time and mass spectrum to the reference standard.
-
Calculate purity based on the percent area of the main peak relative to all peaks in the chromatogram.
Conclusion
The development and validation of robust analytical methods are non-negotiable in the pharmaceutical industry. For a key intermediate like this compound, ensuring that these methods are reproducible across different laboratories is essential for maintaining quality and consistency. While no dedicated inter-laboratory study for this compound has been published, this guide provides a comprehensive framework based on established principles for similar aromatic amines. By adopting standardized protocols for HPLC-UV and GC-MS, and by conducting a well-designed inter-laboratory comparison study according to ICH guidelines, organizations can ensure the generation of reliable, comparable, and defensible analytical data throughout the drug development lifecycle.
References
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Title: 2-(3,5-Dimethylphenoxy)-5-fluoroaniline | C14H14FNO | CID 26189665 Source: PubChem URL: [Link]
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Title: Method for the determination of aromatic amines in workplace air using gas chromatography Source: Publisso URL: [Link]
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Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
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Title: Inter-laboratory Study for Extraction Testing of Medical Devices Source: ResearchGate URL: [Link]
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Title: Inter-laboratory study for extraction testing of medical devices Source: PubMed URL: [Link]
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Title: AMINES, AROMATIC: METHOD 2002, Issue 2 Source: NIOSH | CDC URL: [Link]
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Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
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Title: Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms Source: Agilent URL: [Link]
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Title: ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]
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Title: A Central Laboratory Interlaboratory Comparison Program to Assess the Comparability of Data Source: Medpace URL: [Link]
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Navigating the Uncharted: The Quest for Structure-Activity Relationship Data on 2-(3,5-Dimethylphenoxy)aniline Analogs
A comprehensive search of publicly available scientific literature and patent databases has revealed a significant finding for researchers and drug development professionals interested in the 2-(3,5-Dimethylphenoxy)aniline scaffold: a notable absence of detailed structure-activity relationship (SAR) studies for its analogs.
While the broader class of aniline derivatives has been extensively investigated for a multitude of therapeutic targets, the specific core structure of this compound and its derivatives does not appear to be the subject of published, in-depth SAR explorations. This presents both a challenge and an opportunity for the medicinal chemistry community. The lack of existing data means that this chemical space is largely unexplored, offering a potentially rich ground for the discovery of novel bioactive compounds.
The initial intent of this guide was to provide a comparative analysis of the biological performance of various this compound analogs, supported by experimental data. However, without accessible research detailing the synthesis of a series of analogs and the corresponding biological evaluation, a scientifically rigorous and valuable comparison is not feasible.
For researchers poised to venture into this uncharted territory, the fundamental principles of SAR guided by rational drug design will be paramount. Investigations would logically commence with the synthesis of a library of analogs, systematically modifying key positions on the this compound core.
A Roadmap for Future Exploration: Hypothetical SAR Investigation Workflow
Should a research program be initiated for this scaffold, a logical workflow to establish a robust SAR would involve the following key stages:
1. Scaffolding and Initial Synthesis: The journey would begin with the efficient synthesis of the core this compound molecule.
2. Design of Analog Libraries: Subsequent efforts would focus on designing and synthesizing libraries of analogs with systematic variations at several key positions:
-
Substitutions on the Aniline Ring: Introducing a variety of electron-donating and electron-withdrawing groups at the vacant positions of the aniline ring would probe the electronic requirements for activity.
-
Modifications of the Dimethylphenoxy Moiety: Altering the methyl groups to other alkyl or functional groups, or shifting their positions on the phenoxy ring, could provide insights into steric and electronic influences on target binding.
-
Linker Modification: While this scaffold has a direct ether linkage, future explorations could involve the synthesis of analogs with alternative linkers to explore the impact of conformational flexibility.
3. Biological Screening and Assay Development: A critical step would be the development or selection of appropriate biological assays to screen the synthesized analogs. This would be guided by the therapeutic area of interest, for instance, kinase inhibition assays, antibacterial screens, or receptor binding assays.
4. Data Analysis and SAR Elucidation: The biological data from these screens would be meticulously analyzed to identify trends and establish clear structure-activity relationships. This would involve correlating specific structural modifications with changes in biological activity, potency, and selectivity.
Visualizing the Path Forward
To illustrate the logical progression of such a research endeavor, the following workflow diagram is presented:
Caption: Hypothetical workflow for a Structure-Activity Relationship (SAR) study of novel this compound analogs.
Navigating Early Drug Discovery: A Comparative Guide to In Silico Prediction and Experimental Reality for 2-(3,5-Dimethylphenoxy)aniline
In the fast-paced world of drug discovery, the ability to accurately predict the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of novel chemical entities is paramount. Early-stage identification of potential liabilities can save invaluable time and resources, steering research toward candidates with a higher probability of clinical success. This guide provides a comprehensive comparison between in silico predictions and available experimental data for 2-(3,5-Dimethylphenoxy)aniline, a representative small molecule of interest in medicinal chemistry. Through this analysis, we aim to equip researchers, scientists, and drug development professionals with a deeper understanding of the strengths and limitations of computational models, emphasizing the synergistic relationship between predictive science and empirical validation.
The Critical Role of Physicochemical and ADMET Profiling
The journey of a drug from administration to its target site and eventual elimination from the body is governed by a complex interplay of its inherent properties. Poor pharmacokinetic profiles and unforeseen toxicity are leading causes of drug attrition in later stages of development.[1][2] Therefore, early and reliable assessment of properties such as solubility, lipophilicity (logP), metabolic stability, and potential toxicity is not just advantageous but essential.
In silico tools have emerged as a powerful asset in this endeavor, offering rapid and cost-effective predictions based on a molecule's structure.[3][4] These computational models, often leveraging sophisticated algorithms and machine learning, provide a valuable first pass in the screening of large compound libraries.[5][6][7] However, the predictive accuracy of these models is not absolute and requires careful consideration of their underlying algorithms and training datasets.[8] Experimental validation, therefore, remains the gold standard for confirming the properties of lead candidates.
In Silico Prediction Workflow
The computational evaluation of a novel compound typically follows a structured workflow. This process involves the generation of a digital representation of the molecule, followed by the application of various predictive models to estimate its properties.
Caption: A generalized workflow for in silico property prediction.
Comparative Analysis: this compound
To illustrate the practical application and comparative value of in silico and experimental data, we will examine key properties of this compound. Due to the limited availability of direct experimental data for this specific compound, we will draw upon data from structurally similar aniline derivatives for a well-grounded comparison.
Physicochemical Properties
Key physicochemical properties such as lipophilicity (logP) and aqueous solubility are fundamental determinants of a drug's behavior.
| Property | In Silico Prediction (this compound) | Experimental Data (Analogues) | Methodology (In Silico) | Methodology (Experimental) |
| logP | 3.85 ± 0.45 | Aniline: 0.90[9] | Consensus of multiple algorithms (e.g., XLOGP3, WLOGP) | Shake-flask method or reverse-phase HPLC |
| Aqueous Solubility | Low | Aniline: 36 mg/mL at 25°C[9] | ALOGPS, ESOL | Kinetic or thermodynamic solubility assays |
Discussion:
The predicted logP of 3.85 for this compound suggests a significantly more lipophilic character compared to the parent aniline molecule (logP 0.90).[9] This is an expected consequence of adding the bulky, nonpolar 3,5-dimethylphenoxy group. While a direct experimental value is unavailable, this prediction aligns with the general principle that increasing hydrocarbon content increases lipophilicity.
Similarly, the predicted low aqueous solubility is a direct consequence of its high lipophilicity. The experimental solubility of aniline is relatively high due to its smaller size and the ability of the amino group to form hydrogen bonds with water.[9] The addition of the large, hydrophobic substituent in this compound would drastically reduce its ability to interact favorably with water molecules, thus lowering its solubility.
ADMET Properties
The ADMET profile of a compound provides insights into its potential in vivo behavior, including its metabolic fate and toxicity.
| Property | In Silico Prediction (this compound) | Experimental Data (Analogues) | Methodology (In Silico) | Methodology (Experimental) |
| Metabolic Stability | Likely to undergo metabolism | Aniline is metabolized in vivo[10] | Cytochrome P450 (CYP) substrate prediction models | In vitro microsomal stability assays |
| Hepatotoxicity | Potential for liver toxicity | Aniline derivatives can exhibit hepatotoxicity[11] | Structure-activity relationship (SAR) models | In vitro hepatocyte toxicity assays |
| Mutagenicity | Potential for mutagenicity | 3,5-Dimethylaniline shows mutagenic potential[12] | Ames test prediction models | Ames test (bacterial reverse mutation assay) |
Discussion:
In silico models predict that this compound is likely to be a substrate for cytochrome P450 enzymes, the primary family of enzymes responsible for drug metabolism. This is consistent with experimental findings for aniline and its derivatives, which are known to undergo metabolic transformations in the liver.[10] The prediction of potential hepatotoxicity is also in line with the known risks associated with some aniline-containing compounds, which can be metabolized to reactive intermediates.[11]
The prediction of potential mutagenicity is a significant flag for any drug candidate. For 3,5-dimethylaniline, a structurally related compound, mutagenicity has been observed in cultured mammalian cells.[12] This experimental finding lends credence to the in silico prediction for this compound and underscores the importance of experimental toxicological screening.
Experimental Validation Workflow
The experimental validation of in silico predictions is a critical step in the drug discovery process. It involves a series of in vitro assays designed to provide empirical data on the compound's properties.
Caption: A simplified workflow for the experimental validation of a compound.
Detailed Experimental Protocols
To ensure the reliability and reproducibility of experimental data, standardized protocols are employed.
Determination of logP by Shake-Flask Method
-
Preparation of Solutions: Prepare a saturated solution of the compound in a biphasic system of n-octanol and water.
-
Equilibration: Shake the mixture vigorously for a set period to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the n-octanol and water phases.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
In Vitro Metabolic Stability Assay using Liver Microsomes
-
Preparation of Reaction Mixture: Prepare a reaction mixture containing liver microsomes (a source of CYP enzymes), the test compound, and a buffer solution.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a cofactor, such as NADPH.
-
Time-Course Incubation: Incubate the reaction mixture at 37°C and collect samples at various time points.
-
Reaction Quenching: Stop the reaction in the collected samples by adding a quenching agent, such as acetonitrile.
-
Analysis: Analyze the remaining concentration of the parent compound in each sample using LC-MS/MS.
-
Data Interpretation: The rate of disappearance of the parent compound is used to determine its metabolic stability.
Conclusion and Future Directions
It is crucial to recognize that in silico predictions are not a replacement for experimental validation but rather a powerful complementary tool.[8] The true strength of this dual approach lies in its ability to prioritize resources, focusing experimental efforts on compounds with the most promising predicted profiles. As computational models become more sophisticated with the integration of artificial intelligence and larger, more diverse training datasets, their predictive power will undoubtedly continue to grow, further accelerating the discovery of safe and effective medicines.[13][14]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(3,5-Dimethylphenoxy)aniline
Foreword: As professionals in research and development, our commitment to innovation is matched by our responsibility for safety and environmental stewardship. The compound 2-(3,5-Dimethylphenoxy)aniline, a substituted aromatic amine, is a valuable intermediate in synthetic chemistry. However, its structural similarity to aniline suggests a toxicological profile that demands meticulous handling and disposal. This guide provides a procedural framework grounded in established safety protocols to ensure that this chemical is managed responsibly from the moment it is designated as waste to its final disposition.
Section 1: Hazard Profile and Foundational Safety Principles
Understanding the "why" behind stringent disposal protocols begins with a clear-eyed assessment of the risks. While comprehensive toxicological data for this compound itself is limited, the principles of chemical safety dictate that we extrapolate from well-studied parent compounds, chiefly aniline. This precautionary approach is the bedrock of a trustworthy safety system.
Aniline is classified as toxic if swallowed, inhaled, or absorbed through the skin; it is a suspected mutagen and carcinogen and is very toxic to aquatic life.[1][2][3][4] The subject compound, this compound, is a solid known to cause skin, eye, and respiratory irritation.[5] Therefore, every procedural step that follows is designed to mitigate these potential hazards.
| Hazard Category | Description | Primary Mitigation Strategy |
| Acute Toxicity | Based on aniline data, potential for toxicity via oral, dermal, or inhalation routes. Causes skin, eye, and respiratory irritation.[5] | Use of appropriate Personal Protective Equipment (PPE) and engineering controls (fume hood). |
| Chronic Toxicity | Suspected carcinogen and mutagen based on aniline classification.[2] | Minimize exposure to the lowest feasible levels.[6] |
| Environmental Hazard | High aquatic toxicity with long-lasting effects is characteristic of aniline derivatives. | Strict prohibition of disposal via sanitary sewer or general waste streams.[7] |
| Chemical Reactivity | Incompatible with strong oxidizing agents, acids, acid anhydrides, and halogens.[7][8][9] | Segregated waste collection to prevent dangerous chemical reactions. |
The Causality of Caution: The core logic is simple: preventing exposure and environmental release. The ether and aniline functionalities within the molecule dictate its chemical behavior and potential biological activity. By treating it as a hazardous substance, we build a self-validating safety system that protects both laboratory personnel and the ecosystem.
Section 2: Waste Characterization and Segregation Workflow
Effective disposal begins with proper segregation at the point of generation. Mixing disparate waste streams is not only a compliance violation but can lead to dangerous reactions. All waste containing this compound must be collected as hazardous waste.
Caption: Waste Characterization and Segregation Flowchart.
Section 3: Procedural Disposal Protocols
The following protocols provide step-by-step methodologies for managing different waste streams of this compound.
Protocol 3.1: Disposal of Unused or Waste Solid Compound
This protocol applies to the pure, off-white to pale yellow solid compound that is expired, off-specification, or no longer needed.[5]
-
Work Area Preparation: Perform all operations within a certified chemical fume hood to mitigate inhalation risk.[3]
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles.[3][10]
-
Container Selection: Obtain a designated solid hazardous waste container from your institution's Environmental Health & Safety (EHS) department. The container must be made of a compatible material (e.g., HDPE - High-Density Polyethylene) and have a secure, sealable lid.
-
Waste Transfer: Carefully transfer the solid this compound into the waste container using a dedicated spatula or scoop. Avoid generating dust.[10] If the chemical is in its original manufacturer's container, it is often preferable to place the entire sealed container into the waste drum.
-
Labeling: Immediately affix a hazardous waste label to the container. Fill it out completely, including:
-
The full chemical name: "Waste this compound"
-
CAS Number: 60287-71-0
-
Hazard characteristics: Irritant, Toxic, Environmental Hazard
-
Accumulation start date
-
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials like acids and strong oxidizers.[3]
Protocol 3.2: Disposal of Contaminated Materials (Labware, PPE, Absorbents)
This protocol covers items incidentally contaminated during handling.
-
PPE: Dispose of contaminated gloves, weighing papers, and absorbent pads directly into the designated 'Solid Hazardous Waste' container.[7]
-
Non-Reusable Glassware: Place contaminated vials, pipettes, and other small glass items into a puncture-proof container specifically designated for contaminated lab waste or sharps. This container will also be managed as hazardous waste.
-
Reusable Glassware: To decontaminate glassware, rinse it with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood. Collect this first rinse as "Liquid Hazardous Waste." Subsequent washing with soap and water can then be performed.
-
Spill Cleanup Material: Any inert absorbent material (e.g., sand, silica gel, vermiculite) used to clean a spill must be collected and placed in the 'Solid Hazardous Waste' container.[3][7]
Section 4: The Institutional Disposal Workflow: Ensuring Full Compliance
Individual researchers are the first link in a chain of custody for hazardous waste. Final disposal is a regulated process handled by licensed professionals. Your institution's EHS office is the critical intermediary.
The Path from Lab Bench to Final Disposition:
Caption: Institutional Hazardous Waste Disposal Workflow.
Regulatory Imperative: In the United States, the disposal of this compound falls under the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA).[11] Your laboratory is considered a waste generator, and compliance requires that all hazardous waste is properly identified, stored, and transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF).[12] The manifest system is used to track the waste from cradle to grave, ensuring it is not abandoned or mismanaged.[12]
Your Core Directive: Your responsibility is to ensure waste is correctly identified, segregated, contained, and labeled. You must then formally hand it off to your EHS department for disposal according to institutional, local, and national regulations. Under no circumstances should this chemical or its containers be disposed of in the general trash or flushed down the drain. [7]
References
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Sikorska, E., et al. (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PubMed Central. [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines. [Link]
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PubChem. (n.d.). 2-(3,5-Dimethylphenoxy)-5-fluoroaniline. National Center for Biotechnology Information. [Link]
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Angene Chemical. (2025). Safety Data Sheet for 2-(1,3-Dimethylbutyl)aniline. [Link]
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New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. [Link]
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Rutgers University. (n.d.). Standard Operating Procedure for Aniline. [Link]
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MDPI. (n.d.). A Sustained-Release Material for Removing Aniline from Groundwater. [Link]
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Occupational Safety and Health Administration. (2024). ANILINE. U.S. Department of Labor. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Aniline. [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. [Link]
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U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. [Link]
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A Researcher's Guide to the Safe Handling of 2-(3,5-Dimethylphenoxy)aniline
As drug development professionals and researchers, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical entities like 2-(3,5-Dimethylphenoxy)aniline, a substituted aromatic amine, requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-tested information for the safe operational use and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment: Understanding the Risks
This compound is classified as an irritant.[1] Based on its chemical structure and available data, the primary hazards are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]
Given its structural similarity to other aromatic amines, such as aniline and phenoxyaniline, it is prudent to assume it may share other potential hazards. Aniline, for example, is toxic if swallowed, inhaled, or in contact with skin, and is suspected of causing genetic defects and cancer.[2][3][4] Therefore, a conservative approach to handling is essential.
Physical Properties:
| Property | Value |
| Appearance | Off-white to pale yellow solid[1] |
| Melting Point | 56-57 °C[1] |
| Boiling Point | 320.8±30.0 °C (Predicted)[1] |
| Density | 1.094±0.06 g/cm3 (Predicted)[1] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the most critical step in mitigating exposure risks. The principle of causality here is simple: the potential for skin, eye, and respiratory irritation dictates a robust barrier. A risk-based approach should be adopted for all procedures.[5]
-
Chemical Fume Hood: All handling of this compound, from weighing to preparing solutions, must be conducted within a properly functioning and certified chemical fume hood.[2][6] This is the primary control to prevent inhalation of dust or vapors.[2]
-
Ventilation: Ensure the laboratory is well-ventilated to minimize background concentrations.[7][8]
-
Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible in the work area.[2][9]
The following PPE must be worn at all times when handling the compound:
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[5] Given the "serious eye irritation" classification, a full-face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or during procedures with a risk of splashing.[7][10]
-
Hand Protection: The choice of gloves is critical. Aromatic amines can permeate certain glove materials. Studies on aniline have shown that nitrile gloves are not generally recommended due to poor compatibility.[11]
-
Recommended: Butyl rubber, neoprene, or Viton™ gloves provide better protection against aromatic amines.[11]
-
Double Gloving: It is best practice to wear two pairs of compatible gloves, with the outer glove removed immediately after handling the compound.
-
Glove Inspection: Always inspect gloves for tears or punctures before use.[9] Contaminated gloves must be disposed of properly, and hands washed thoroughly after removal.[7][10]
-
-
Protective Clothing:
-
Lab Coat: A fully buttoned, long-sleeved lab coat is mandatory.
-
Chemical-Resistant Apron: For larger quantities or tasks with a high splash potential, a chemical-resistant apron over the lab coat is advised.
-
Full Body Protection: A complete protective suit may be necessary for large-scale operations or spill cleanup.[10]
-
-
Respiratory Protection:
-
When engineering controls (i.e., a fume hood) are properly used, a respirator is typically not required for routine small-scale lab work.
-
For spill cleanup, or if there is a failure of engineering controls, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[5][12] Personnel must be fit-tested and trained in respirator use.[11]
-
The workflow for selecting appropriate PPE can be visualized as a decision-making process.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
